Product packaging for S-Methyl-L-methionine(Cat. No.:CAS No. 6708-35-6)

S-Methyl-L-methionine

Cat. No.: B1197554
CAS No.: 6708-35-6
M. Wt: 164.25 g/mol
InChI Key: YDBYJHTYSHBBAU-YFKPBYRVSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-Methyl-L-methionine, often referred to as Vitamin U, is a sulfonium derivative of the essential amino acid L-methionine that is of significant interest in biochemical and physiological research . It is a naturally occurring compound, particularly abundant in plants such as cabbage, celery, and tomatoes . In research settings, this compound serves as a key donor of labile methyl groups, which are critical for various cellular transmethylation processes . Studies indicate it can help stimulate methylation pathways by mitigating the inhibitory effects of S-adenosyl-L-homocysteine . Its applications extend to several investigative areas: • Liver and Metabolic Health: Recent preclinical studies highlight its potential hepatoprotective and antitumor properties. Research suggests this compound may support liver function and exert antioxidant and anti-inflammatory effects against hepatocellular carcinoma by modulating inflammatory cytokines like TNF-α and TGF-1β . • Dermatological Research: Due to its wound-healing and photoprotective effects, it is a compound of interest in dermatology. Its hydrophilic nature presents a challenge for skin permeation, a hurdle that researchers are addressing using enhancers like oleic acid and ethanol to improve its topical delivery . • Plant Physiology: The compound is a biosynthetic intermediate unique to plants, where it is believed to function as a transportable methyl donor and a precursor to osmoprotectants . This product is provided as a high-purity, white crystalline powder for research purposes only and is not intended for diagnostic or therapeutic use . Researchers are exploring its multifaceted mechanisms to further understand its role in cellular function and disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14NO2S+ B1197554 S-Methyl-L-methionine CAS No. 6708-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6708-35-6

Molecular Formula

C6H14NO2S+

Molecular Weight

164.25 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium

InChI

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/p+1/t5-/m0/s1

InChI Key

YDBYJHTYSHBBAU-YFKPBYRVSA-O

SMILES

C[S+](C)CCC(C(=O)O)N

Isomeric SMILES

C[S+](C)CC[C@@H](C(=O)O)N

Canonical SMILES

C[S+](C)CCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

What is the biosynthetic pathway of S-Methyl-L-methionine in plants?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthetic Pathway of S-Methyl-L-methionine in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SMM), a derivative of the essential amino acid L-methionine, is a crucial metabolite in the physiology of higher plants. It plays a significant role in sulfur transport, particularly in the phloem, and is involved in the regulation of methionine and S-adenosylmethionine (SAM) pools.[1][2][3] The synthesis and metabolism of SMM are governed by a specific enzymatic pathway known as the SMM cycle. This document provides a comprehensive overview of the SMM biosynthetic pathway, including its core enzymatic reactions, quantitative biochemical data, detailed experimental protocols for its study, and a visual representation of the metabolic process.

The this compound (SMM) Biosynthetic Pathway

The biosynthesis of this compound is a key component of the SMM cycle, a metabolic loop that interconverts L-methionine and SMM. This cycle is proposed to regulate the cellular pools of methionine and its activated form, S-adenosylmethionine (SAM), thereby preventing an excessive accumulation of SAM.[3][4]

The core reaction in the biosynthesis of SMM is the transfer of a methyl group from S-adenosylmethionine to the sulfur atom of L-methionine.[4] This irreversible reaction is catalyzed by the enzyme S-adenosyl-L-methionine:L-methionine S-methyltransferase (MMT).[5][6]

The overall reaction is as follows:

L-Methionine + S-adenosylmethionine (SAM) → this compound (SMM) + S-adenosylhomocysteine (SAH)

This pathway is ubiquitous in angiosperms and is fundamental for long-distance sulfur transport, providing the sulfur required for protein synthesis in sink tissues like developing seeds.[4][7]

The SMM Cycle

The SMM cycle consists of two primary enzymatic steps:

  • Synthesis of SMM : Catalyzed by Methionine S-methyltransferase (MMT), as described above.[8]

  • Regeneration of Methionine : SMM serves as a methyl donor for the methylation of homocysteine to regenerate L-methionine. This reaction is catalyzed by homocysteine S-methyltransferase (HMT).[4][8]

Each turn of this cycle consumes one molecule of ATP (in the synthesis of SAM) and effectively manages the flux of methionine into various metabolic pathways.[4]

SMM_Biosynthesis_Pathway cluster_SMM_Cycle SMM Cycle Met L-Methionine MMT Methionine S-methyltransferase (MMT) Met->MMT SAMS SAM Synthetase (SAMS) Met->SAMS SAM S-Adenosylmethionine (SAM) SAM->MMT SMM This compound (SMM) HMT Homocysteine S-methyltransferase (HMT) SMM->HMT SAH S-Adenosylhomocysteine (SAH) ATP ATP ATP->SAMS Hcy Homocysteine Hcy->HMT MMT->SMM MMT->SAH     + SAMS->SAM HMT->Met Regeneration

Figure 1. The this compound (SMM) biosynthetic pathway and cycle.

Quantitative Data

This section summarizes key quantitative parameters associated with the enzymes and metabolites of the SMM pathway.

Table 1: Properties of Methionine S-methyltransferase (MMT)
PropertyValueOrganismReference
EC Number 2.1.1.12-[5]
Native Molecular Mass ~450 kDaWollastonia biflora[5]
Subunit Molecular Mass ~115 kDaWollastonia biflora, Barley[5][6]
Quaternary Structure TetramerWollastonia biflora[5]
pH Optimum 7.2Wollastonia biflora[5]
Kinetic Mechanism Ordered Bi BiWollastonia biflora[5]
Table 2: Concentrations of SMM in Plant Tissues
MetaboliteConcentration / LevelPlant & TissueReference
This compound ~2% of free amino acidsWheat (Phloem Sap)[7]
This compound Accumulates in rosette leavesArabidopsis thaliana[9]
This compound Precursor of dimethyl sulfide (B99878) (DMS)Rapeseed[10]

Experimental Protocols

Detailed methodologies are critical for the accurate study of the SMM pathway. The following sections provide established protocols for key experiments.

Protocol for Methionine S-methyltransferase (MMT) Activity Assay

This protocol is adapted from general methyltransferase assay procedures and is suitable for determining MMT activity from purified or partially purified plant extracts.[11][12]

Objective: To quantify the rate of SMM formation from L-methionine and SAM catalyzed by MMT.

Materials:

  • Enzyme source (purified MMT or plant protein extract)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 10 mM MgCl₂, 1 mM DTT

  • Substrates: L-methionine, S-adenosylmethionine (SAM)

  • Radiolabeled Substrate: [methyl-³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Quench Solution: 8 M Guanidine-HCl in 2.5% Trifluoroacetic Acid (TFA)

  • P81 phosphocellulose paper

  • Wash Buffer: 0.1 M phosphoric acid

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture on ice. For a 50 µL final volume, combine:

    • 5 µL of 10x Reaction Buffer

    • L-methionine (to a final concentration of 1-5 mM)

    • [³H]-SAM (e.g., 1 µM final concentration)

    • Nuclease-free water to bring the volume to 45 µL

    • 5 µL of enzyme preparation

  • Initiation and Incubation: Initiate the reaction by adding the enzyme preparation. Vortex gently and incubate at the optimal temperature (e.g., 30°C or 37°C) for a set time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Quenching: At each time point, withdraw a 10 µL aliquot of the reaction mixture and add it to a tube containing the quench solution to stop the reaction.

  • Detection of Radiolabeled Product:

    • Spot the quenched reaction mixture onto P81 phosphocellulose paper discs. SMM, being cationic, will bind to the paper, while unincorporated [³H]-SAM will be washed away.

    • Wash the P81 paper discs three times with 0.1 M phosphoric acid for 5-10 minutes each.

    • Perform a final wash with ethanol (B145695) and allow the discs to air dry.

  • Quantification: Place the dried P81 paper in a scintillation vial with a suitable scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of product formation (pmol/min/mg protein) based on the specific activity of the [³H]-SAM and the amount of protein used.

Figure 2. Experimental workflow for the MMT activity assay.
Protocol for Quantification of SMM in Plant Tissues

This protocol outlines a general method for the extraction and quantification of SMM from plant material using High-Performance Liquid Chromatography (HPLC).[13][14]

Objective: To determine the concentration of SMM in various plant tissues.

Materials:

  • Plant tissue (e.g., leaves, seeds, phloem exudate)

  • Extraction Buffer: 5% Trichloroacetic Acid (TCA) or 0.1 M HCl

  • Liquid nitrogen

  • Homogenizer or mortar and pestle

  • Centrifuge (refrigerated)

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector (254-260 nm) or Mass Spectrometer

  • Reversed-phase C18 column

  • Mobile Phase: Ion-pair reagent (e.g., heptafluorobutyric acid) in a water/acetonitrile gradient.

  • SMM standard for calibration

Procedure:

  • Sample Collection and Preparation:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Add 1 mL of ice-cold extraction buffer per 100 mg of tissue powder.

    • Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

  • Clarification:

    • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the soluble metabolites.

  • Sample Cleanup (Optional but Recommended):

    • For cleaner samples, the acid extract can be washed with diethyl ether to remove lipids. Cation exchange chromatography can also be used to concentrate SMM and other amino acids.[13]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Separate the metabolites using a reversed-phase C18 column with an appropriate gradient of the mobile phase.

    • Detect SMM using a UV detector at ~257 nm or, for higher specificity and sensitivity, a mass spectrometer.

  • Quantification:

    • Generate a standard curve using known concentrations of pure SMM standard.

    • Calculate the concentration of SMM in the plant extract by comparing its peak area to the standard curve. Express the results as nmol/g fresh weight.

Concluding Remarks

The biosynthesis of this compound via the MMT-catalyzed methylation of L-methionine is a central process in plant sulfur metabolism and transport. The SMM cycle provides a sophisticated mechanism for regulating the flux of methionine into various essential pathways, including protein synthesis and the production of ethylene (B1197577) and polyamines.[3][15] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating the intricacies of this pathway, with potential applications in crop improvement and the development of novel therapeutic agents targeting metabolic pathways.

References

The Central Role of Methionine S-Methyltransferase in S-Methylmethionine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylmethionine (SMM), a ubiquitous derivative of methionine found in plants, plays a pivotal role in sulfur metabolism, transport, and methylation reactions. The synthesis of SMM is catalyzed by the enzyme S-adenosyl-L-methionine:L-methionine S-methyltransferase (MMT; EC 2.1.1.12). This technical guide provides an in-depth analysis of the function of MMT in SMM synthesis, detailing the biochemical pathways, enzyme kinetics, and relevant experimental protocols. Quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

S-Methylmethionine (SMM) is a naturally occurring, water-soluble amino acid derivative that serves as a key metabolite in plants.[1][2] It is synthesized from L-methionine and S-adenosyl-L-methionine (SAM) by the enzyme methionine S-methyltransferase (MMT).[3][4] The reaction produces S-adenosyl-L-homocysteine (SAH) as a byproduct.[5] The SMM cycle, which involves the synthesis and subsequent utilization of SMM, is crucial for several physiological processes in plants, including the transport of reduced sulfur, storage of methionine, and regulation of SAM levels.[6] In flowering plants, MMT is a novel type of methyltransferase characterized by a unique bipartite structure, consisting of a methyltransferase domain and a region with similarity to aminotransferases.[7] Understanding the intricacies of MMT function is essential for applications in agriculture, nutrition, and potentially in therapeutics, given the roles of methylation in various biological systems.

Biochemical Pathway of SMM Synthesis

The synthesis of SMM is a single enzymatic step catalyzed by MMT. The reaction involves the transfer of a methyl group from SAM to the sulfur atom of L-methionine.

Reaction: S-adenosyl-L-methionine + L-methionine ⇌ S-adenosyl-L-homocysteine + S-methyl-L-methionine[5]

This reaction is a key entry point into the SMM cycle, which is interconnected with the activated methyl cycle.

SMM_Synthesis_Pathway SAM S-adenosyl-L-methionine MMT Methionine S-Methyltransferase (MMT) SAM->MMT Met L-methionine Met->MMT SAH S-adenosyl-L-homocysteine MMT->SAH Product 1 SMM This compound MMT->SMM Product 2

Figure 1: Biochemical pathway of SMM synthesis by MMT.

Quantitative Data

Enzyme Kinetics of Methionine S-Methyltransferase

Detailed kinetic parameters for MMT are not widely available in the literature. However, studies on the enzyme from Wollastonia biflora have elucidated its kinetic mechanism. The reaction follows an Ordered Bi Bi mechanism, where SAM is the first substrate to bind to the enzyme, followed by methionine. After the methyl transfer, SMM is the first product released, and SAH is the last.[2]

Enzyme SourceSubstrateApparent KmVmaxKinetic MechanismReference
Wollastonia bifloraS-adenosyl-L-methionineNot ReportedNot ReportedOrdered Bi Bi[2]
Wollastonia bifloraL-methionineNot ReportedNot ReportedOrdered Bi Bi[2]

Further research is required to determine the specific Km and Vmax values for MMT from various organisms.

S-Methylmethionine Content in Various Plant Tissues

The concentration of SMM varies significantly among different plant species and tissues. The following table summarizes the SMM content in a selection of raw vegetables.

Plant SpeciesCommon NameTissueSMM Content (mg/100g fresh weight)Reference
Brassica oleracea var. capitataCabbageLeaves53 - 104[8]
Brassica oleracea var. gongylodesKohlrabiStem81 - 110[8]
Brassica rapa subsp. rapaTurnipRoot51 - 72[8]
Solanum lycopersicumTomatoFruit45 - 83[8]
Apium graveolensCeleryStalk38 - 78[8]
Allium porrumLeekLeaves66 - 75[8]
Beta vulgarisBeetRoot22 - 37[8]
Rubus idaeusRaspberryFruit27[8]
Fragaria × ananassaStrawberryFruit14 - 25[8]
Spinacia oleraceaSpinachLeaves45.2 (dry wt.)[3]
Brassica rapa var. chinensisPak-choiLeaves34.3 (dry wt.)[3]
Asparagus officinalisAsparagusSpear18.7 (dry wt.)[3]
Brassica oleracea var. italicaBroccoliFlorets18.9 (dry wt.)[3]

Experimental Protocols

Purification of Methionine S-Methyltransferase

This protocol is adapted from the purification of MMT from Wollastonia biflora leaves.[9]

MMT_Purification_Workflow Start Plant Tissue Homogenization PEG_Frac Polyethylene Glycol (PEG) Fractionation Start->PEG_Frac Adenosine_Agarose Adenosine-Agarose Affinity Chromatography PEG_Frac->Adenosine_Agarose Anion_Exchange Anion Exchange Chromatography Adenosine_Agarose->Anion_Exchange Gel_Filtration Gel Filtration Chromatography Anion_Exchange->Gel_Filtration End Purified MMT Gel_Filtration->End

Figure 2: General workflow for the purification of MMT.

Methodology:

  • Homogenization: Homogenize fresh plant tissue (e.g., leaves) in a suitable extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing protease inhibitors and reducing agents).

  • Clarification: Centrifuge the homogenate to remove cell debris and collect the supernatant.

  • Polyethylene Glycol (PEG) Fractionation: Gradually add solid PEG (e.g., PEG 8000) to the supernatant to precipitate proteins. Collect the fraction containing MMT activity.

  • Affinity Chromatography: Apply the protein fraction to an adenosine-agarose column. Wash the column extensively and elute MMT using a gradient of a competitive inhibitor (e.g., adenosine) or by changing the ionic strength.

  • Anion Exchange Chromatography: Further purify the MMT-containing fractions on an anion exchange column (e.g., DEAE-Sepharose). Elute the bound protein using a salt gradient (e.g., NaCl).

  • Gel Filtration Chromatography: As a final polishing step, subject the active fractions to gel filtration chromatography to separate proteins based on size and obtain highly purified MMT.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Assay of Methionine S-Methyltransferase Activity (Radiochemical Method)

This protocol describes a discontinuous radioactive assay to measure MMT activity by quantifying the incorporation of a radiolabeled methyl group from [3H]SAM into methionine.

Materials:

  • Purified MMT enzyme

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.2

  • S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)

  • L-methionine

  • S-adenosyl-L-homocysteine (SAH) for standard curve

  • Cation exchange resin (e.g., Dowex 50W)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Reaction Buffer

    • L-methionine (saturating concentration)

    • [3H]SAM (e.g., 10 µM, specific activity ~15 Ci/mmol)

    • Purified MMT enzyme

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heating.

  • Separation of Product: Apply the reaction mixture to a small column packed with cation exchange resin.

    • Wash the column with water to remove unreacted anionic and neutral compounds, including [3H]SAM and SAH.

    • Elute the positively charged product, [3H]SMM, using a high concentration of salt or ammonia.

  • Quantification:

    • Add the eluted fraction to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the amount of [3H]SMM formed based on the specific activity of the [3H]SAM and the measured counts per minute.

Quantification of S-Methylmethionine by LC-MS/MS

This protocol outlines a stable isotope dilution assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of SMM in plant tissues.[10]

SMM_Quantification_Workflow Start Plant Tissue Homogenization Spiking Spiking with Deuterium-labeled SMM (Internal Standard) Start->Spiking Extraction Metabolite Extraction (e.g., with methanol/water) Spiking->Extraction Centrifugation Centrifugation and Supernatant Collection Extraction->Centrifugation LC_MSMS LC-MS/MS Analysis Centrifugation->LC_MSMS End Quantification of SMM LC_MSMS->End

Figure 3: Workflow for SMM quantification by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of fresh plant tissue in a suitable solvent (e.g., methanol/water mixture).

    • Add a known amount of a deuterium-labeled SMM internal standard to the homogenate.

  • Extraction:

    • Incubate the mixture to allow for complete extraction of metabolites.

    • Centrifuge the mixture to pellet cell debris.

  • Analysis by LC-MS/MS:

    • Inject the supernatant into an LC-MS/MS system.

    • Liquid Chromatography: Separate SMM from other metabolites using a suitable column (e.g., a HILIC column).

    • Tandem Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both native SMM and the labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve using known concentrations of SMM and the internal standard.

    • Determine the concentration of SMM in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Methionine S-methyltransferase is the central enzyme in the biosynthesis of S-methylmethionine, a metabolite of significant importance in plant physiology. This guide has provided a detailed overview of the role of MMT, including the biochemical pathway of SMM synthesis, available quantitative data on enzyme kinetics and SMM content, and comprehensive experimental protocols for the purification, assay, and quantification of MMT and its product. The provided diagrams and structured data are intended to serve as a valuable resource for researchers and professionals engaged in the study of methylation, sulfur metabolism, and related fields, and to facilitate further investigations into the function and potential applications of this crucial enzyme.

References

The S-Methyl-L-Methionine Cycle: A Core Component of Plant Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The S-Methyl-L-methionine (SMM) cycle is a vital metabolic pathway in higher plants, playing a crucial role in sulfur transport, methionine homeostasis, and the regulation of S-adenosylmethionine (SAM)-dependent methylation reactions. This guide provides a comprehensive overview of the SMM cycle, including its core enzymatic reactions, quantitative aspects, and the experimental protocols used for its investigation.

Introduction to the this compound Cycle

The SMM cycle involves the interconversion of methionine (Met) and this compound (SMM). SMM is synthesized from Met and S-adenosylmethionine (SAM) by the enzyme Methionine S-methyltransferase (MMT) . Subsequently, SMM can donate a methyl group to homocysteine (Hcy) to regenerate two molecules of Met, a reaction catalyzed by Homocysteine S-methyltransferase (HMT) . This cycle is not only integral to the methionine salvage pathway but also serves as a key mechanism for the long-distance transport of reduced sulfur throughout the plant via the phloem. SMM is found in various plant tissues, with particularly high concentrations in cabbage, kohlrabi, and tomatoes.[1]

Core Reactions and Enzymes

The SMM cycle is characterized by two key enzymatic steps that are primarily localized in the cytosol of plant cells.[2][3]

Step 1: Synthesis of this compound (SMM)

  • Enzyme: Methionine S-methyltransferase (MMT; EC 2.1.1.12)[4]

  • Reaction: L-Methionine + S-Adenosyl-L-methionine (SAM) ⇌ this compound (SMM) + S-Adenosyl-L-homocysteine (SAH)

Step 2: Regeneration of Methionine (Met)

  • Enzyme: Homocysteine S-methyltransferase (HMT; EC 2.1.1.10)[5]

  • Reaction: this compound (SMM) + L-Homocysteine (Hcy) ⇌ 2 L-Methionine

These reactions are interconnected with the activated methyl cycle, which regenerates SAM, a universal methyl group donor for numerous metabolic reactions, including DNA, RNA, and protein methylation.[2]

Quantitative Data

Understanding the quantitative aspects of the SMM cycle is crucial for elucidating its physiological significance. This section summarizes available data on metabolite concentrations and enzyme kinetics.

Metabolite Concentrations

The concentrations of SMM, Met, and SAM vary significantly between plant species, tissues, and developmental stages.

MetabolitePlant SpeciesTissueConcentrationReference
This compound (SMM)Arabidopsis thalianaRosette Leaves~1.5-2.5 nmol/g FW[6]
Siliques~0.5-1.5 nmol/g FW[6]
Brassica oleracea (Cabbage)Leaves53-104 mg/100g[1]
Brassica oleracea (Kohlrabi)Tuber81-110 mg/100g[1]
Lycopersicon esculentum (Tomato)Fruit45-83 mg/100g[1]
S-Adenosyl-L-methionine (SAM)Nicotiana suaveolensFlowers10-50 nmol/g FW
Enzyme Kinetics

The kinetic properties of MMT and HMT provide insights into their catalytic efficiency and substrate affinities.

EnzymePlant SpeciesSubstrateKm (µM)VmaxReference
Methionine S-methyltransferase (MMT)Wollastonia bifloraS-Adenosyl-L-methionine18-[7]
L-Methionine110-[7]
Homocysteine S-methyltransferase (HMT)Glycine max (Soybean)Nicotinic Acid78-[8]
S-Adenosyl-L-methionine55-[8]

Note: Data on HMT kinetics with SMM and Hcy as substrates in plants is limited in the reviewed literature. The provided data for HMT from Glycine max pertains to its activity with nicotinic acid and SAM.

Experimental Protocols

This section details methodologies for key experiments used to study the SMM cycle.

Enzyme Assays

4.1.1. Methionine S-methyltransferase (MMT) and Homocysteine S-methyltransferase (HMT) Activity Assays

Commercially available methyltransferase assay kits provide a robust framework for measuring MMT and HMT activity. These assays typically rely on the detection of the universal methyltransferase reaction product, S-adenosyl-L-homocysteine (SAH).

Principle: The activity of MMT and HMT can be indirectly measured by quantifying the amount of SAH produced (for MMT) or consumed (in a coupled reaction for HMT). Several detection methods are available, including luminescence-based and fluorescence-based assays.

Example Protocol using a Luminescence-based Assay (e.g., MTase-Glo™):

  • Reaction Setup:

    • Prepare a reaction mixture containing the appropriate buffer, the enzyme extract (or purified enzyme), and the substrates.

      • For MMT: L-Methionine and SAM.

      • For HMT: this compound and L-Homocysteine.

    • Include appropriate controls (e.g., no enzyme, no substrate).

    • Incubate the reaction at the optimal temperature for a defined period.

  • SAH Detection:

    • Stop the enzymatic reaction.

    • Add the SAH detection reagent, which typically involves a series of coupled enzymatic reactions that convert SAH to a detectable signal (e.g., light in a luciferase-based system).

    • Measure the signal using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of SAH.

    • Calculate the enzyme activity based on the amount of SAH produced or consumed per unit time.

Metabolite Quantification

4.2.1. Quantification of SMM, Met, and SAM by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of SMM and related metabolites in plant extracts.

Protocol Outline:

  • Sample Preparation:

    • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a suitable extraction buffer (e.g., methanol/water or perchloric acid).

    • Centrifuge to pellet debris and collect the supernatant.

    • Filter the supernatant before analysis.

  • HPLC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) and a modifier (e.g., formic acid or ammonium (B1175870) formate) to achieve separation of the analytes.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set up Multiple Reaction Monitoring (MRM) to specifically detect the precursor and product ions for each analyte of interest (SMM, Met, SAM, and internal standards).

  • Quantification:

    • Create a calibration curve using authentic standards of SMM, Met, and SAM.

    • Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curve.

Phloem Sap Collection

4.3.1. Aphid Stylectomy

The collection of pure phloem sap is essential for studying the long-distance transport of SMM. Aphid stylectomy is a precise technique that allows for the collection of uncontaminated phloem exudate.[3][9]

Methodology:

  • Aphid Colonization: Place aphids on the desired plant part (e.g., leaf or stem).

  • Anesthesia and Stylet Severing: Once the aphids are feeding, anesthetize them (e.g., with a brief exposure to CO₂). Using a microcautery unit or a laser, sever the aphid's stylet from its body.

  • Sap Collection: The high turgor pressure within the sieve tube will force the phloem sap to exude from the cut stylet. Collect the exudate using a microcapillary tube.

  • Sample Handling: Immediately store the collected sap at -80°C to prevent degradation before analysis.

Signaling Pathways and Regulation

The SMM cycle is tightly regulated to maintain methionine homeostasis and modulate the cellular methylation potential. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation

The expression of MMT and HMT genes is influenced by developmental cues and environmental stresses. For instance, the expression of these genes is often upregulated in sink tissues like developing seeds, highlighting the role of the SMM cycle in nutrient allocation. Abiotic stresses such as drought, salinity, and temperature fluctuations can also modulate the transcript levels of SMM cycle genes, suggesting a role for this pathway in stress adaptation.[10][11]

Post-Translational Regulation

Post-translational modifications (PTMs) of MMT and HMT, such as phosphorylation, ubiquitination, and S-nitrosylation, can rapidly alter their enzymatic activity, stability, and subcellular localization.[2] While specific PTMs for MMT and HMT are still being elucidated, the regulation of related enzymes in the one-carbon metabolism pathway suggests that PTMs are a critical layer of control for the SMM cycle.[12]

Visualizations

The this compound Cycle

SMM_Cycle cluster_cytosol Cytosol Met L-Methionine SAM S-Adenosyl-L-methionine Met->SAM ATP -> PPi + Pi SMM This compound SAM->SMM MMT SAH S-Adenosyl-L-homocysteine SAM->SAH Methylation Reactions SMM->Met HMT SMM_transport SMM->SMM_transport Phloem Transport Hcy L-Homocysteine SAH->Hcy Hcy->Met 5-Methyl-THF -> THF (Methionine Synthase)

Core reactions of the this compound cycle in the plant cell cytosol.
Experimental Workflow for SMM Quantification

SMM_Quantification_Workflow start Plant Tissue Collection homogenization Homogenization in Extraction Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration supernatant->filtration hplc_msms HPLC-MS/MS Analysis filtration->hplc_msms data_analysis Data Analysis and Quantification hplc_msms->data_analysis

A typical workflow for the quantification of SMM in plant tissues.
Interplay with Other Metabolic Pathways

Metabolic_Interplay cluster_smm SMM Cycle cluster_activated_methyl Activated Methyl Cycle cluster_ethylene Ethylene Biosynthesis cluster_polyamines Polyamine Biosynthesis SMM This compound Met1 Methionine SMM->Met1 HMT Met1->SMM MMT Met2 Methionine Hcy1 Homocysteine Hcy2 Homocysteine SAM S-Adenosyl-L-methionine SAM->SMM SAH S-Adenosyl-L-homocysteine SAM->SAH Methyltransferases SAM_eth S-Adenosyl-L-methionine SAM->SAM_eth SAM_poly Decarboxylated SAM SAM->SAM_poly SAH->Hcy2 SAHH Hcy2->Met2 MS Met2->SAM SAMS ACC ACC SAM_eth->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase

The SMM cycle's connection to other key metabolic pathways in plants.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of S-Methyl-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-methionine (SMM), often referred to as vitamin U, is a derivative of the essential amino acid L-methionine. It is a naturally occurring compound found in various plants, with notable concentrations in cabbage, broccoli, and wheat.[1] SMM plays a crucial role in biological systems as a methyl donor and is an intermediate in the S-methylmethionine cycle.[2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a sulfonium (B1226848) compound, characterized by a positively charged sulfur atom bonded to three carbon atoms. Its chemical formula is C6H14NO2S+ and it has a molecular weight of 164.25 g/mol .[3] The IUPAC name for this compound is [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC6H14NO2S+[3]
Molecular Weight164.25 g/mol [3]
IUPAC Name[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium[3]
CAS Number3493-12-7
Water SolubilityHigh
logP-3.0[3]

Table 1: Physicochemical Properties of this compound

Stereochemistry

The stereochemistry of this compound is crucial to its biological activity. The "L" designation in its name refers to the configuration at the α-carbon, which is the same as that of the proteinogenic amino acid L-methionine. The chiral center at the α-carbon has an (S) configuration according to the Cahn-Ingold-Prelog priority rules.

The sulfonium center in this compound is also a stereocenter. The three different carbon groups attached to the sulfur atom, along with the lone pair of electrons, can be arranged in a tetrahedral geometry, leading to the possibility of two enantiomers at the sulfur atom. However, in biological systems, the enzymatic synthesis of SMM from L-methionine is stereospecific, resulting in a single diastereomer.

A visual representation of the chemical structure and stereochemistry of this compound is provided in the following diagram.

S_Methyl_L_methionine_Structure cluster_SMM This compound C1 C O1 O C1->O1 O2 O⁻ C1->O2 C2 C1->C2 N H₃N⁺ C2->N H_alpha H C2->H_alpha C3 C2->C3 H_beta1 H C3->H_beta1 H_beta2 H C3->H_beta2 C4 C3->C4 H_gamma1 H C4->H_gamma1 H_gamma2 H C4->H_gamma2 S S⁺ C4->S C5 CH₃ S->C5 C6 CH₃ S->C6

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in D₂O.

¹H NMR Data

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
~3.8ddJ(Hα, Hβ) = ~7.5, J(Hα, Hβ') = ~5.0
Hβ, Hβ'~2.2 - 2.4m
Hγ, Hγ'~2.8 - 3.0m
S-CH₃~2.9s

Table 2: Predicted ¹H NMR Spectral Data for this compound in D₂O

¹³C NMR Data

CarbonChemical Shift (ppm)
C=O~175
~54
~29
~38
S-CH₃~25

Table 3: Predicted ¹³C NMR Spectral Data for this compound in D₂O

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, pH, and temperature.

Crystallographic Data

The three-dimensional structure of this compound chloride hydrochloride has been determined by X-ray crystallography.[4] The crystal structure provides precise measurements of bond lengths and angles, confirming the stereochemistry and overall conformation of the molecule in the solid state.

Crystal Data for this compound chloride hydrochloride

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a9.500(8) Å
b7.223(6) Å
c8.884(7) Å
β114.9(2)°
Z2

Table 4: Crystallographic Data for this compound chloride hydrochloride.[4]

Selected Bond Lengths and Angles

BondLength (Å)AngleValue (°)
S - C(γ)1.812(3)C(γ) - S - C(methyl1)102.5(2)
S - C(methyl1)1.791(4)C(γ) - S - C(methyl2)101.9(2)
S - C(methyl2)1.788(4)C(methyl1) - S - C(methyl2)101.7(2)
C(α) - C(β)1.531(4)N - C(α) - C(β)110.8(2)
C(α) - N1.489(4)C(β) - C(γ) - S113.8(2)
C(α) - C(OOH)1.520(4)

Table 5: Selected Bond Lengths and Angles for this compound chloride hydrochloride.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the direct methylation of L-methionine using a suitable methylating agent, such as methyl iodide.[5]

Materials:

  • L-methionine

  • Methyl iodide (CH₃I)

  • Formic acid (HCOOH)

  • Water

  • Dowex 50W-X8 resin (H⁺ form)

  • Ammonia (B1221849) solution

Procedure:

  • Dissolve L-methionine in a minimal amount of 85% formic acid.

  • Add a molar excess of methyl iodide to the solution.

  • Stir the reaction mixture at room temperature in the dark for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, dilute the mixture with water.

  • Apply the diluted reaction mixture to a column packed with Dowex 50W-X8 resin (H⁺ form).

  • Wash the column with water to remove unreacted starting materials and byproducts.

  • Elute the this compound from the column using a dilute ammonia solution.

  • Collect the fractions containing the product and lyophilize to obtain the solid this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start L-methionine + Methyl Iodide reaction Reaction in Formic Acid start->reaction Methylation purification Column Chromatography (Dowex 50W-X8) reaction->purification Purification product This compound purification->product Isolation

Caption: Workflow for the synthesis of this compound.

X-ray Crystallography

Obtaining a crystal structure of this compound or its salts involves the following general steps.

Procedure:

  • Crystallization: Dissolve the purified this compound salt in a suitable solvent (e.g., water, ethanol-water mixtures) to prepare a supersaturated solution. Use techniques such as slow evaporation, vapor diffusion, or cooling to induce crystallization.

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the calculated and observed diffraction data.

Chiral High-Performance Liquid Chromatography (HPLC)

To analyze the enantiomeric purity of this compound, a chiral HPLC method can be employed.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Chiral stationary phase column (e.g., cyclodextrin-based or Pirkle-type)

  • UV detector

Mobile Phase: A typical mobile phase for the separation of amino acid enantiomers on a chiral column consists of a mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer with a chiral selector additive if necessary. The exact composition should be optimized for the specific column used.

Procedure:

  • Prepare a standard solution of racemic this compound and a solution of the sample to be analyzed.

  • Equilibrate the chiral HPLC column with the chosen mobile phase.

  • Inject the standard solution to determine the retention times of the D- and L-enantiomers.

  • Inject the sample solution and record the chromatogram.

  • Calculate the enantiomeric excess (e.e.) based on the peak areas of the two enantiomers.

Biological Pathways

This compound is a key component of the S-methylmethionine (SMM) cycle, which is involved in the metabolism of methionine in plants and some microorganisms.

The SMM cycle involves two key enzymes:

  • Methionine S-methyltransferase (MMT): This enzyme catalyzes the synthesis of SMM from L-methionine and S-adenosylmethionine (SAM).

  • Homocysteine S-methyltransferase (HMT): This enzyme transfers a methyl group from SMM to homocysteine, regenerating L-methionine.

SMM_Cycle cluster_cycle S-Methylmethionine (SMM) Cycle Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase SMM This compound (SMM) SAM->SMM Methionine S-methyltransferase (MMT) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases SMM->Met Homocysteine S-methyltransferase (HMT) Hcy Homocysteine Hcy->Met Methionine Synthase SAH->Hcy SAH Hydrolase

Caption: The S-Methylmethionine (SMM) Cycle.

This cycle is thought to play a role in the transport and storage of methionine, as well as in the regulation of SAM levels within the cell.

Conclusion

This compound is a molecule of significant biological and chemical interest. This technical guide has provided a detailed overview of its chemical structure, stereochemistry, and key analytical data. The provided experimental protocols offer a starting point for researchers interested in the synthesis and analysis of this important compound. A thorough understanding of the properties and biological roles of this compound is essential for its potential applications in nutrition, agriculture, and drug development.

References

An In-depth Technical Guide on the Physiological Functions of S-Methyl-L-methionine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: S-Methyl-L-methionine (SMM), historically known as "Vitamin U," is a naturally occurring derivative of the amino acid methionine.[1] Predominantly found in plants, SMM has demonstrated a range of significant physiological effects in various animal models.[1][2] This technical guide synthesizes the current understanding of SMM's functions, focusing on its gastroprotective, hepatoprotective, antioxidant, and anti-inflammatory roles. We provide a comprehensive overview of the quantitative effects observed in animal studies, detailed experimental protocols for inducing relevant pathological models, and visualizations of the key molecular pathways influenced by SMM. The data presented herein underscore the potential of SMM as a therapeutic agent and provide a foundational resource for professionals in biomedical research and drug development.

Introduction to this compound (SMM)

This compound is a water-soluble compound biosynthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.[1] While not officially classified as a vitamin, the term "Vitamin U" was coined in the 1950s to describe its apparent ability to help in the healing of peptic ulcers.[1][3] SMM serves as a potent methyl donor, participating in numerous metabolic and methylation reactions, similar to the well-characterized S-adenosylmethionine (SAM).[2][4] Its physiological effects are broad, impacting cellular protection, metabolic regulation, and inflammatory responses.[4][5] This guide will delve into the specific, evidence-based functions of SMM as demonstrated in preclinical animal models.

Core Physiological Functions in Animal Models

Gastroprotective Effects

The most well-documented function of SMM in animal models is its potent gastroprotective activity. It has shown efficacy in preventing and ameliorating gastric lesions induced by various chemical and physical insults.

  • Ethanol-Induced Gastric Ulcers: In rat models, oral administration of SMM prior to ethanol (B145695) challenge significantly reduces the formation of gastric lesions.[6] The protective mechanism involves the enhancement of the gastric mucosal defense barrier rather than an alteration of gastric acid secretion.[7]

  • NSAID-Induced Gastric Damage: SMM provides protection against gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[6] This effect is attributed to its ability to bolster mucosal resilience and mitigate NSAID-induced oxidative stress.

  • Stress-Induced Ulcers: In models of cold-restraint stress, SMM administration has been shown to decrease the incidence and severity of gastric ulcers.[6]

  • Mechanism of Protection: SMM's gastroprotective effects are linked to its ability to promote the repair and healing of the gastrointestinal mucosa and improve motor function.[8] It appears to stimulate the expression of growth factors and mucins, such as Mucin-2 (MUC2), which are critical for maintaining the integrity of the intestinal epithelial barrier.[8]

Hepatoprotective Effects

SMM demonstrates significant protective effects on the liver in animal models of toxin-induced injury.

  • Toxin-Induced Liver Injury: In rats with liver damage induced by agents like valproic acid or a combination of diethylnitrosamine (DEN) and carbon tetrachloride (CCl4), SMM administration has been shown to restore liver function biomarkers.[3][9][10] Treatment with SMM significantly improves levels of aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and gamma-glutamyl transferase (GGT), and helps normalize albumin and globulin levels.[9][10]

  • Mechanism of Protection: The hepatoprotective action of SMM is closely tied to its role in methylation and antioxidant defense. SMM is a derivative of SAM, a crucial molecule for liver health that is often depleted in chronic liver diseases.[9][11] By acting as a methyl donor, SMM supports the synthesis of SAM and glutathione (B108866) (GSH), a primary intracellular antioxidant, thereby reducing oxidative stress and protecting hepatocytes.[11][12][13]

Antioxidant and Anti-inflammatory Properties

Underlying its protective effects on various organs is SMM's capacity to function as a potent antioxidant and anti-inflammatory agent.[2][4][14]

  • Antioxidant Activity: SMM mitigates oxidative stress by reducing lipid peroxidation and enhancing the body's endogenous antioxidant systems.[7] It contributes to the regeneration of methionine and the synthesis of glutathione, which directly neutralizes reactive oxygen species (ROS).[13]

  • Anti-inflammatory Effects: In models of liver cancer and inflammation, SMM treatment has been shown to significantly down-regulate the expression of pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), induced Nitric Oxide Synthase (iNOS), and Transforming Growth Factor-beta (TGF-1β).[10][14][15] This modulation of the inflammatory response helps to prevent chronic tissue damage.

Quantitative Data Summary

The following tables summarize the quantitative findings from key animal studies investigating the effects of SMM.

Table 1: Hepatoprotective Effects of SMM in DEN/CCl4-Induced Liver Injury in Rats

ParameterControl GroupHCC (DEN/CCl4) GroupHCC + SMM GroupNormal + SMM Groupp-value
AST (U/L) 45.3 ± 2.1155.6 ± 5.360.1 ± 2.543.8 ± 1.9< 0.05
GGT (U/L) 8.9 ± 0.425.7 ± 1.111.2 ± 0.68.5 ± 0.3< 0.05
Albumin (g/dL) 4.2 ± 0.12.5 ± 0.13.9 ± 0.24.3 ± 0.1< 0.05
Globulin (g/dL) 2.1 ± 0.13.8 ± 0.22.4 ± 0.12.0 ± 0.1< 0.05
A/G Ratio 2.0 ± 0.10.66 ± 0.041.63 ± 0.092.15 ± 0.1< 0.05

Data adapted from a study on Wistar albino rats with hepatocellular carcinoma (HCC) induced by diethylnitrosamine (DEN) and carbon tetrachloride (CCl4).[9][10] Values are presented as mean ± SEM. The HCC + SMM group showed significant improvement in liver function markers compared to the HCC group.

Table 2: Effects of SMM on Inflammatory and Tumor Markers in DEN/CCl4-Induced Rats

Gene Expression (Relative Fold Change)HCC (DEN/CCl4) GroupHCC + SMM Groupp-value
TNF-α Up-regulatedDown-regulated< 0.05
iNOS Up-regulatedDown-regulated< 0.05
TGF-1β Up-regulatedDown-regulated< 0.05
Glypican 3 (GP3) Up-regulatedDown-regulated< 0.05

Data synthesized from studies investigating the anti-inflammatory and antitumor effects of SMM.[10][14][15] SMM treatment significantly down-regulated the expression of these key genes involved in inflammation and tumor progression.

Table 3: Effects of SMM on Glucose Metabolism in High-Fat Diet-Fed Mice

ParameterLow-Fat (LF) DietHigh-Fat (HF) DietHF + SMM Dietp-value (HF vs HF+SMM)
Final Body Weight (g) 28.5 ± 0.835.1 ± 1.131.5 ± 1.0< 0.05
Fasting Glucose (mg/dL) 135 ± 5168 ± 7142 ± 6< 0.05
Fasting Insulin (ng/mL) 0.4 ± 0.11.2 ± 0.20.7 ± 0.1< 0.05
HOMA-IR 2.5 ± 0.38.9 ± 1.14.9 ± 0.5< 0.05

Data from a 10-week study in C57BL/6J mice.[16][17] SMM administration improved key metabolic parameters, demonstrating a potential role in managing metabolic dysfunction.

Key Experimental Protocols

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the cytoprotective and antioxidant effects of test compounds.[18][19]

  • Animals: Male Wistar or Sprague-Dawley rats (180-250g) are used.

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Rats are fasted for 24-48 hours before the experiment but are allowed free access to water.[6]

  • Dosing:

    • The test group receives SMM orally (p.o.) at a predetermined dose (e.g., 50-200 mg/kg).

    • The control group receives the vehicle (e.g., saline or 1% carboxymethylcellulose).

    • A positive control group may receive a standard anti-ulcer drug like sucralfate (B611045) (50 mg/kg).[19]

  • Ulcer Induction: 60 minutes after dosing, 1 mL of absolute (96-100%) ethanol is administered orally to each rat to induce gastric lesions.[6][19]

  • Sacrifice and Sample Collection: One hour after ethanol administration, the animals are euthanized via cervical dislocation or CO2 asphyxiation.[6][19]

  • Ulcer Assessment: The stomach is immediately excised, opened along the greater curvature, and washed with saline. The gastric mucosa is examined for ulcers. The ulcer index is calculated by measuring the length (in mm) of all lesions or by using a scoring system based on the number and severity of the ulcers.[6]

DEN/CCl4-Induced Hepatocellular Carcinoma Model in Rats

This is a common model for studying chronic liver injury, fibrosis, and cancer, and for evaluating hepatoprotective agents.[9]

  • Animals: Male Wistar albino rats (4-6 weeks old) are used.

  • Acclimatization: Animals are housed under standard conditions for one week.

  • HCC Induction:

    • Hepatocarcinoma is initiated with a single intraperitoneal (i.p.) injection of diethylnitrosamine (DEN) dissolved in saline at a dose of 200 mg/kg body weight.

    • Two weeks after DEN administration, carbon tetrachloride (CCl4), a tumor promoter, is administered subcutaneously (s.c.) at a dose of 3 mL/kg body weight (diluted 1:1 in olive oil) once a week for six weeks.[9][10]

  • Treatment Protocol:

    • The SMM treatment group receives daily oral doses of SMM (e.g., 100 mg/kg) starting after the induction period and continuing for a specified duration (e.g., 4-6 weeks).

    • The HCC control group receives the vehicle.

  • Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for biochemical analysis of liver function markers (ALT, AST, GGT, albumin). Liver tissues are harvested for histopathological examination and molecular analysis (e.g., qRT-PCR for gene expression).[9]

Signaling Pathways and Workflows

SMM Antioxidant and Anti-inflammatory Signaling

SMM exerts its protective effects by modulating key pathways involved in cellular stress and inflammation. As a methyl donor, it supports the methionine cycle, leading to the production of S-adenosylmethionine (SAM) and subsequently glutathione (GSH), a critical antioxidant. This action helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress. Concurrently, SMM can suppress inflammatory signaling cascades, leading to the down-regulation of pro-inflammatory genes like TNF-α and iNOS.

SMM_Signaling_Pathway SMM This compound (SMM) Methionine Methionine SMM->Methionine Donates methyl group NFkB NF-κB Pathway SMM->NFkB Inhibits (Indirectly) SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP Methylation Methylation Reactions SAM->Methylation SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyl transfer SAM->NFkB Inhibits Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cysteine Cysteine Homocysteine->Cysteine Transsulfuration GSH Glutathione (GSH) (Antioxidant) Cysteine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes OxidativeStress Oxidative Stress & Lipid Peroxidation ROS->OxidativeStress InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, iNOS, TGF-1β) NFkB->ProInflammatoryGenes

Caption: Molecular mechanism of SMM's antioxidant and anti-inflammatory action.

Experimental Workflow for Gastroprotection Study

The following diagram illustrates a typical workflow for an in vivo study assessing the gastroprotective effects of a compound like SMM in an ethanol-induced ulcer model. The process is sequential, beginning with animal preparation and concluding with data analysis.

Experimental_Workflow start Start: Animal Acclimatization (Wistar Rats, 1 week) fasting Fasting (24h) (Free access to water) start->fasting grouping Random Group Assignment (n=8 per group) - Vehicle Control - SMM Treatment - Positive Control fasting->grouping dosing Oral Dosing (p.o.) grouping->dosing induction Ulcer Induction (t = 60 min) (1 mL Absolute Ethanol p.o.) dosing->induction wait Waiting Period (1 hour) induction->wait euthanasia Euthanasia & Stomach Excision wait->euthanasia assessment Macroscopic Assessment (Ulcer Index Calculation) euthanasia->assessment histology Histopathological Analysis (Tissue Fixation, Staining) euthanasia->histology biochem Biochemical Analysis (e.g., MDA, GSH levels in tissue) euthanasia->biochem analysis Statistical Analysis (ANOVA, t-test) assessment->analysis histology->analysis biochem->analysis end End: Report & Conclusion analysis->end

Caption: Workflow for an ethanol-induced gastric ulcer animal model.

Conclusion and Future Perspectives

The evidence from animal models strongly supports the physiological functions of this compound as a potent gastroprotective, hepatoprotective, antioxidant, and anti-inflammatory agent. Its ability to act as a methyl donor and bolster endogenous defense mechanisms like glutathione synthesis is central to its therapeutic potential. The quantitative data consistently demonstrate significant protective effects across various models of tissue injury and metabolic stress.

For researchers and drug development professionals, SMM represents a promising natural compound for further investigation. Future research should focus on elucidating the precise molecular targets of SMM, conducting dose-optimization studies in different disease models, and exploring its long-term safety and efficacy. Given its robust preclinical profile, SMM warrants consideration for clinical trials, particularly for indications such as gastritis, drug-induced liver injury, and inflammatory bowel disease. This guide provides the foundational technical information necessary to design and embark on such translational research endeavors.

References

S-Methyl-L-methionine: A Technical Guide to its Role as a Methyl Group Donor in Biochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-L-methionine (SMM), a derivative of the essential amino acid methionine, plays a significant role in various biochemical pathways as a methyl group donor. While S-adenosylmethionine (SAM) is widely recognized as the universal methyl donor in biological systems, SMM presents an alternative and crucial player in one-carbon metabolism, particularly in the remethylation of homocysteine to methionine.[1][2] This technical guide provides an in-depth exploration of SMM's function as a methyl donor, detailing the enzymatic reactions it participates in, presenting available quantitative data on its efficiency, and offering comprehensive experimental protocols for its study. Visualizations of key metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of SMM's role in cellular methylation dynamics.

Introduction: The Landscape of Biological Methylation

Methylation, the transfer of a methyl group (CH₃) from a donor molecule to a substrate, is a fundamental biochemical reaction essential for a myriad of cellular processes. These processes include epigenetic regulation of gene expression, signal transduction, protein function, and the metabolism of various small molecules.[3][4] The primary and most studied methyl donor in these reactions is S-adenosylmethionine (SAM).[5] SAM is synthesized from methionine and ATP and donates its activated methyl group in reactions catalyzed by a vast family of enzymes known as methyltransferases.[3][5]

However, the landscape of biological methylation is not solely dominated by SAM. This compound (SMM), sometimes referred to as "vitamin U," emerges as another important methyl donor, particularly in specific metabolic contexts.[6][7] This guide focuses on the core biochemical functions of SMM as a methylating agent, providing a technical resource for researchers investigating one-carbon metabolism and its implications in health and disease.

The S-Methylmethionine Cycle: A Key Pathway for Methionine Homeostasis

SMM is a key intermediate in the S-methylmethionine cycle, a metabolic pathway particularly prominent in flowering plants.[6][7] This cycle is crucial for regulating the levels of methionine and SAM.[8]

The two core reactions of the SMM cycle are:

  • Synthesis of SMM: Methionine S-methyltransferase (MMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to L-methionine, forming this compound (SMM) and S-adenosylhomocysteine (SAH).[6]

  • Utilization of SMM: Homocysteine S-methyltransferase (HMT) utilizes SMM as a methyl donor to convert homocysteine back into two molecules of L-methionine.[1]

In plants, the SMM cycle is thought to play a role in the long-distance transport of sulfur and methyl groups.[9] SMM is synthesized in source tissues, such as leaves, and transported via the phloem to sink tissues, like developing seeds, where it is used to regenerate methionine.[6][7][9]

Enzymology of this compound Metabolism

Two key enzymes govern the synthesis and utilization of SMM as a methyl donor:

Methionine S-methyltransferase (MMT)
  • Function: Catalyzes the synthesis of SMM from L-methionine and SAM.

  • Reaction: L-Methionine + S-Adenosylmethionine → this compound + S-Adenosylhomocysteine

  • Occurrence: Primarily found in plants.[6]

Homocysteine S-methyltransferase (HMT)
  • Function: Catalyzes the transfer of a methyl group from SMM to homocysteine, yielding two molecules of L-methionine.[1]

  • Reaction: this compound + L-Homocysteine → 2 L-Methionine

  • Occurrence: Found in plants and some microorganisms.[1][6]

Betaine-Homocysteine S-Methyltransferase 2 (BHMT2)

In humans, a homolog of betaine-homocysteine S-methyltransferase, BHMT2, has been identified as an S-methylmethionine-homocysteine methyltransferase.[2][10][11][12]

  • Function: Specifically utilizes SMM as a methyl donor to convert homocysteine to methionine.[2][13] Unlike its homolog BHMT, BHMT2 does not utilize betaine (B1666868).[2]

  • Significance: This discovery highlights a pathway for SMM utilization in human metabolism, suggesting a role for dietary SMM in homocysteine regulation.[2][13]

Quantitative Data on this compound as a Methyl Donor

Direct quantitative comparisons of the efficiency of SMM and SAM as methyl donors across a wide range of methyltransferases are limited in the literature. However, kinetic data for human BHMT2 provide valuable insights into SMM's potential.

EnzymeMethyl DonorSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Human BHMT2SMMHomocysteine0.94Similar to BHMTNot explicitly stated[2]
Human BHMTBetaineHomocysteine--5-fold higher than SMM for BHMT[2]

Signaling Pathways and Metabolic Networks

SMM is integrated into the broader network of one-carbon metabolism. Below are diagrams illustrating its key roles.

SMM_Cycle_in_Plants cluster_synthesis SMM Synthesis cluster_utilization SMM Utilization cluster_sam_cycle SAM Cycle Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SMM This compound (SMM) Met->SMM SAM->SMM MMT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl- transferases PPi_Pi PPi + Pi Met_out 2x L-Methionine SMM->Met_out HMT Hcy Homocysteine SAH->Hcy SAHH Hcy->Met_out Ado Adenosine MMT Methionine S-methyltransferase (MMT) HMT Homocysteine S-methyltransferase (HMT) ATP ATP ATP->SAM H2O H₂O H2O->Hcy SAHH SAH Hydrolase

Caption: The S-Methylmethionine (SMM) cycle in plants.

BHMT2_Pathway SMM_diet Dietary This compound (SMM) Met L-Methionine SMM_diet->Met BHMT2 Hcy Homocysteine Hcy->Met SAM S-Adenosylmethionine (SAM) Met->SAM MAT BHMT2 Betaine-Homocysteine S-Methyltransferase 2 (BHMT2) Methylated_Product Methylated Product SAM->Methylated_Product Methyltransferase Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) Methyl_Acceptor->Methylated_Product Methyltransferase Methyltransferase

Caption: Homocysteine remethylation by BHMT2 using SMM.

Experimental Protocols

The following protocols are adapted for the study of SMM-dependent methyltransferases.

Protocol 1: Continuous Spectrophotometric Assay for HMT/BHMT2 Activity

This assay continuously monitors the activity of HMT or BHMT2 by coupling the production of a product to a change in absorbance. As SMM-dependent HMTs produce methionine, a direct continuous spectrophotometric assay is challenging. An alternative is to use a coupled enzyme assay that measures the disappearance of homocysteine.

Principle: This protocol is adapted from a general methyltransferase assay.[14][15] The consumption of homocysteine can be monitored by coupling its disappearance to a subsequent reaction that produces a chromogenic or fluorogenic product. A more direct approach for SMM-dependent enzymes is often a discontinuous assay (see Protocol 2). For a continuous assay, a custom coupled system would need to be developed. Below is a generalized framework that would require specific optimization.

Materials:

  • Purified recombinant HMT or BHMT2

  • This compound (SMM)

  • L-Homocysteine

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM DTT)

  • Coupling enzyme system (e.g., an enzyme that specifically reacts with the remaining homocysteine to produce a detectable signal)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, a saturating concentration of the coupling enzyme system components, and a specific concentration of SMM.

  • Initiation of Reaction: Add a known amount of purified HMT or BHMT2 to the reaction mixture to start the reaction.

  • Monitoring: Immediately monitor the change in absorbance at the appropriate wavelength for the chosen coupling system over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine kinetic parameters by varying the concentration of SMM or homocysteine.

Protocol 2: Discontinuous Radioactive Assay for HMT/BHMT2 Activity

This is a highly sensitive method to directly measure the transfer of the methyl group from SMM to homocysteine.

Principle: This assay uses radiolabeled SMM ([methyl-¹⁴C]SMM or [methyl-³H]SMM) as the methyl donor. The radiolabeled methyl group is transferred to homocysteine to form radiolabeled methionine. The radiolabeled product is then separated from the unreacted radiolabeled SMM, and the amount of incorporated radioactivity is quantified.[16]

Materials:

  • Purified recombinant HMT or BHMT2

  • [methyl-¹⁴C]this compound or [methyl-³H]this compound

  • L-Homocysteine

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM DTT)

  • Stop Solution (e.g., 10% trichloroacetic acid, TCA)

  • Cation exchange chromatography column or paper chromatography supplies

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of L-homocysteine, and a known amount of purified HMT or BHMT2.

  • Initiation of Reaction: Start the reaction by adding a defined amount of radiolabeled SMM.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10, 20, 30 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Separation of Product: Separate the radiolabeled methionine from the unreacted radiolabeled SMM using cation exchange chromatography or paper chromatography.

  • Quantification: Quantify the amount of radiolabeled methionine using a scintillation counter.

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time. Determine kinetic parameters by varying the concentrations of SMM and homocysteine.

Experimental Workflow for Comparing SMM and SAM Efficiency

To directly compare the methyl donor efficiency of SMM and SAM for a specific methyltransferase (e.g., a homocysteine methyltransferase that can utilize both), a standardized experimental workflow is crucial.

Methyl_Donor_Comparison_Workflow start Start: Purify Methyltransferase of Interest setup_assays Set up Parallel Assays: - One set with varying [SMM] - One set with varying [SAM] start->setup_assays fixed_params Keep other parameters constant: - [Enzyme] - [Methyl Acceptor] (e.g., Homocysteine) - Buffer conditions, Temperature, Time setup_assays->fixed_params run_assays Perform Methyltransferase Assays (e.g., Radioactive or Spectrophotometric) fixed_params->run_assays measure_activity Measure Initial Reaction Velocities (v₀) run_assays->measure_activity plot_data Plot v₀ vs. [Substrate] for both SMM and SAM measure_activity->plot_data michaelis_menten Fit data to Michaelis-Menten equation plot_data->michaelis_menten determine_kinetics Determine Kinetic Parameters: - K_m - V_max - k_cat michaelis_menten->determine_kinetics compare_efficiency Compare Catalytic Efficiency (k_cat/K_m) for SMM vs. SAM determine_kinetics->compare_efficiency end End: Conclude on relative efficiency compare_efficiency->end

Caption: Workflow for comparing methyl donor efficiency.

Conclusion and Future Directions

This compound is a vital component of one-carbon metabolism, serving as a significant methyl group donor in specific biochemical contexts. Its role in the SMM cycle in plants and in homocysteine remethylation in humans via BHMT2 underscores its importance in maintaining methionine homeostasis. While SAM remains the universal methyl donor, SMM's contribution to cellular methylation should not be overlooked.

Future research should focus on a more comprehensive quantitative comparison of SMM and SAM as methyl donors for a wider range of methyltransferases. Elucidating the full kinetic profiles of these enzymes with SMM will provide a clearer picture of its efficiency and substrate specificity. Furthermore, investigating the regulation of SMM metabolism in various organisms and its potential role in disease states, particularly those associated with aberrant homocysteine levels, will be crucial for advancing our understanding of one-carbon metabolism and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Discovery and History of Vitamin U (S-Methyl-L-methionine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl-L-methionine (SMM), commonly known by the misnomer "Vitamin U," has a unique history rooted in early 20th-century nutritional research. Coined in the 1950s by Dr. Garnett Cheney, the term "Vitamin U" refers to an anti-ulcerogenic factor he identified in raw cabbage juice.[1] Subsequent research revealed the active compound to be this compound, a derivative of the essential amino acid methionine. This guide provides a comprehensive overview of the discovery, history, and scientific investigation of SMM, with a focus on its chemical properties, proposed mechanisms of action, and the experimental evidence supporting its therapeutic potential, particularly in the realm of gastrointestinal health. Detailed experimental protocols and quantitative data from key studies are presented to offer a technical resource for researchers and professionals in drug development.

Discovery and Historical Context

The Pioneering Work of Dr. Garnett Cheney

The story of "Vitamin U" begins in the early 1950s with the work of Dr. Garnett Cheney, a physician at Stanford University School of Medicine.[2] At a time when treatment options for peptic ulcers were limited and often invasive, Cheney investigated the therapeutic potential of dietary factors. He observed that patients consuming fresh, raw cabbage juice experienced remarkably rapid relief from ulcer symptoms and accelerated healing.[1] This led him to hypothesize the existence of an unknown, heat-labile substance responsible for these effects, which he termed "Vitamin U," with the "U" standing for "ulcer."[2] It is important to note that SMM is not a true vitamin, as it is not an essential nutrient required by the body to prevent a deficiency disease.[1]

Early Clinical Observations

Cheney's initial studies, though lacking the rigorous controls of modern clinical trials, provided compelling preliminary evidence. In a notable 1952 study, 100 patients with peptic ulcers were treated with a daily quart of fresh cabbage juice.[1] The results were significant, with rapid pain relief and ulcer healing observed roentgenographically.[1] Another of his studies on 13 patients reported an average healing time for duodenal ulcers of just 10.4 days, compared to 37 days for a control group receiving standard therapy at the time.[2] Gastric ulcers in his patients healed in an average of 7.3 days, compared to 42 days for the control group.[2]

Identification of this compound

Subsequent research aimed to isolate and identify the active anti-ulcer factor in cabbage juice. This led to the identification of this compound (SMM), a derivative of the amino acid methionine. It is biosynthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.

Chemical and Biochemical Properties

  • Chemical Name: this compound

  • Molecular Formula: C₆H₁₄NO₂S⁺

  • Structure: A positively charged sulfur atom (sulfonium) is a key feature of its structure.

Biosynthesis of this compound

The biosynthesis of SMM is a crucial step in its biological availability. It is formed from L-methionine through a two-step process involving S-adenosylmethionine (SAM) as an intermediate.

Methionine L-Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT SAM S-Adenosylmethionine (SAM) MSMT Methionine S-Methyltransferase SAM->MSMT SMM This compound (Vitamin U) MAT->SAM PPi_Pi MAT->PPi_Pi MSMT->SMM SAH S-Adenosylhomocysteine MSMT->SAH ATP ATP ATP->MAT

Biosynthesis of this compound (SMM).

Proposed Mechanisms of Action

The precise mechanisms by which SMM exerts its gastroprotective effects are not fully elucidated, but several pathways have been proposed and are supported by experimental evidence.

Mucosal Protection and Repair

One of the primary proposed mechanisms is the enhancement of the gastric mucosal defense. SMM is thought to stimulate the production of mucus, which forms a protective barrier against gastric acid and pepsin.[3][4] Additionally, it may promote the proliferation of mucosal cells, thereby accelerating the repair of damaged tissue.[3] Some studies also suggest a possible role in reducing gastric acid secretion.[3]

Methylation and the Methionine Cycle

SMM, as a derivative of methionine, plays a role in cellular methylation processes. It can act as a methyl donor, participating in reactions crucial for cellular function and repair. The enzyme betaine-homocysteine methyltransferase 2 (BHMT2) can utilize SMM to convert homocysteine back to methionine, thus supporting the methionine cycle.

cluster_cycle Methionine Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donation) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase BHMT2 BHMT2 Homocysteine->BHMT2 SMM This compound (SMM) SMM->BHMT2 BHMT2->Methionine Methyl Group Transfer

Role of SMM in the Methionine Cycle.
Antioxidant and Anti-inflammatory Effects

More recent research, primarily in animal models, suggests that SMM may possess antioxidant and anti-inflammatory properties.[3] It is proposed to reduce oxidative stress and inflammation within the gastric lining, which are key factors in the pathogenesis of peptic ulcers.[3]

Activation of Wound Healing Pathways

Studies have shown that SMM can promote wound healing by activating specific signaling pathways. One such pathway is the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which is crucial for cell proliferation and migration, essential processes in tissue repair.[5][6]

SMM This compound (SMM) CellSurfaceReceptor Cell Surface Receptor SMM->CellSurfaceReceptor ERK_Pathway ERK1/2 Pathway CellSurfaceReceptor->ERK_Pathway Activation Proliferation Cell Proliferation ERK_Pathway->Proliferation Migration Cell Migration ERK_Pathway->Migration WoundHealing Wound Healing Proliferation->WoundHealing Migration->WoundHealing

Proposed SMM-mediated Wound Healing Pathway.

Quantitative Data from Key Studies

The following tables summarize quantitative data from significant clinical and preclinical studies investigating the effects of this compound.

Table 1: Early Human Clinical Trials with Cabbage Juice (Cheney, 1949 & 1952)

Study PopulationInterventionControl/ComparisonOutcome MeasureResults
13 patients with peptic ulcers1 quart (~946 mL) of fresh cabbage juice dailyStandard therapy of the timeAverage ulcer crater healing timeDuodenal ulcers: 10.4 days (vs. 37 days in control). Gastric ulcers: 7.3 days (vs. 42 days in control)[2]
100 patients with peptic ulcers1 quart (~946 mL) of fresh cabbage juice daily-Symptom relief and ulcer healingRapid relief of pain and roentgenographically confirmed healing[1]

Table 2: Animal Studies with this compound

Animal ModelInterventionOutcome MeasureResults
Pigs with oesophagogastric ulcers200 mg/kg S-methylmethionine sulphonium chloride (SMMSC) daily for 49 daysNo treatmentOesophagogastric ulcer score

Detailed Experimental Protocols

Dr. Garnett Cheney's Cabbage Juice Protocol for Peptic Ulcer Treatment
  • Objective: To evaluate the efficacy of fresh cabbage juice in the treatment of peptic ulcers.

  • Subjects: Human patients with radiologically confirmed peptic ulcers.

  • Intervention:

    • Preparation of Cabbage Juice: Fresh, raw cabbage was juiced daily. The juice was prepared twice a day to ensure freshness and served chilled.

    • Dosage and Administration: Patients consumed one quart (approximately 946 mL) of cabbage juice per day, administered in divided doses (e.g., 200 mL five times a day).

    • Diet: Patients consumed a regular diet, with the cabbage juice being the primary therapeutic agent.

  • Assessment:

    • Symptom Monitoring: Daily recording of ulcer-related symptoms, particularly pain.

    • Radiological Examination: X-ray examinations were conducted to monitor the healing of the ulcer crater.

  • Control: In some studies, a comparison was made to the standard anti-ulcer therapy of the era, which typically included a bland diet and alkali medications.

Porcine Model of Oesophagogastric Ulcers
  • Objective: To assess the preventative and therapeutic effects of S-methylmethionine sulphonium chloride (SMMSC) on oesophagogastric ulcers in pigs.

  • Animals: Pigs from a herd with a history of oesophagogastric ulcers.

  • Experimental Design:

    • Initial Assessment: Pigs were endoscopically assessed to determine the presence and severity of existing ulcers, and assigned an ulcer score.

    • Grouping: Animals were allocated to treatment and control groups based on their initial ulcer scores.

    • Intervention: The treatment group received a diet supplemented with 200 mg/kg of SMMSC for 49 days. The control group received a standard diet.

  • Assessment:

    • Performance Metrics: Weight gain and feed intake were measured throughout the study.

    • Endoscopic and Post-mortem Examination: At the end of the 49-day period, pigs were euthanized, and their stomachs were collected for re-examination and scoring of oesophagogastric ulceration.

  • Workflow:

Start Selection of Pigs with History of Ulcers Endoscopy Initial Endoscopic Assessment and Ulcer Scoring Start->Endoscopy Grouping Allocation to Groups (Treatment vs. Control) Endoscopy->Grouping Treatment 49-Day Treatment Period - Control Diet - Diet + 200 mg/kg SMMSC Grouping->Treatment DataCollection Data Collection: - Weight Gain - Feed Intake Treatment->DataCollection Euthanasia Euthanasia and Stomach Collection Treatment->Euthanasia Analysis Data Analysis DataCollection->Analysis FinalAssessment Final Ulcer Scoring (Post-mortem) Euthanasia->FinalAssessment FinalAssessment->Analysis

Workflow for Porcine Oesophagogastric Ulcer Study.

Conclusion and Future Directions

The discovery of "Vitamin U" and the subsequent identification of this compound represent a fascinating chapter in the history of nutritional science and gastroenterology. While the early clinical work of Dr. Garnett Cheney provided promising initial evidence for its anti-ulcer properties, much of this research is now considered dated.[3] Modern preclinical studies in animal models continue to support the gastroprotective effects of SMM, pointing towards mechanisms involving mucosal defense, antioxidant and anti-inflammatory actions, and the activation of wound healing pathways.[3][5][6]

However, there is a clear need for well-designed, placebo-controlled clinical trials to definitively establish the efficacy and safety of SMM for the treatment of peptic ulcers and other gastrointestinal disorders in humans. Future research should also focus on elucidating the precise molecular mechanisms of action, identifying optimal dosages, and exploring its potential in combination with current standard therapies. For drug development professionals, SMM remains an intriguing molecule with a historical precedent and a plausible biological basis for its therapeutic effects, warranting further investigation as a potential adjunct or alternative therapy in gastrointestinal medicine.

References

S-Methyl-L-methionine in Foods: A Technical Guide to Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-methionine (SMM), often referred to as "Vitamin U," is a derivative of the essential amino acid methionine.[1][2] While not officially classified as a vitamin, SMM has garnered significant interest for its potential therapeutic properties, particularly in gastrointestinal health.[3][4][5] This compound is naturally present in a variety of plant-based foods.[6][7] Understanding its distribution and concentration in these sources is crucial for nutritional research, functional food development, and exploring its pharmacological potential. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for the quantification of this compound in foods.

Natural Sources and Abundance of this compound

This compound is predominantly found in plant-based foods, with cruciferous vegetables being particularly rich sources.[1][4][6] The abundance of SMM can vary significantly depending on the specific plant, its freshness, and quality.[8]

Quantitative Data on SMM in Food Sources

The following table summarizes the quantitative data on the abundance of this compound in various foods as reported in scientific literature.

Food SourceSMM ConcentrationAnalytical MethodReference
Vegetables
Celery176 mg/kgLC-MS/MS with SIDA[9][10]
Kohlrabi81-110 mg/100gThin Layer Chromatography[11]
Cabbage53-104 mg/100gThin Layer Chromatography[11]
Leeks66-75 mg/100gThin Layer Chromatography[11]
Turnip51-72 mg/100gThin Layer Chromatography[11]
Tomatoes (fresh)2.8 mg/kgLC-MS/MS with SIDA[9][10]
Tomatoes45-83 mg/100gThin Layer Chromatography[11]
Garlic-leafs44-64 mg/100gThin Layer Chromatography[11]
Beet22-37 mg/100gThin Layer Chromatography[11]
AsparagusMentioned as a sourceNot specified[3]
SpinachMentioned as a sourceNot specified[3]
BroccoliMentioned as a sourceNot specified[1][4][6]
Brussels sproutsMentioned as a sourceNot specified[1][4]
KaleMentioned as a sourceNot specified[1][4][7]
Fruits
Raspberries27 mg/100gThin Layer Chromatography[11]
Strawberries14-25 mg/100gThin Layer Chromatography[11]
Teas
Green Tea (Gyokuro, fresh, high-quality)15.7 to 24.5 mg%Amino Acid Analyzer[8]
Green Tea (Sen-cha, fresh)7.0 to 10.3 mg%Amino Acid Analyzer[8]
Other Green Teas1 to 6 mg%Amino Acid Analyzer[8]
Oolong TeaNot detectedAmino Acid Analyzer[8]
Black TeaNot detectedAmino Acid Analyzer[8]
Grains
Green Malt (B15192052)QuantifiedLC-MS/MS with SIDA[9]
BarleyMentioned as a sourceNot specified[12]

Note: SIDA refers to Stable Isotope Dilution Assay.

Biosynthesis of this compound in Plants

In plants, this compound is synthesized from L-methionine.[6][13] The biosynthesis is a key part of the methionine and sulfur metabolism in plants. SMM plays a role in the transport and storage of sulfur.[13] The direct precursor for SMM synthesis is S-adenosylmethionine (SAM), which provides the methyl group that is transferred to methionine.[2] This reaction is catalyzed by the enzyme methionine S-methyltransferase.[2]

The following diagram illustrates the central role of SMM within the methionine cycle in plants.

SMM_Biosynthesis cluster_cycle Methionine Cycle Methionine L-Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP -> ADP+Pi SAM Synthetase Protein Protein Synthesis Methionine->Protein SMM This compound (SMM) SAM->SMM Methionine Methionine S-Methyltransferase Methyl_Acceptor Methyl Acceptor SAM->Methyl_Acceptor Methyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase SMM->Methionine Homocysteine Homocysteine Methyltransferase Homocysteine Homocysteine Homocysteine->Methionine Methyl Group Donor Methionine Synthase Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product SAH->Homocysteine SAH Hydrolase

This compound Biosynthesis Pathway in Plants.

Experimental Protocols for SMM Analysis

The accurate quantification of this compound in complex food matrices requires robust analytical methods. The most commonly cited and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often coupled with a stable isotope dilution assay (SIDA) for enhanced accuracy.[9][10]

Sample Preparation and Extraction

The extraction of SMM from plant materials is a critical step to ensure accurate quantification. As SMM can be heat-sensitive, non-heated extraction methods are preferable to minimize degradation.

Example Protocol for Extraction from Vegetables (adapted from multiple sources):

  • Homogenization: Freeze the fresh vegetable sample in liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation and ensures a homogenous sample.

  • Extraction Solvent: Prepare an extraction solvent, typically an acidic aqueous solution to improve the stability and solubility of the positively charged SMM. A common choice is 0.1% formic acid in water.

  • Extraction Procedure:

    • Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.

    • Add a known amount of a stable isotope-labeled internal standard, such as d3-S-methylmethionine, to the sample. This is a key step in the stable isotope dilution assay.

    • Add a specific volume of the cold extraction solvent (e.g., 10-20 mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonication in an ice bath for 15-30 minutes can be employed to enhance extraction efficiency.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times, and the supernatants pooled.

  • Filtration/Cleanup: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis. A solid-phase extraction (SPE) step may be incorporated for cleaner samples if significant matrix interference is expected.

Experimental Workflow Diagram:

Extraction_Workflow Start Fresh Vegetable Sample Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Extraction with Acidic Solvent + Internal Standard (d3-SMM) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Collect Supernatant Centrifugation->Collection Filtration Filtration (0.22 µm) Collection->Filtration End Sample for LC-MS/MS Analysis Filtration->End

General workflow for the extraction of SMM from vegetable samples.
LC-MS/MS Quantification

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, with a gradual increase in mobile phase B to elute SMM and other components.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both SMM and its stable isotope-labeled internal standard are monitored for high selectivity and sensitivity.

    • SMM: The precursor ion is the molecular ion [M]+, and characteristic product ions are generated through collision-induced dissociation.

    • d3-SMM (Internal Standard): The precursor and product ions will have a mass shift corresponding to the deuterium (B1214612) labeling.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum signal intensity of the target analytes.

Quantification:

The concentration of SMM in the sample is determined by constructing a calibration curve using standards of known SMM concentrations. The ratio of the peak area of the endogenous SMM to the peak area of the internal standard is plotted against the concentration of the standards. The use of a stable isotope-labeled internal standard corrects for any loss of analyte during sample preparation and for matrix effects in the ion source, leading to highly accurate and precise quantification.

Conclusion

This compound is a naturally occurring compound in a variety of foods, particularly in cruciferous vegetables and certain teas. The concentration of SMM can vary widely, and its stability during processing and storage is a key consideration. For researchers and professionals in drug development and nutrition, accurate quantification of SMM is essential. The use of advanced analytical techniques such as LC-MS/MS with stable isotope dilution assays provides the necessary sensitivity and specificity for reliable determination of SMM in complex food matrices. The detailed methodologies and data presented in this guide serve as a valuable resource for further investigation into the nutritional and potential therapeutic benefits of this intriguing compound.

References

The Pivotal Role of S-Methyl-L-methionine in Phloem-Mediated Sulfur Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur is an essential macronutrient for plant growth and development, integral to the synthesis of amino acids, proteins, and various secondary metabolites. The long-distance transport of reduced sulfur from source tissues, primarily mature leaves, to sink tissues, such as developing seeds and roots, is critical for optimal growth. While glutathione (B108866) has been recognized as a significant transport molecule for reduced sulfur, compelling evidence has established S-Methyl-L-methionine (SMM) as a primary vehicle for sulfur translocation in the phloem of numerous flowering plant species. This technical guide provides an in-depth examination of the SMM cycle, its function in sulfur transport, and the experimental methodologies employed to elucidate its role.

Introduction: The Significance of this compound in Sulfur Nutrition

In flowering plants, the assimilation of sulfate (B86663) predominantly occurs in the chloroplasts of leaf mesophyll cells. The resulting reduced sulfur, in the form of cysteine and methionine, is then either utilized within the source leaves or exported to various sink tissues via the phloem. This compound, a derivative of the amino acid methionine, has been identified as a major transport form of reduced sulfur in the phloem sap of a wide range of angiosperms[1][2][3][4]. Its high concentration in the phloem, in some cases exceeding that of glutathione, underscores its critical role in delivering sulfur for the synthesis of proteins and other essential compounds in developing organs[1][3][4]. The dynamic synthesis, transport, and metabolism of SMM are collectively known as the SMM cycle.

The this compound (SMM) Cycle

The SMM cycle is a biochemical pathway that facilitates the production of SMM in source tissues for long-distance transport and its subsequent conversion back to methionine in sink tissues. This cycle is central to the efficient distribution of reduced sulfur throughout the plant.

Biosynthesis of SMM

SMM is synthesized from L-methionine in a two-step process. First, S-adenosylmethionine (AdoMet) is generated from methionine and ATP, catalyzed by AdoMet synthetase. Subsequently, the enzyme Methionine S-methyltransferase (MMT) catalyzes the transfer of a methyl group from AdoMet to a molecule of methionine, yielding SMM and S-adenosylhomocysteine (SAH)[5].

Phloem Loading and Transport

Following its synthesis in the cytoplasm of mesophyll cells, SMM is loaded into the phloem for long-distance transport. The precise mechanisms and transporters responsible for the phloem loading and unloading of SMM in plants are still under investigation[6]. However, studies involving the expression of a yeast SMM transporter in pea have demonstrated that increased SMM phloem loading positively influences sulfur and nitrogen metabolism and seed development, suggesting the importance of regulated transport[7][8][9].

Catabolism of SMM in Sink Tissues

Upon arrival in sink tissues, SMM donates its methyl group to homocysteine, a reaction catalyzed by Homocysteine S-methyltransferase (HMT) , to produce two molecules of methionine[5]. This regenerated methionine can then be incorporated into proteins or utilized in other metabolic pathways within the sink organ.

A diagrammatic representation of the SMM cycle is provided below:

SMM_Cycle cluster_source Source Tissue (e.g., Leaf) cluster_sink Sink Tissue (e.g., Seed) Met_source Methionine AdoMet S-Adenosylmethionine Met_source->AdoMet AdoMet Synthetase (+ATP) SMM_source This compound AdoMet->SMM_source MMT (+ Methionine) Phloem SMM SMM_source->Phloem SMM_sink This compound Phloem->SMM_sink Met_sink Methionine (2 molecules) SMM_sink->Met_sink HMT (+ Homocysteine) Hcy Homocysteine Protein_synthesis Protein Synthesis Met_sink->Protein_synthesis Incorporation

Figure 1: The this compound (SMM) cycle in plants.

Quantitative Data on SMM in Phloem

The concentration of SMM in the phloem varies among plant species and developmental stages. The following table summarizes key quantitative findings from the literature.

Plant SpeciesPhloem Sap Collection MethodSMM ConcentrationReference
Triticum aestivum (Wheat)Aphid stylectomy~2% of total free amino acids; 1.5-fold higher than glutathione[1][3][4]
Pisum sativum (Pea)EDTA-facilitated exudation27-40% higher in transgenic lines overexpressing a yeast SMM transporter[7][8]

Experimental Protocols

The study of SMM's role in phloem transport relies on a combination of specialized techniques to collect phloem sap and analyze its composition.

Phloem Sap Collection

This technique provides the purest phloem sap samples by utilizing aphids, which naturally tap into single sieve elements.

  • Principle: Aphids insert their stylets directly into phloem sieve tubes. By severing the aphid's body from its stylet, pure phloem sap can be collected as it exudes under pressure.

  • Protocol Outline:

    • Place aphids (e.g., Rhopalosiphum padi on barley) onto the plant tissue of interest and allow them to settle and begin feeding.

    • Anesthetize the aphid (e.g., with a brief exposure to CO2).

    • Using a microcautery unit or a laser, carefully sever the aphid's stylet from its body.

    • Collect the exuding phloem sap using a microcapillary tube. To prevent evaporation, the collection can be done under water-saturated silicone oil[8].

Aphid_Stylectomy_Workflow Start Place aphids on plant Feeding Aphids feed and insert stylets Start->Feeding Anesthetize Anesthetize aphid Feeding->Anesthetize Sever Sever stylet with microcautery/laser Anesthetize->Sever Collect Collect pure phloem sap via microcapillary Sever->Collect Analysis Analyze sap composition Collect->Analysis EDTA_Exudation_Workflow Excise Excise plant material (e.g., leaves) Incubate_EDTA Incubate cut end in EDTA solution (e.g., 8 mM, 2h) Excise->Incubate_EDTA Transfer_Water Transfer to pure water for exudate collection (e.g., 2h) Incubate_EDTA->Transfer_Water Collect Collect phloem exudate Transfer_Water->Collect Store Freeze and store at -80°C Collect->Store Analysis Analyze exudate composition Store->Analysis

References

Biochemical properties of S-Methyl-L-methionine sulfonium compounds.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biochemical Properties of S-Methyl-L-methionine Sulfonium (B1226848) Compounds

Introduction

This compound sulfonium (SMMS), a derivative of the amino acid methionine, is a naturally occurring compound abundant in the plant kingdom.[1][2][3] With the chemical formula (CH₃)₂S⁺CH₂CH₂(NH₃⁺)CO₂⁻, this sulfonium compound plays a crucial role as an intermediate in various biosynthetic pathways.[1] Historically, SMMS was termed "vitamin U" in the 1950s by Garnett Cheney, who identified it as a factor in raw cabbage juice with potent anti-ulcerogenic properties.[1][2] Although it is not classified as a true vitamin, the name has persisted in some literature.[1][2][4]

The biological significance of SMMS is multifaceted. It is a key player in sulfur metabolism, serving as a primary transport molecule for sulfur in the phloem of flowering plants.[2][5] Furthermore, it functions as an important methyl donor in various biochemical reactions, regulates methionine and S-adenosylmethionine (SAM) levels, and acts as a precursor to other vital molecules like the osmolyte dimethylsulfoniopropionate (DMSP).[1][6] Emerging research has highlighted its therapeutic potential, demonstrating gastroprotective, antioxidant, anti-inflammatory, and wound-healing properties.[7][8][9] This guide provides a comprehensive overview of the chemical properties, biochemical metabolism, biological functions, and experimental analysis of SMMS for researchers, scientists, and drug development professionals.

Chemical and Physicochemical Properties

This compound is typically found as a salt, such as S-methylmethionine sulfonium chloride (MMSC).[2][4] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name --INVALID-LINK--sulfonium[1][10]
Molecular Formula C₆H₁₄NO₂S⁺[1][10]
Molar Mass 164.243 g/mol [1]
CAS Number 4727-40-6[1][10]
Melting Point 134 °C (chloride salt, decomposes)[1]
LD₅₀ (Median Dose) 2760 mg/kg (iv, mice, chloride salt)[1]

Biochemical Synthesis and Metabolism

The metabolism of SMMS is centered around the S-Methylmethionine Cycle , which is integral to sulfur and methionine metabolism in plants and some microorganisms.[6][11]

Biosynthesis

SMMS is biosynthesized from L-methionine. The process involves two key steps:

  • Activation of Methionine: L-methionine is first converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT), using ATP.[12][13]

  • Methylation: The enzyme methionine S-methyltransferase (MMT) then catalyzes the transfer of a methyl group from a SAM molecule to the sulfur atom of a methionine molecule, yielding SMMS and S-adenosylhomocysteine (SAH).[1][14]

Catabolism and Recycling

SMMS can be converted back to methionine. This is a crucial step for mobilizing stored sulfur and methyl groups. The primary reaction involves homocysteine S-methyltransferases (HMTs) , which transfer a methyl group from SMMS to homocysteine, regenerating two molecules of methionine.[11][15]

In certain contexts, particularly during thermal processing of foods like vegetables or barley malt (B15192052), SMMS can be non-enzymatically converted to dimethyl sulfide (B99878) (DMS), a volatile compound with a characteristic cabbage-like aroma.[1][3][16]

S_Methylmethionine_Cycle cluster_mat cluster_hmt Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase (MAT) Met->SAM SMMS This compound (SMMS) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methionine S-Methyltransferase (MMT) SMMS->Met Homocysteine S-Methyltransferase (HMT) HCys Homocysteine HCys->Met Methionine Synthase HCys->SMMS SAH->HCys SAH Hydrolase ATP ATP ATP->Met PPi_Pi PPi + Pi PPi_Pi->SAM

Caption: The S-Methylmethionine (SMMS) Cycle.

Biological Roles and Functions

SMMS serves several critical functions, particularly in plants.

  • Sulfur Transport: In flowering plants, SMMS is a major form of organic sulfur transported in the phloem sap.[2][5] This allows for efficient distribution of sulfur from source tissues (like leaves) to sink tissues (like grains and seeds) for protein synthesis and other metabolic needs.[5]

  • Methyl Donor: The sulfonium group makes SMMS an effective methyl donor, participating in methylation reactions essential for various cellular processes.[1][3][17] It can contribute to the methylation of DNA, proteins, and other metabolites.

  • Metabolic Regulation: The SMMS cycle is believed to play a role in regulating the cellular pools of methionine and SAM, which are central to one-carbon metabolism.[1][6] By converting methionine to SMMS, cells can store excess methionine in a stable, less reactive form.[1][3]

  • Osmolyte Precursor: In some plants and algae, SMMS is a precursor for the synthesis of dimethylsulfoniopropionate (DMSP), an important osmolyte that helps protect cells against environmental stresses like high salinity and dehydration.[1]

Physiological Effects and Therapeutic Potential

The biological activities of SMMS have led to significant interest in its potential therapeutic applications.

Gastroprotective and Anti-Ulcer Activity

The historical association of SMMS with "vitamin U" stems from its demonstrated ability to protect the gastrointestinal mucosa and accelerate the healing of peptic ulcers.[1][2] Its mechanisms include stimulating the secretion of protective mucin from gastric epithelial cells and exerting antioxidant effects that shield cells from damage.[2]

Wound Healing and Skin Protection

SMMS promotes the healing of skin wounds.[4][18] Studies have shown that topical application of SMMS facilitates wound closure and re-epithelialization.[8] This effect is mediated, at least in part, by the activation of human dermal fibroblasts. SMMS triggers the ERK1/2 signaling pathway , which is crucial for cell proliferation and migration, two indispensable processes in skin repair.[7][8]

ERK12_Pathway SMMS S-Methylmethionine Sulfonium (SMMS) Receptor Cell Surface Receptor (Plausible) SMMS->Receptor Binds/Activates Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation Nucleus->Proliferation Promotes Transcription Migration Cell Migration Nucleus->Migration Promotes Transcription

Caption: SMMS-induced activation of the ERK1/2 pathway.
Antioxidant and Anti-inflammatory Effects

SMMS exhibits significant antioxidant properties, acting as a scavenger of free radicals and protecting cells from oxidative stress.[7][9][18] This activity is linked to its hepatoprotective effects, where it helps maintain the integrity of liver cells against toxic insults.[19] Its anti-inflammatory action involves the downregulation of proinflammatory cytokines like TNF-α and iNOS, which contributes to its overall cytoprotective profile.[19]

Other Potential Applications

Research also points to other beneficial effects of SMMS, including:

  • Hypolipidemic Activity: It may help lower plasma LDL and normalize HDL levels.[20]

  • Glucose Metabolism: It has been shown to alter glucose metabolism and hepatic gene expression in high-fat-fed animal models.[14]

  • Inhibition of Adipogenesis: SMMS can inhibit the differentiation of pre-adipocyte cell lines, suggesting a role in regulating fat cell development.[18][20]

Key Experimental Methodologies

Investigating the biochemical properties and biological activities of SMMS requires robust analytical and experimental protocols.

Experimental_Workflow Start Plant/Biological Material Extraction Extraction & Purification Start->Extraction Quantification Quantification (e.g., LC-MS/MS, GC) Extraction->Quantification InVitro In Vitro Assays Extraction->InVitro InVivo In Vivo Studies (Animal Models) Extraction->InVivo Data Data Analysis & Interpretation Quantification->Data CellCulture Cell Viability (MTT) Gene Expression (qRT-PCR) Signaling (Western Blot) InVitro->CellCulture InVitro->Data AnimalModels Toxicity (LD50) Efficacy (e.g., Ulcer, Wound) Metabolic Analysis InVivo->AnimalModels InVivo->Data

Caption: General workflow for SMMS bioactivity investigation.
Protocol 1: Quantification by Stable Isotope Dilution Assay (SIDA) using LC-MS/MS

This method provides accurate quantification of SMMS in complex matrices like plant tissues.[16]

  • Objective: To quantify SMMS in vegetable or malt samples.

  • Principle: A known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled SMMS) is added to the sample. The ratio of the unlabeled (native) SMMS to the labeled standard is measured by LC-MS/MS, allowing for precise quantification that corrects for extraction losses and matrix effects.

  • Methodology:

    • Sample Preparation: Homogenize the raw vegetable or malt sample in a suitable solvent (e.g., methanol/water).

    • Internal Standard Spiking: Add a known concentration of deuterium-labeled SMMS to the homogenate.

    • Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and isolate SMMS.

    • LC-MS/MS Analysis:

      • Inject the purified extract into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

      • Use a suitable column (e.g., C18) for chromatographic separation.

      • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both native SMMS and the labeled internal standard (Multiple Reaction Monitoring - MRM mode).

    • Quantification: Calculate the concentration of SMMS in the original sample based on the peak area ratio of the native analyte to the internal standard and the initial amount of standard added.

Protocol 2: Quantification by Gas Chromatography (GC)

This method relies on the chemical conversion of SMMS to a volatile compound.[21]

  • Objective: To determine the amount of SMMS in plant material.

  • Principle: SMMS is quantitatively degraded in an alkaline medium to form equimolecular amounts of dimethyl sulfide (DMS) and homoserine. The volatile DMS is then measured by GC.

  • Methodology:

    • Sample Extraction: Prepare an aqueous extract of the plant material.

    • Alkaline Degradation: Treat the extract with a strong base (e.g., NaOH) under controlled temperature conditions to induce the formation of DMS.

    • DMS Trapping: Distill the DMS in a stream of inert gas (e.g., nitrogen) and capture it in a cold trap containing a solvent like toluene (B28343) (cooled to -78°C).

    • GC Analysis:

      • Add an internal standard (e.g., carbon tetrachloride) to the toluene solution.

      • Inject the solution into a gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID).

    • Calculation: Quantify the amount of DMS based on a calibration curve and relate it back to the initial SMMS concentration, accounting for the reaction yield (reported as ~91.1%).[21]

Protocol 3: Cell Viability Assessment using MTT Assay

This colorimetric assay is used to assess the effect of SMMS on cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20]

  • Objective: To measure the effect of SMMS on the viability of cell lines (e.g., human dermal fibroblasts, 3T3-L1 pre-adipocytes).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Replace the medium with fresh medium containing various concentrations of SMMS (e.g., 50, 70, 90, 100 mM) and a vehicle control. Incubate for a specified period (e.g., 24 hours).[20]

    • MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystals to form.

    • Solubilization: Discard the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

    • Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.

Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure changes in the expression of specific genes (e.g., those related to inflammation or cancer) in response to SMMS treatment.[19][22]

  • Objective: To quantify the mRNA levels of target genes in tissues or cells treated with SMMS.

  • Principle: qRT-PCR measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in real-time using a fluorescent reporter.

  • Methodology:

    • RNA Extraction: Isolate total RNA from control and SMMS-treated samples (e.g., hepatic tissue) using a suitable RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., Nanodrop).[19][22]

    • cDNA Synthesis: Synthesize single-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and a cDNA synthesis kit.[19]

    • Real-Time PCR:

      • Prepare a PCR reaction mixture containing the synthesized cDNA, gene-specific primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).

      • Run the reaction in a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19]

    • Data Analysis:

      • Determine the cycle threshold (Ct) value for each gene.

      • Normalize the Ct value of the target gene to the Ct value of the reference gene (e.g., GAPDH, β-actin) to get the ΔCt.

      • Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing the treated group to the control group.

Quantitative Data Summary

Table 2: Concentration of S-Methylmethionine in Plant Sources

SMMS is particularly abundant in cruciferous vegetables.

Plant SourceConcentration (mg/100 g fresh weight unless noted)Reference
Celery17.6 mg/100g (176 mg/kg)[16]
Kohlrabi81 - 110[23]
Cabbage53 - 104[23]
Leeks66 - 75[23]
Tomatoes (Fresh)0.28 mg/100g (2.8 mg/kg)[16]
Tomatoes45 - 83[23]
Turnip51 - 72[23]
Garlic Leaves44 - 64[23]
Raspberries27[23]
Strawberries14 - 25[23]
Brassicaceae (various)8.9 - 53.6 mg/100g (dry weight)[24]
Table 3: Experimental Concentrations and Observed Biological Effects
ConcentrationExperimental SystemObserved EffectReference
10-100 mM3T3-L1 pre-adipocyte cellsInhibits adipocyte differentiation via AMPK activation.[18][20]
100 µMHuman dermal fibroblasts (hDFs)Promotes cell growth and migration.[18]
0-1 mMHuman dermal fibroblasts (hDFs)Activates the ERK1/2 signaling pathway.[18]
0.1 g/L (in nutrient solution)Higher plants (under cold stress)Reduces cell membrane damage.[18]

Conclusion

This compound sulfonium is a biochemically significant molecule with diverse and vital roles in plant metabolism, particularly in sulfur transport and methyl group donation. Its well-documented gastroprotective, wound-healing, and antioxidant properties make it a compound of considerable interest for therapeutic and nutraceutical development. The experimental protocols and quantitative data presented in this guide offer a foundational resource for scientists aiming to further explore the biochemical intricacies and potential applications of this versatile sulfonium compound. Future research will likely continue to uncover new signaling pathways and physiological functions influenced by SMMS, further solidifying its importance in both plant biology and human health.

References

Methodological & Application

Application Note: Quantification of S-Methyl-L-methionine in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of S-Methyl-L-methionine (SMM), also known as Vitamin U, in plant extracts. SMM is a derivative of the amino acid methionine and is found in various plant sources, notably in the Brassicaceae family, such as cabbage and broccoli. It is of significant interest for its reported therapeutic properties, including the protection of the gastrointestinal mucosa. The accurate quantification of SMM in plant-derived materials is crucial for quality control in the herbal and pharmaceutical industries, as well as for fundamental research in plant biochemistry.

The described method utilizes a reversed-phase C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase, followed by UV detection at 210 nm. This protocol provides a reliable and reproducible approach for the determination of SMM in complex plant matrices. The method is suitable for researchers, scientists, and drug development professionals requiring a validated analytical procedure for SMM quantification.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines the extraction of SMM from fresh plant tissue.

Materials:

  • Fresh plant material (e.g., cabbage, spinach, kale)

  • Liquid nitrogen

  • 5% (w/v) Trichloroacetic acid (TCA) solution

  • Mortar and pestle or a laboratory blender

  • Centrifuge and centrifuge tubes (e.g., 50 mL)

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh approximately 5 g of fresh plant material.

  • Freeze the plant material using liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a laboratory blender.

  • Transfer the powdered plant material to a 50 mL centrifuge tube.

  • Add 20 mL of 5% TCA solution to the centrifuge tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Place the tube on a shaker and agitate for 30 minutes at room temperature.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

  • The sample is now ready for HPLC-UV analysis.

HPLC-UV Method for this compound Quantification

This protocol describes the instrumental parameters for the quantification of SMM.

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.[1]

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • This compound standard

Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). To prepare, dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-10 min: 100% A; 10-15 min: 100-90% A; 15-20 min: 90-100% A; 20-25 min: 100% A
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
UV Detection 210 nm

Standard Preparation:

  • Prepare a stock solution of SMM at a concentration of 1 mg/mL in Mobile Phase A.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with Mobile Phase A.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-UV method for SMM analysis. These values are based on typical performance for similar analytes and would require experimental validation.

Table 1: Chromatographic Performance

CompoundRetention Time (min)
This compound~ 5.8

Table 2: Method Validation Parameters

ParameterExpected Value
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.3
Limit of Quantification (LOQ) (µg/mL) ~ 1.0
Recovery (%) 95 - 105%
Precision (RSD %) < 2%

Visualizations

Experimental Workflow

G Experimental Workflow for SMM Quantification A Plant Sample Collection B Homogenization in Liquid N2 A->B C Extraction with 5% TCA B->C D Centrifugation C->D E Supernatant Collection D->E F Filtration (0.22 µm) E->F G HPLC-UV Analysis F->G H Data Acquisition and Quantification G->H

Caption: Workflow for SMM analysis in plants.

Logical Relationship: SMM Quantification Principle

G Principle of HPLC-UV Quantification A SMM in Plant Extract B Separation on C18 Column A->B Injection C UV Detection at 210 nm B->C Elution D Peak Area Measurement C->D Signal E Concentration Calculation (vs. Standard Curve) D->E Correlation

Caption: Quantification of SMM by HPLC-UV.

References

Application Note: Quantification of S-Methyl-L-methionine in Biological Fluids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of S-Methyl-L-methionine (SMM) in biological fluids, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard for accurate quantification and a straightforward protein precipitation step for sample preparation. This method is intended for researchers, scientists, and drug development professionals investigating the role of this compound in metabolic pathways and its potential as a biomarker.

Introduction

This compound (SMM), a derivative of the essential amino acid methionine, is found in various plants and has been identified as a precursor to dimethyl sulfide (B99878) (DMS), a compound with a significant impact on food aroma.[1] In the context of biological systems, methionine metabolism is crucial for numerous cellular processes, primarily through its conversion to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, proteins, and other metabolites.[2][3][4][5] While the role of SMM is well-documented in plants, its function and concentration in mammalian biological fluids are less characterized. The ability to accurately measure SMM levels is essential for understanding its physiological and pathological significance.

This application note provides a detailed protocol for the analysis of SMM in human plasma and urine. The method utilizes a simple protein precipitation for sample clean-up, followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, S-Methyl-d3-L-methionine, ensures high accuracy and precision.

Experimental

Materials and Reagents
  • This compound (Sigma-Aldrich)

  • S-Methyl-d3-L-methionine (Toronto Research Chemicals)

  • LC-MS grade water (Fisher Scientific)

  • LC-MS grade acetonitrile (B52724) (Fisher Scientific)

  • LC-MS grade methanol (B129727) (Fisher Scientific)

  • Formic acid (99%, Sigma-Aldrich)

  • Ammonium formate (B1220265) (Sigma-Aldrich)

  • Human plasma and urine (BioIVT)

  • Trichloroacetic acid (TCA) (Sigma-Aldrich)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard and Quality Control (QC) Sample Preparation

Stock solutions of SMM and S-Methyl-d3-L-methionine (Internal Standard, IS) were prepared in LC-MS grade water at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with water.

Calibration standards and quality control samples were prepared by spiking the appropriate working standard solutions into surrogate matrix (e.g., charcoal-stripped plasma or a synthetic urine base) to achieve a final concentration range suitable for the expected physiological levels.

Analytical Procedure

Sample Preparation

Plasma Samples:

  • To 100 µL of plasma, add 10 µL of the IS working solution (concentration to be optimized based on expected analyte levels).

  • Add 20 µL of 20% (w/v) trichloroacetic acid to precipitate proteins.[6]

  • Vortex for 30 seconds and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine Samples:

  • Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove any particulate matter.

  • To 100 µL of the clarified urine, add 10 µL of the IS working solution.

  • Dilute with 900 µL of LC-MS grade water.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 2
    1.0 2
    5.0 95
    6.0 95
    6.1 2

    | 8.0 | 2 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • MRM Transitions: The following MRM transitions are proposed based on the structure of SMM and typical fragmentation patterns of similar molecules. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound164.1118.115
This compound164.174.125
S-Methyl-d3-L-methionine (IS)167.1121.115

Data Presentation

The following tables summarize the expected performance characteristics of the method, adapted from validated LC-MS/MS assays for similar analytes.[6][7][8][9]

Table 1: Method Validation Parameters

ParameterPlasmaUrine
Linearity (r²)>0.995>0.995
Lower Limit of Quantification (LLOQ)0.05 µM0.1 µM
Upper Limit of Quantification (ULOQ)50 µM100 µM
Accuracy (% bias)Within ±15%Within ±15%
Precision (%CV)<15%<15%
Recovery>85%>90%

Table 2: Stability of this compound in Human Plasma

ConditionDurationStability (% of initial concentration)
Bench-top (Room Temperature)4 hours>95%
Autosampler (4°C)24 hours>98%
Freeze-thaw cycles (-80°C to RT)3 cycles>92%
Long-term storage (-80°C)30 days>90%

Visualizations

Methionine Metabolism and S-adenosylmethionine (SAM) Cycle

The following diagram illustrates the central role of methionine in cellular metabolism, leading to the formation of S-adenosylmethionine (SAM), a key methyl donor.

Methionine_Metabolism Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Acceptor Methylated Acceptor (DNA, proteins, etc.) SAM->Methylated_Acceptor Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, BHMT Acceptor Acceptor Molecule Acceptor->Methylated_Acceptor

Methionine metabolism and the SAM cycle.
Experimental Workflow for SMM Analysis

This diagram outlines the major steps in the analytical protocol for the quantification of SMM in biological fluids.

SMM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma or Urine Sample Add_IS Add Internal Standard (S-Methyl-d3-L-methionine) Sample->Add_IS Precipitation Protein Precipitation (TCA for plasma) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject onto LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

LC-MS/MS workflow for SMM analysis.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma and urine. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in clinical research and metabolomics studies. This application note serves as a comprehensive guide for researchers aiming to investigate the role of SMM in biological systems.

References

Protocol for solid-phase extraction of S-Methyl-L-methionine from leaves.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Solid-Phase Extraction of S-Methyl-L-methionine from Plant Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SMM), sometimes referred to as Vitamin U, is a derivative of the amino acid methionine. It is found in various plants and is suggested to have therapeutic effects, particularly in the context of gastrointestinal health.[1] Accurate quantification and analysis of SMM from plant matrices are crucial for research and potential pharmaceutical applications. This document provides a detailed protocol for the solid-phase extraction (SPE) of SMM from plant leaves, designed to isolate and concentrate the analyte, reduce matrix effects, and prepare a clean sample for downstream analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[1][2]

Introduction

Solid-phase extraction is a highly selective and effective sample preparation technique used to isolate analytes from complex mixtures.[3] The process involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest.[4] For this compound, which exists as a cation at neutral to acidic pH due to its sulfonium (B1226848) and amino groups, a strong cation-exchange (SCX) SPE sorbent is a logical choice for effective retention and subsequent elution. This protocol is optimized for the selective isolation of SMM from plant leaf extracts.

Quantitative Data Summary

The following table summarizes expected performance data for the described SPE protocol based on typical recovery rates for similar analytes. Actual results may vary depending on the plant matrix, initial SMM concentration, and specific laboratory conditions.

ParameterValueNotes
Analyte This compound (SMM)
Plant Matrix Spinach Leaves (Example)Protocol adaptable to other leafy greens.
SPE Cartridge Strong Cation Exchange (SCX)500 mg, 3 mL format
Initial Sample Load 1 mL of clarified leaf extract
Expected Recovery Rate 85% - 95%Dependent on strict adherence to pH and solvent conditions.
Eluate Purity >90%Significant reduction of interfering compounds.
Reproducibility (RSD) <5%For replicate extractions.
SMM Content Range 89.08 to 535.98 µg/g (dry weight)[1]As reported in Brassicaceae family vegetables.[1]

Experimental Protocol

This protocol details the materials and step-by-step methodology for the solid-phase extraction of SMM from plant leaves.

Materials and Reagents
  • SPE Cartridges: Strong Cation Exchange (SCX) cartridges (e.g., 500 mg sorbent mass in a 3 mL tube).

  • Reagents:

  • Equipment:

    • Mortar and pestle or homogenizer

    • Centrifuge

    • pH meter

    • SPE vacuum manifold

    • Vortex mixer

    • Analytical balance

    • Micropipettes

    • 0.22 µm syringe filters

Sample Preparation (Leaf Homogenization and Clarification)
  • Harvest and Weigh: Collect fresh plant leaves and record the fresh weight. Immediately flash-freeze the leaves in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen leaves into a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer approximately 1 g of the powdered leaf tissue to a centrifuge tube. Add 5 mL of an extraction solution consisting of 5% trichloroacetic acid (TCA) in deionized water.[5] Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Clarification: Carefully collect the supernatant. For optimal SPE performance, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • pH Adjustment: Adjust the pH of the clarified extract to approximately 2.5-3.0 using diluted formic acid. This ensures that the primary amine and sulfonium groups of SMM are protonated for efficient binding to the SCX sorbent.[6]

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold. Adjust the vacuum to achieve a flow rate of approximately 1-2 mL/minute, unless otherwise specified.[7]

  • Conditioning:

    • Pass 3 mL of methanol through the SCX cartridge. This step wets the sorbent and activates the functional groups.[4]

    • Pass 3 mL of deionized water through the cartridge to remove the methanol.

    • Equilibrate the cartridge by passing 3 mL of deionized water adjusted to pH 2.5-3.0 with formic acid. Do not allow the sorbent to dry out between this and the next step.[4]

  • Sample Loading:

    • Load 1 mL of the pH-adjusted, clarified leaf extract onto the conditioned cartridge.

    • Allow the sample to pass through the sorbent slowly (approx. 1 mL/min) to ensure sufficient interaction time for SMM to bind to the stationary phase.[7]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water (pH 2.5-3.0 with formic acid) to remove unretained, polar interfering compounds.

    • Follow with a second wash using 3 mL of methanol to remove less polar, non-ionic interferences. This step is crucial for obtaining a clean final eluate.[4]

    • After the final wash, dry the cartridge under a high vacuum for 5-10 minutes to remove any residual wash solvents.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the bound SMM from the cartridge by passing 2 mL of a 5% ammonium hydroxide solution in methanol through the sorbent.[8] The high pH of the ammoniated methanol deprotonates the SMM, disrupting its ionic interaction with the SCX sorbent and allowing it to be released.

    • Allow the elution solvent to soak in the sorbent bed for about a minute before applying vacuum to improve recovery.[7][9]

Post-Elution Processing
  • Evaporation: Dry the collected eluate under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for your analytical method (e.g., 0.1% formic acid in water for LC-MS).

  • Analysis: The sample is now ready for injection into an analytical instrument for quantification.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the solid-phase extraction of SMM and the related SMM cycle in plants.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SCX Cartridge) cluster_post Post-Extraction A 1. Homogenize Leaf Sample in 5% TCA B 2. Centrifuge to Pellet Debris A->B C 3. Filter Supernatant (0.22 µm) B->C D 4. Adjust pH to 2.5-3.0 C->D E 5. Condition (Methanol -> Water -> Acidified Water) D->E F 6. Load Sample E->F G 7. Wash (Acidified Water -> Methanol) F->G H 8. Elute SMM (5% NH4OH in Methanol) G->H I 9. Dry Eluate (Nitrogen Stream) H->I J 10. Reconstitute in Mobile Phase I->J K 11. Analyze (e.g., LC-MS) J->K SMM_Cycle cluster_info S-Methylmethionine (SMM) Cycle Met Methionine (Met) SAM S-Adenosyl- Methionine (SAM) Met->SAM ATP -> PPi + Pi SMM S-Methyl- Methionine (SMM) SAM->SMM Met -> SAH (MMT) SAH S-Adenosyl- Homocysteine (SAH) SAM->SAH Acceptor -> Methyl-Acceptor SMM->Met Hcy (HMT) Hcy Homocysteine (Hcy) Hcy->Met Methyl Group info MMT: Methionine S-methyltransferase HMT: Homocysteine S-methyltransferase

References

Application Notes and Protocols for the Use of Methyl Donors in In Vitro Methylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of S-Adenosyl-L-methionine (SAM) as a Methyl Donor

Methylation is a fundamental biological process where a methyl group is transferred to substrates such as DNA, RNA, proteins, and small molecules. This modification is critical for regulating gene expression, protein function, and cellular signaling pathways. In the vast majority of these reactions, S-adenosyl-L-methionine (SAM or AdoMet) serves as the universal methyl donor.[1][2] SAM is a metabolite synthesized from methionine and ATP and is utilized by a large class of enzymes called methyltransferases.[2][3]

The concentration of SAM and its demethylated product, S-adenosyl-L-homocysteine (SAH), is a key indicator of the cell's methylation capacity, often expressed as the SAM/SAH ratio.[4] Due to its central role, SAM is the standard and essential cofactor used in in vitro methylation assays to study the activity of methyltransferases and their effects on various substrates.

S-Methyl-L-methionine (SMM): An Indirect Player in Methylation

This compound (SMM), sometimes referred to as "vitamin U," is another naturally occurring compound derived from methionine. However, its role in methylation is distinct from that of SAM. SMM is not typically used as a direct methyl donor in standard in vitro methylation assays for substrates like DNA, RNA, or proteins. The substrate specificity of most methyltransferases is highly selective for SAM.[5][6]

The primary role of SMM is within the "SMM cycle." In this cycle, methionine S-methyltransferase catalyzes the synthesis of SMM from methionine and SAM.[7] SMM can then donate a methyl group to homocysteine, regenerating two molecules of methionine. This pathway is thought to be involved in the regulation of methionine and SAM levels within the cell.

While not a primary methyl donor in most assays, SMM can be utilized in specific coupled-enzyme systems for the regeneration of SAM. For instance, in a SAM regeneration cycle, a homocysteine S-methyltransferase (HSMT) can use SMM to convert the inhibitory byproduct homocysteine back into methionine, which can then be re-adenosylated to form SAM.[8] This is a specialized application to maintain the concentration of the primary methyl donor, SAM, during an extended enzymatic reaction.

Application Note 1: Standard In Vitro DNA Methyltransferase (DNMT) Assay Using SAM

This application note describes a common non-radioactive method to measure the activity of DNA methyltransferases (DNMTs) using SAM as the methyl donor. The assay quantifies the production of SAH, the universal by-product of SAM-dependent methylation reactions.

Principle

The activity of a DNMT is measured by quantifying the amount of SAH produced when the enzyme transfers a methyl group from SAM to a DNA substrate. The general reaction is as follows:

DNMT + DNA Substrate + SAM → Methylated DNA Substrate + SAH

The amount of SAH produced is proportional to the DNMT activity and can be measured using various commercially available detection kits, often employing a coupled enzymatic assay that results in a colorimetric or fluorescent signal.

Data Presentation: Key Parameters for SAM in In Vitro Assays
ParameterS-Adenosyl-L-methionine (SAM)Notes
Role Primary Methyl DonorThe universal substrate for methyltransferases.[2]
Typical Working Concentration 0.5 - 100 µMOptimal concentration is enzyme-dependent.
Detection Methods Radioactive ([³H]-SAM), Antibody-based (ELISA), Coupled Enzymatic Assays (SAH detection)A variety of methods are available depending on sensitivity and safety requirements.[9]
Stability Prone to degradation, especially at neutral or alkaline pH.Should be stored at -80°C in aliquots.

Experimental Protocol: In Vitro DNMT Activity Assay

This protocol provides a general procedure for determining the activity of a recombinant DNMT enzyme.

Materials and Reagents
  • Recombinant DNMT enzyme (e.g., DNMT1)

  • DNA substrate (e.g., poly(dI-dC))

  • S-Adenosyl-L-methionine (SAM)

  • 10X Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 50 mM DTT)

  • SAH Detection Kit (colorimetric or fluorescent)

  • Nuclease-free water

  • Microplate reader

Procedure
  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare 1X reaction buffer by diluting the 10X stock with nuclease-free water.

    • Prepare a stock solution of SAM (e.g., 10 mM) in sterile water and store in aliquots at -80°C. Further dilute in 1X reaction buffer to the desired working concentration (e.g., 100 µM).

    • Dilute the DNMT enzyme and DNA substrate to their optimal concentrations in 1X reaction buffer.

  • Set up the Reaction:

    • In a 96-well plate, prepare a master mix containing the 1X reaction buffer, DNA substrate, and DNMT enzyme.

    • Add the master mix to each well.

    • Include appropriate controls, such as a no-enzyme control and a no-substrate control.

  • Initiate the Reaction:

    • Add the SAM solution to each well to initiate the methylation reaction. The final reaction volume is typically 50 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 60 minutes).

  • SAH Detection:

    • Stop the reaction and detect the produced SAH by following the manufacturer's protocol for the chosen SAH detection kit.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Calculate the DNMT activity based on a standard curve generated with known concentrations of SAH.

Mandatory Visualizations

Signaling Pathway: The Methylation Cycle

Methylation_Cycle cluster_0 Methylation Cycle Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM ATP -> PPi + Pi SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferase Substrate Substrate Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Methylated_Substrate Methylated_Substrate Homocysteine->Methionine Methionine Synthase Substrate->Methylated_Substrate Methyl Group Transfer

Caption: The central role of SAM in the methylation cycle.

Experimental Workflow: In Vitro DNMT Assay

DNMT_Assay_Workflow start Start prepare Prepare Reagents (Enzyme, Substrate, SAM, Buffer) start->prepare setup Set up Reaction Mix in 96-well Plate prepare->setup initiate Initiate Reaction with SAM setup->initiate incubate Incubate at 37°C initiate->incubate detect Detect SAH Production incubate->detect analyze Measure Signal & Analyze Data detect->analyze end End analyze->end

Caption: Workflow for a typical in vitro DNA methyltransferase assay.

Logical Relationship: SAM vs. SMM in Methylation

SAM_vs_SMM cluster_sam Direct Methyl Donor: SAM cluster_smm Indirect Role: SMM Cycle SAM S-Adenosyl-L-methionine (SAM) MT Methyltransferase SAM->MT Methylated_Substrate Methylated Product MT->Methylated_Substrate Substrate DNA, RNA, Protein Substrate->MT SMM This compound (SMM) HSMT Homocysteine S-methyltransferase SMM->HSMT Homocysteine Homocysteine Homocysteine->HSMT Methionine Methionine Methionine->SAM Synthesis HSMT->Methionine

Caption: Distinct roles of SAM and SMM in methylation pathways.

References

Application Notes and Protocols: Investigating the Therapeutic Effect of S-Methyl-L-methionine on Peptic Ulcers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of S-Methyl-L-methionine (SMM), also known as Vitamin U, in the management of peptic ulcers. This document outlines the proposed mechanisms of action, compiles available quantitative data from preclinical and clinical studies, and provides detailed protocols for inducing and evaluating peptic ulcers in animal models to test the efficacy of SMM.

Introduction

This compound, a derivative of the amino acid methionine found in certain vegetables like cabbage, has been historically investigated for its beneficial effects on gastrointestinal health.[1][2] Early studies, particularly in the 1950s, suggested that SMM could accelerate the healing of peptic ulcers.[2][3] Modern research continues to explore its cytoprotective and therapeutic properties, focusing on its role in mucosal defense, antioxidant activity, and modulation of inflammatory responses.[2][4][5]

Proposed Mechanisms of Action

SMM is believed to exert its therapeutic effects on peptic ulcers through a multi-faceted approach:

  • Enhancement of Gastric Mucosal Defense: SMM stimulates the secretion of gastric mucin, which forms a protective barrier against corrosive gastric acid and other irritants.[3][4]

  • Antioxidant Properties: SMM contributes to the antioxidant defense of the gastric mucosa by potentially supporting the synthesis of glutathione (B108866) and exhibiting free radical scavenging activity.[1] It has been shown to increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.

  • Cellular Repair and Proliferation: SMM is thought to act as a methyl donor, which is crucial for cellular repair processes.[1] It may also promote the proliferation and migration of fibroblasts, essential steps in the healing of mucosal erosions, potentially through the activation of the ERK1/2 signaling pathway.

  • Modulation of Inflammatory Pathways: SMM may help to reduce inflammation in the gastric lining, a key factor in the pathogenesis of peptic ulcers.[4][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on peptic ulcers and related biomarkers.

Table 1: Preclinical Data on this compound in Animal Models of Peptic Ulcer

ParameterAnimal ModelSMM DosageControl Group ResultSMM-Treated Group ResultPercentage ChangeSource
Ulcer Score Oesophagogastric ulcers in pigs200 mg/kg feed for 49 daysHigh Ulcer Group: Initial Mean Score Not SpecifiedHigh Ulcer Group: Significant reduction in individual scoresNot specified[7]
Ulceration Protection Reserpine-induced chronic gastric ulcer in rats2% solution via gavage for 2 weeks and 5 daysNot applicableProtection in 80% of rats80% protection[6]
Gastric Mucin Content Ethanol-induced gastric damage in ratsNot specifiedNot specifiedIncreased surface mucin, decreased deep mucinQualitative increase[3]

Note: A study on valproic acid-induced renal damage in rats (not a peptic ulcer model) demonstrated that 50 mg/kg/day of SMM significantly lowered malondialdehyde (MDA) levels while increasing glutathione, catalase, and superoxide dismutase (SOD) activities.

Table 2: Clinical Data on this compound in Patients with Chronic Gastritis

ParameterPatient PopulationSMM DosageBaseline Score3-Month Score6-Month ScoreSource
GSRS Score (Dyspeptic Symptoms) 37 patients with chronic gastritis300 mg/day159 (p<0.05)5.5 (p<0.05)
SF-36 (Physical Functioning) 37 patients with chronic gastritis300 mg/dayBaseline not specifiedImprovedFurther Improved
SF-36 (Bodily Pain) 37 patients with chronic gastritis300 mg/dayBaseline not specifiedImprovedFurther Improved
SF-36 (Social Functioning) 37 patients with chronic gastritis300 mg/dayBaseline not specifiedImprovedFurther Improved

Experimental Protocols

The following are detailed protocols for inducing and evaluating the therapeutic effect of this compound on peptic ulcers in rat models.

4.1. Ethanol-Induced Gastric Ulcer Model

This model is suitable for studying the cytoprotective effects of SMM against acute gastric mucosal injury.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)

  • Absolute ethanol (B145695)

  • Standard anti-ulcer drug (e.g., Omeprazole, 20 mg/kg)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Formalin (10%)

  • Phosphate buffered saline (PBS)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week with free access to standard pellet diet and water.

  • Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Normal Control: Receive vehicle only.

    • Ulcer Control: Receive vehicle, followed by ethanol.

    • SMM-Treated Groups: Receive different doses of SMM (e.g., 50, 100, 200 mg/kg), followed by ethanol.

    • Standard Drug Group: Receive Omeprazole, followed by ethanol.

  • Drug Administration: Administer the vehicle, SMM, or standard drug orally via gavage.

  • Ulcer Induction: One hour after drug administration, orally administer 1 mL/200g body weight of absolute ethanol to all groups except the normal control group.

  • Sacrifice and Sample Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation.

  • Macroscopic Evaluation: Immediately dissect the stomachs, open them along the greater curvature, and gently rinse with PBS. Measure the length and number of hemorrhagic lesions in the gastric mucosa. Calculate the ulcer index (UI) using a scoring system.

  • Histopathological Examination: Fix a portion of the stomach tissue in 10% formalin for histopathological processing (H&E staining).

  • Biochemical Analysis: Homogenize the remaining gastric tissue to measure levels of MDA, SOD, and CAT.

4.2. NSAID-Induced Gastric Ulcer Model

This model is relevant for investigating SMM's ability to protect against ulcers caused by nonsteroidal anti-inflammatory drugs.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle

  • Indomethacin (or another NSAID)

  • Standard anti-ulcer drug (e.g., Ranitidine, 50 mg/kg)

  • Oral gavage needles

  • Surgical instruments

  • Formalin (10%)

  • PBS

Procedure:

  • Animal Acclimatization and Fasting: Follow steps 1 and 2 from the ethanol-induced model.

  • Grouping: Similar to the ethanol model, with groups for normal control, ulcer control, SMM-treated, and standard drug-treated animals.

  • Drug Administration: Administer the vehicle, SMM, or standard drug orally.

  • Ulcer Induction: One hour after drug administration, orally administer Indomethacin (e.g., 30 mg/kg) to induce ulcers.

  • Sacrifice and Evaluation: 4-6 hours after Indomethacin administration, euthanize the rats and evaluate the gastric mucosa as described in steps 7-9 of the ethanol-induced model.

Visualizations

5.1. Signaling Pathway

SMM_Signaling_Pathway SMM This compound (SMM) UnknownReceptor Unknown Receptor or Mechanism SMM->UnknownReceptor Ras Ras UnknownReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Healing Mucosal Healing Proliferation->Healing Migration->Healing

Caption: Proposed signaling pathway for SMM-induced mucosal healing via ERK1/2 activation.

5.2. Experimental Workflow

Experimental_Workflow Start Animal Acclimatization (1 week) Fasting Fasting (24 hours) Start->Fasting Grouping Animal Grouping (Control, SMM, Standard) Fasting->Grouping Treatment Oral Administration (Vehicle, SMM, Standard) Grouping->Treatment Induction Ulcer Induction (Ethanol or NSAID) Treatment->Induction Sacrifice Euthanasia and Stomach Collection Induction->Sacrifice Evaluation Macroscopic, Histological, and Biochemical Analysis Sacrifice->Evaluation

Caption: General experimental workflow for evaluating SMM in rodent models of peptic ulcer.

5.3. Logical Relationship of SMM's Therapeutic Actions

SMM_Therapeutic_Actions SMM This compound Mucus Increased Mucin Secretion SMM->Mucus Antioxidant Antioxidant Activity SMM->Antioxidant Proliferation Cell Proliferation & Migration SMM->Proliferation Protection Mucosal Protection Mucus->Protection Antioxidant->Protection Healing Ulcer Healing Proliferation->Healing Protection->Healing

Caption: Interrelated mechanisms of SMM's therapeutic effect on peptic ulcers.

References

S-Methyl-L-methionine as a Precursor for Dimethyl Sulfide (DMS) Generation in Food Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of S-Methyl-L-methionine (SMM) and its role as a primary precursor to dimethyl sulfide (B99878) (DMS) in various food products. Understanding the conversion of SMM to DMS is critical for managing flavor profiles, as DMS can be a desirable aroma compound in some foods while being considered an off-flavor in others. This document outlines the mechanisms of DMS formation, its significance in food science, and detailed protocols for its quantification.

Introduction to this compound (SMM) and Dimethyl Sulfide (DMS)

This compound (SMM), also known as vitamin U, is a derivative of the amino acid methionine found in many plants, vegetables, and grains.[1] It serves as a significant precursor to dimethyl sulfide (DMS), a volatile sulfur compound.[2] DMS is characterized by a low odor threshold and can impart aromas often described as "cooked sweet corn," "cabbage-like," or "seaweed-like".[2][3][4]

In the context of food science, the presence of DMS can be either desirable or undesirable depending on the product and its concentration. For instance, in many lager-style beers and some cooked vegetables like corn, cabbage, and asparagus, a certain level of DMS contributes to the characteristic flavor profile.[3][5] However, in other products such as fruit juices or certain ales, DMS is considered an off-flavor.[2][6] The thermal processing of foods is a key step where SMM is converted to DMS.[7]

Mechanisms of DMS Formation from SMM

The generation of DMS from SMM can occur through two primary pathways: non-enzymatic thermal degradation and enzymatic conversion.

Non-Enzymatic Thermal Degradation

This is the most common pathway for DMS formation in processed foods. When subjected to heat (typically above 80°C), SMM decomposes into DMS and homoserine.[5] This reaction is prevalent during processes like the boiling of wort in beer production, cooking of vegetables, and the drying step in tea manufacturing.[8][9] The rate of this degradation is influenced by temperature, pH, and heating time.[5][10] For example, in wort boiling, the half-life of SMM is approximately 35-38 minutes at a pH of 5.2-5.4.[5][10]

Enzymatic Conversion

In some biological systems, such as during fermentation, enzymatic pathways can also lead to the formation of DMS. For example, in brewing, yeast can reduce dimethyl sulfoxide (B87167) (DMSO), an oxidation product of DMS, back into DMS.[3][8] While the primary source of DMS in beer is the thermal degradation of SMM during wort boiling, the enzymatic reduction of DMSO by yeast during fermentation can also contribute to the final DMS concentration.[8][10] Some bacteria can also facilitate this conversion.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways of DMS formation and a general workflow for its analysis.

DMS_Formation_Pathways cluster_thermal Thermal Degradation cluster_enzymatic Enzymatic Pathway cluster_oxidation Oxidation SMM This compound (SMM) DMS_thermal Dimethyl Sulfide (DMS) SMM->DMS_thermal Heat (>80°C) Homoserine Homoserine SMM->Homoserine Heat (>80°C) DMS_oxidation Dimethyl Sulfide (DMS) DMSO Dimethyl Sulfoxide (DMSO) DMS_enzymatic Dimethyl Sulfide (DMS) DMSO->DMS_enzymatic Yeast/Bacterial Enzymes (e.g., DMSO reductase) DMSO_oxidation Dimethyl Sulfoxide (DMSO) DMS_oxidation->DMSO_oxidation Oxidation

Caption: Biochemical pathways of Dimethyl Sulfide (DMS) formation.

Experimental_Workflow cluster_SMM SMM Quantification cluster_DMS DMS Quantification Sample_Prep_SMM Sample Preparation (Homogenization, Extraction) LCMS_Analysis LC-MS/MS Analysis Sample_Prep_SMM->LCMS_Analysis SMM_Quant SMM Quantification LCMS_Analysis->SMM_Quant Data_Analysis Data Analysis and Correlation SMM_Quant->Data_Analysis Sample_Prep_DMS Sample Preparation (Headspace Vial) HSGC_Analysis Headspace GC-MS Analysis Sample_Prep_DMS->HSGC_Analysis DMS_Quant DMS Quantification HSGC_Analysis->DMS_Quant DMS_Quant->Data_Analysis

Caption: Experimental workflow for SMM and DMS analysis.

Quantitative Data Presentation

The concentration of SMM and the resulting DMS can vary significantly across different food matrices and processing conditions.

Table 1: this compound (SMM) Content in Various Raw Foods

Food ProductSMM Concentration (mg/kg)Reference
Celery176[2][11]
Tomatoes (fresh)2.8[2][11]
Green Tea (Gyokuro)157 - 245[12]
Green Tea (Sen-cha)70 - 103[12]
Various Brassicaceae89.08 - 535.98 (µg/g dry weight)[13]

Table 2: Dimethyl Sulfide (DMS) Generation from SMM Precursor in Processed Foods

| Food Product | Processing Step | DMS Concentration | Reference | | :--- | :--- | :--- | | Beer (Lagers) | Post-boil | 30 - 100 µg/L (typical) |[5] | | Cooked Celery | Thermal Treatment | 26 mg/kg |[2][11] | | Cooked Tomatoes | Thermal Treatment | 1.1 mg/kg |[2][11] | | Tea Infusion | Brewing | 44-80% conversion from SMM |[9] | | Green Tea | Drying | 12% conversion from SMM |[9] | | Black Tea | Drying | 9.0% conversion from SMM |[9] |

Experimental Protocols

The following are detailed methodologies for the quantification of SMM and DMS in food samples.

Protocol for Quantification of this compound (SMM) using LC-MS/MS

This protocol is based on stable isotope dilution assays (SIDA) which provide high accuracy and sensitivity.[2][11]

5.1.1. Materials and Reagents

  • This compound (SMM) standard

  • Deuterium-labeled SMM internal standard (e.g., d3-SMM)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (for sample cleanup if necessary)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

5.1.2. Sample Preparation

  • Homogenization: Weigh a representative portion of the food sample (e.g., 1-5 g) and homogenize it with a suitable solvent (e.g., methanol/water mixture).

  • Internal Standard Spiking: Add a known amount of the deuterium-labeled SMM internal standard to the homogenized sample.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.

  • Cleanup (if required): Pass the supernatant through an SPE cartridge to remove interfering matrix components.

  • Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with formic acid and methanol with formic acid.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both SMM and the labeled internal standard.

5.1.4. Quantification

  • Construct a calibration curve using known concentrations of the SMM standard and a fixed concentration of the internal standard.

  • Calculate the concentration of SMM in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol for Quantification of Dimethyl Sulfide (DMS) using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for analyzing volatile compounds like DMS from a food matrix.[14][15]

5.2.1. Materials and Reagents

  • Dimethyl sulfide (DMS) standard

  • Internal standard (e.g., deuterated DMS or other suitable volatile compound)

  • Sodium chloride (for salting out)

  • Headspace vials (e.g., 20 mL) with septa and caps

  • Gas-tight syringe

  • HS-GC-MS system

5.2.2. Sample Preparation

  • Sample Aliquoting: Place a precise amount of the liquid or homogenized solid sample (e.g., 5-10 mL or 1-5 g) into a headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard to the vial.

  • Matrix Modification (Optional): Add sodium chloride to the vial to increase the volatility of DMS ("salting out" effect).

  • Sealing: Immediately seal the vial with a septum and cap.

5.2.3. Headspace Generation

  • Place the sealed vial in the headspace autosampler.

  • Incubate the vial at a specific temperature (e.g., 50-80°C) for a set time (e.g., 15-30 minutes) to allow DMS to partition into the headspace.[14]

5.2.4. GC-MS Analysis

  • Gas Chromatography (GC):

    • Injection: The autosampler injects a specific volume of the headspace gas into the GC inlet.

    • Column: A capillary column suitable for volatile sulfur compounds (e.g., DB-SUL അല്ലെങ്കിൽ similar).

    • Oven Program: A temperature program to separate DMS from other volatile compounds.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) or full scan mode, monitoring for the characteristic ions of DMS.

5.2.5. Quantification

  • Create a calibration curve by analyzing headspace vials containing known concentrations of DMS standard and a fixed concentration of the internal standard.

  • Determine the concentration of DMS in the sample by comparing the peak area ratio of DMS to the internal standard against the calibration curve.

Applications in Food Science and Drug Development

  • Flavor Control in Brewing: Brewers can monitor SMM levels in malt (B15192052) and control wort boiling conditions to achieve the desired DMS concentration in the final beer.[3][5]

  • Vegetable Processing: Understanding the SMM content in raw vegetables allows for the prediction and control of DMS formation during cooking, which impacts the final flavor profile.[2][11]

  • Off-Flavor Prevention: In products where DMS is undesirable, such as fruit juices, monitoring SMM and adjusting processing conditions can prevent its formation.[2]

  • Nutraceutical and Drug Development: SMM (Vitamin U) has been investigated for its therapeutic properties, including potential benefits for glucose metabolism and liver health.[1] The protocols described here are essential for the accurate quantification of SMM in raw materials and final products.

References

Application Notes and Protocols for Cell Culture Media Containing S-Methyl-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of cell culture media supplemented with S-Methyl-L-methionine (SMM), also known as Vitamin U. This document includes detailed protocols for media preparation, cell viability and proliferation assays, and analysis of relevant signaling pathways.

Introduction

This compound (SMM) is a naturally occurring derivative of the essential amino acid methionine. Found in various plants, it is also referred to as Vitamin U. As a precursor to S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular reactions, SMM is implicated in a variety of biological processes, including antioxidant and anti-inflammatory responses, and the regulation of cell growth and differentiation.[1] Recent studies suggest its potential as an anti-ulcer and antitumor agent, making it a compound of interest for researchers in cell biology and drug development.[1][2]

These protocols and notes are designed to facilitate the investigation of SMM's effects on various cell lines in vitro.

Data Presentation

This compound Chloride Properties
PropertyValueReference
Synonyms S-Methylmethionine sulfonium (B1226848) chloride, Vitamin U, MMSC[1][3]
Molecular Formula C₆H₁₄ClNO₂S[3]
Molecular Weight 199.7 g/mol [3]
Appearance White to off-white solid[3]
Solubility Slightly soluble in water[3]
Storage 4°C, hygroscopic, under inert atmosphere[3]
Reported Concentrations of this compound in Cell Culture
Cell LineConcentration RangeObserved EffectReference
3T3-L1 pre-adipocytes10 - 100 mMInhibition of adipocyte differentiation[2]
Human Dermal Fibroblasts100 µMPromoted growth and migration, activation of ERK1/2[2]
Hepatocellular Carcinoma (in vivo)Not specified for cell cultureAntitumor activity[1]

Experimental Protocols

Protocol 1: Preparation of this compound (SMM) Stock Solution and Supplemented Cell Culture Medium

Materials:

  • This compound chloride (MMSC) powder

  • Sterile, deionized, and filtered water or Phosphate Buffered Saline (PBS)

  • Sterile 0.22 µm syringe filters

  • Sterile conical tubes

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

Procedure for 100 mM SMM Stock Solution:

  • Due to the hygroscopic nature of SMM chloride, handle the powder in a low-humidity environment if possible.

  • Weigh out 19.97 mg of SMM chloride powder.

  • Dissolve the powder in 1 mL of sterile water or PBS in a sterile conical tube.

  • Gently vortex until the powder is completely dissolved. Given its "slight" solubility, this may require some time and gentle warming (not to exceed 37°C).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles. Based on the stability of the related compound S-adenosylmethionine, it is recommended to use the stock solution within a month.[4][5]

Procedure for Supplementing Cell Culture Medium:

  • Thaw an aliquot of the SMM stock solution.

  • Determine the desired final concentration of SMM in the cell culture medium.

  • Add the appropriate volume of the SMM stock solution to the complete cell culture medium. For example, to prepare 10 mL of medium with a final SMM concentration of 100 µM, add 1 µL of the 100 mM stock solution.

  • Mix the supplemented medium thoroughly by gentle inversion.

  • The SMM-supplemented medium is now ready for use. It is recommended to prepare fresh supplemented medium for each experiment due to the potential instability of SMM in aqueous solutions at 37°C.[4][5]

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells of interest

  • SMM-supplemented cell culture medium (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of SMM (e.g., 0, 10 µM, 100 µM, 1 mM, 10 mM). Include a vehicle control (medium with the same volume of water or PBS used to dissolve SMM).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Protocol 3: Cell Proliferation Assessment using Crystal Violet Assay

Materials:

  • Cells of interest

  • SMM-supplemented cell culture medium

  • 24-well or 48-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • 10% acetic acid

Procedure:

  • Seed cells into a multi-well plate at a low density (e.g., 1,000-5,000 cells per well).

  • Allow cells to attach overnight.

  • Replace the medium with fresh medium containing the desired concentrations of SMM.

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-7 days), replacing the medium with fresh SMM-containing medium every 2-3 days.

  • At the end of the experiment, gently wash the cells twice with PBS.

  • Fix the cells by adding 1 mL of methanol (B129727) to each well and incubating for 10 minutes at room temperature.

  • Remove the methanol and let the plates air dry completely.

  • Add 500 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.

  • Gently wash the plates with water until the water runs clear.

  • Air dry the plates.

  • Add 1 mL of 10% acetic acid to each well to solubilize the stain.

  • Transfer 100 µL of the solubilized stain to a 96-well plate and measure the absorbance at 590 nm.

Protocol 4: Western Blot Analysis of mTOR Signaling Pathway

Materials:

  • Cells of interest

  • SMM-supplemented cell culture medium

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of SMM for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., actin or tubulin).

Mandatory Visualizations

Methionine_Metabolism_and_SMM Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SMM This compound (SMM) SAM->SMM MMT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SMM->Methionine BHMT Homocysteine Homocysteine Homocysteine->Methionine MS SAH->Homocysteine SAHH SAH->Methylation

Caption: Biosynthetic pathway of this compound (SMM) from Methionine.

SMM_Signaling_Hypothesis SMM This compound (SMM) SAM S-Adenosylmethionine (SAM) SMM->SAM SAMTOR SAMTOR SAM->SAMTOR mTORC1 mTORC1 SAMTOR->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Proliferation Cell Proliferation Protein_Synthesis->Proliferation

Caption: Hypothesized signaling pathway of SMM via SAM and mTORC1.

Experimental_Workflow_SMM Start Start: Select Cell Line Prepare_SMM Prepare SMM Stock Solution (Protocol 1) Start->Prepare_SMM Cell_Culture Culture Cells with Varying SMM Concentrations Prepare_SMM->Cell_Culture Viability Assess Cell Viability (MTT Assay - Protocol 2) Cell_Culture->Viability Proliferation Assess Cell Proliferation (Crystal Violet - Protocol 3) Cell_Culture->Proliferation Signaling Analyze Signaling Pathways (Western Blot - Protocol 4) Cell_Culture->Signaling Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Proliferation->Data_Analysis Signaling->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for investigating the effects of SMM on cultured cells.

References

Application Note: Isotopic Labeling of S-Methyl-L-methionine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-Methyl-L-methionine (SMM), a derivative of methionine, is a crucial intermediate in the one-carbon metabolism of plants and other organisms.[1] It is synthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase.[1] The SMM cycle is interconnected with the methionine cycle, playing significant roles in methyl group transfer, methionine storage, and the transport of sulfur.[2][3][4] Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[5] By employing stable isotope tracers, such as ¹³C or ¹⁵N, MFA allows researchers to track the movement of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that endpoint metabolite measurements cannot offer.[6][7]

This application note provides a detailed overview and protocols for using isotopic labeling of this compound to perform metabolic flux analysis. The focus is on understanding the SMM cycle's contribution to one-carbon metabolism, which is vital for numerous cellular processes including DNA methylation, protein synthesis, and redox balance.[8][9][10]

Metabolic Pathways Involving S-Methylmethionine

SMM is a key player in the methionine and SAM cycles. The methionine cycle is central to one-carbon metabolism, initiating with the conversion of methionine to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions.[8][11] After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[12] Homocysteine can be remethylated to regenerate methionine, completing the cycle.[13]

In plants, the SMM cycle provides an alternative route for methionine regeneration. SMM is synthesized from SAM and methionine and can then donate a methyl group to homocysteine to form two molecules of methionine, a reaction catalyzed by homocysteine S-methyltransferase (HMT).[2] This positions SMM as a significant reservoir and transporter of methyl groups and sulfur.[4]

Caption: The S-Methylmethionine (SMM) and Methionine metabolic cycles.

Principle of Isotopic Labeling for MFA

MFA relies on feeding a biological system an isotopically labeled substrate (a "tracer") and measuring the incorporation of the isotope into downstream metabolites.[6][7] For the SMM cycle, a common tracer is ¹³C-labeled L-methionine.[14] As the cells consume the labeled methionine, the ¹³C atoms are incorporated into SAM, SMM, and other metabolites.

By measuring the mass isotopologue distribution (MID) of these key metabolites using mass spectrometry, it is possible to deduce the relative contributions of different pathways to their production.[15] For example, the rate of SMM synthesis can be determined by tracking the appearance of labeled SMM following the introduction of labeled methionine. Non-stationary MFA, which measures labeling kinetics over time, is particularly useful as it can resolve fluxes in systems that do not reach an isotopic steady state, a common issue when intracellular and extracellular pools mix.[14]

Experimental and Data Analysis Workflow

The overall process involves several key stages, from preparing the biological system to calculating the final metabolic fluxes. Each step requires careful planning and execution to ensure data quality and accurate flux determination.

Experimental_Workflow General Workflow for SMM Metabolic Flux Analysis A 1. Cell Culture & Isotope Labeling B 2. Time-Course Sampling & Metabolism Quenching A->B C 3. Metabolite Extraction B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing (Peak Integration, MID Calculation) D->E F 6. Isotopic Correction (Natural Abundance) E->F G 7. Metabolic Flux Modeling & Calculation F->G H 8. Flux Map Visualization & Biological Interpretation G->H

Caption: A stepwise workflow for conducting an SMM-focused MFA experiment.

Detailed Experimental Protocols

These protocols provide a generalized framework. Researchers should optimize conditions based on their specific biological system (e.g., cell line, plant species) and experimental goals.

Protocol 1: Stable Isotope Labeling in Cell Culture

This protocol is adapted from methodologies used for quantifying methionine metabolic fluxes in mammalian cells.[14]

  • Cell Seeding: Seed mammalian cells (e.g., human fibrosarcoma cells) in appropriate culture plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture in standard growth medium until cells reach approximately 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a custom medium that is identical to the standard growth medium but lacks unlabeled methionine. Supplement this base medium with the desired concentration of the stable isotope tracer, for example, U-¹³C₅-L-methionine.

  • Initiation of Labeling: Aspirate the standard growth medium from the cell culture plates. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Incubation: Add the pre-warmed labeling medium to the cells. Place the plates back into the incubator (37°C, 5% CO₂). This marks time zero (t=0) of the experiment.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove the plates from the incubator for immediate quenching and extraction.

Protocol 2: Metabolite Extraction

Rapid quenching is critical to halt metabolic activity and preserve the in vivo state of metabolites.

  • Quenching: Aspirate the labeling medium from the plate. Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells. This step should be performed as quickly as possible.

  • Cell Lysis and Scraping: Place the plates on dry ice for 10-15 minutes to ensure complete inactivation of enzymes. Then, use a cell scraper to scrape the frozen cell lysate into a microcentrifuge tube.

  • Extraction: Vortex the tubes vigorously. Centrifuge at maximum speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Sample Storage: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Store the dried pellets at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis for Isotopologue Distribution

This protocol provides a general approach for quantifying SMM, SAM, and SAH using LC-MS/MS.[16][17]

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent, such as 5% acetonitrile (B52724) in 10 mmol/L ammonium (B1175870) formate (B1220265) buffer (pH 3.4).

  • Chromatographic Separation: Inject the reconstituted sample onto a liquid chromatography system. Separation can be achieved using a C18 or amide-based column (e.g., 3.0 × 150 mm, 3.5 µm). A typical gradient might run from 5% to 95% acetonitrile over several minutes.[17]

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[17]

  • MRM Transitions: Define specific precursor-to-product ion transitions for both the unlabeled (e.g., M+0) and labeled isotopologues of SMM and related metabolites. For U-¹³C₅-methionine labeling, the fully labeled SMM would be M+6 (five carbons from methionine and one from the added methyl group from SAM).

    • Example Transitions for SAM/SAH:

      • SAM: m/z 399.0 → 250.1[17]

      • SAH: m/z 385.1 → 136.2[17]

      • Deuterated internal standards can be used for absolute quantification (e.g., SAM-d3: m/z 402.0 → 250.1).[17]

  • Data Acquisition: Acquire data across the entire time course, ensuring that the intensity for each isotopologue is accurately measured.

Data Analysis and Flux Calculation

The raw data from the LC-MS/MS requires several processing steps to yield metabolic fluxes.

Data_Analysis_Logic Logical Flow of Data Analysis for MFA RawData Raw LC-MS/MS Data (Chromatograms) PeakInt Peak Integration & Quantification RawData->PeakInt MID_Calc Mass Isotopologue Distribution (MID) Calculation PeakInt->MID_Calc Correction Correction for Natural Isotope Abundance MID_Calc->Correction Modeling Kinetic Modeling of Label Incorporation Correction->Modeling FluxCalc Metabolic Flux Calculation Modeling->FluxCalc FluxMap Flux Map Visualization FluxCalc->FluxMap

Caption: From raw mass spectrometry data to a final metabolic flux map.

  • Peak Integration: Integrate the chromatographic peaks for each isotopologue of each target metabolite at every time point.

  • MID Calculation: For each metabolite, calculate the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.).

  • Correction for Natural Abundance: Correct the measured MIDs for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to determine the true fractional enrichment from the tracer.

  • Flux Calculation: Use the corrected, time-dependent MIDs to solve a system of differential equations that model the biochemical reaction network. This step typically requires specialized software (e.g., INCA, Metran). The output is a set of flux values (e.g., in nmol/μL-cells/h) for the reactions in the model.[14]

Quantitative Data Summary

The following tables present quantitative data from studies on SMM, illustrating typical concentration ranges and calculated metabolic fluxes.

Table 1: Concentration of S-Methylmethionine (SMM) in Various Raw Vegetables [16][18]

VegetableSMM Concentration (mg/kg)
Celery176
Cabbage29 - 78 (range)
Asparagus15 - 45 (range)
Leek25
Turnip Cabbage15
Beetroot6.4
Fresh Tomatoes2.8

Data sourced from a stable isotope dilution assay using LC-MS/MS.[16][18]

Table 2: Methionine Metabolic Fluxes in Human Fibrosarcoma Cells [14]

Flux DescriptionFlux (nmol/μL-cells/h) in MTAP-positive cellsFlux (nmol/μL-cells/h) in MTAP-negative cells
Net Methionine Uptake (v₁)0.21 ± 0.010.16 ± 0.01
Propylamine (B44156) Transfer (v₂)0.03 ± 0.020.02 ± 0.01
Transmethylation (v₄)0.03 ± 0.020.02 ± 0.01
Methionine Synthase (v₅)0.03 ± 0.020.02 ± 0.01

Fluxes were quantified using ¹³C methionine labeling and non-stationary metabolic flux analysis. Values represent mean ± standard deviation.[14] These results show that transmethylation and propylamine transfer fluxes each account for about 15% of the net methionine uptake.[14]

Applications

  • Plant Science: Elucidating the role of SMM in sulfur transport and stress response. SMM is a major long-distance transport form of reduced sulfur in some plants, and understanding its flux is key to understanding nutrient allocation.[4]

  • Cancer Research: Methionine metabolism is frequently altered in cancer.[19] MFA of the SMM and methionine cycles can identify metabolic vulnerabilities and potential therapeutic targets. For example, some cancers are "methionine-dependent," and MFA can reveal the underlying enzymatic defects.[20]

  • Drug Development: Assessing the on-target and off-target effects of drugs that modulate one-carbon metabolism. Many chemotherapeutics and other drugs interact with folate and methionine pathways, and MFA can provide a quantitative measure of their impact.

  • Food Science: SMM is a precursor to dimethyl sulfide (B99878) (DMS), a compound that contributes to the aroma of many foods and can be an off-flavor in others, such as beer.[1][16] Quantifying SMM flux can help in controlling flavor profiles during food processing.[18]

References

Synthesis of Radiolabeled S-Methyl-L-methionine for Tracer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled S-Methyl-L-methionine is a crucial tracer for in vivo studies, particularly in the field of oncology and neuroscience, primarily utilized with Positron Emission Tomography (PET). The incorporation of a radionuclide allows for the non-invasive visualization and quantification of amino acid transport and metabolism. Increased amino acid uptake is a characteristic feature of many tumor cells, making radiolabeled methionine an effective probe for tumor imaging and monitoring therapeutic response. This document provides detailed application notes and protocols for the synthesis of this compound labeled with Carbon-11 ([¹¹C]), Carbon-14 ([¹⁴C]), and Tritium (B154650) ([³H]).

This compound traces the pathway of the essential amino acid methionine, which plays a critical role in protein synthesis and cellular methylation reactions. As a tracer, it provides insights into these fundamental biological processes. The choice of radionuclide depends on the specific application: the short half-life of ¹¹C (20.4 minutes) is ideal for PET imaging in humans, while the longer half-lives of ¹⁴C (5730 years) and ³H (12.3 years) are suitable for in vitro assays, preclinical studies in animal models, and metabolic pathway investigations.

Application Notes

The primary application of radiolabeled this compound is in oncology for the detection and characterization of tumors, especially brain tumors.[1] Unlike the more common PET tracer [¹⁸F]FDG, which traces glucose metabolism, amino acid tracers like [¹¹C]methionine can often better differentiate tumor tissue from inflammation or necrosis.[2] Beyond oncology, it is also employed in neuroscience to study protein synthesis and methylation processes in the brain under various physiological and pathological conditions.

The synthesis of radiolabeled this compound typically involves the methylation of a suitable precursor, most commonly L-homocysteine or its derivatives, with a radiolabeled methylating agent such as [¹¹C]methyl iodide, [¹⁴C]methyl iodide, or [³H]methyl iodide.[3][4] The choice of precursor and specific reaction conditions can significantly impact the radiochemical yield, purity, and specific activity of the final product. Automated synthesis modules are commonly employed for the production of [¹¹C]this compound to ensure high reproducibility and radiation safety.[5][6]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the synthesis of radiolabeled this compound. These values can vary depending on the specific synthesis method, equipment, and starting radioactivity.

Table 1: Synthesis Parameters for [¹¹C]this compound

ParameterAutomated "Wet" Method (PCS)Automated Gas-Phase (E&Z) - ReactorAutomated Gas-Phase (E&Z) - CassetteManual Synthesis
Precursor L-homocysteine thiolactoneL-homocysteineL-homocysteineL-S-benzyl-homocysteine
Radiochemical Yield (uncorrected) 27.6 ± 3.5%20.7 ± 1.9%12.6 ± 2.8%40-90%[7]
Synthesis Time (End of Bombardment to End of Synthesis) 19 min23 min18 min20-30 min[7]
Radiochemical Purity > 95%> 95%> 95%> 98%[7]
Enantiomeric Purity (% L-isomer) > 98.74%> 98.54%88.6%> 99%[7]
Specific Activity 50 mCi/µmol[3]3.3 Ci/mmol[8]Not ReportedHigh

Data compiled from multiple sources for comparison.[4][7][8]

Table 2: Synthesis Parameters for [¹⁴C]- and [³H]-S-Methyl-L-methionine

Parameter[¹⁴C]this compound (Enzymatic)[³H]this compound (Chemical)
Precursor L-methionine, ATPL-homocysteine
Radiolabeling Agent [¹⁴C]ATP[³H]Methyl Iodide
Radiochemical Yield Not explicitly reported, focus on purityHigh
Synthesis Time 30-120 minutes (enzymatic reaction)[9]Not explicitly detailed
Radiochemical Purity High, improved with purified enzyme[9]High
Specific Activity 40 - 60 mCi/mmol (for commercial S-adenosyl-[methyl-¹⁴C]-L-methionine)[2]High specific activity achievable[4]

Experimental Protocols

Protocol 1: Automated Synthesis of [¹¹C]this compound

This protocol describes a common automated synthesis method using a commercial synthesis module.

1. Production of [¹¹C]Carbon Dioxide:

  • [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

2. Synthesis of [¹¹C]Methyl Iodide:

  • The [¹¹C]CO₂ is converted to [¹¹C]methane (CH₄) by catalytic hydrogenation.

  • [¹¹C]CH₄ is then reacted with iodine in a gas-phase reaction to produce [¹¹C]methyl iodide (CH₃I).

3. Radiolabeling Reaction:

  • The [¹¹C]CH₃I is trapped in a solution containing the precursor, L-homocysteine thiolactone hydrochloride, dissolved in a basic solution (e.g., NaOH).

  • The reaction mixture is heated to facilitate the methylation of the thiol group of L-homocysteine.

4. Purification:

  • The crude product is purified using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak).

  • HPLC provides excellent separation of the desired product from unreacted precursor and byproducts, ensuring high radiochemical and chemical purity.[10]

  • SPE is a faster purification method suitable for routine productions.

5. Formulation:

  • The purified [¹¹C]this compound is formulated in a sterile, injectable solution (e.g., phosphate-buffered saline) for administration.

6. Quality Control:

  • Radiochemical Purity: Determined by radio-HPLC or radio-TLC to be >95%.

  • Enantiomeric Purity: Assessed by chiral HPLC to ensure a high percentage of the biologically active L-isomer (>95%).

  • Residual Solvents: Analyzed by gas chromatography to be within acceptable limits.

  • pH: Measured to be within the physiological range (typically 6.5-7.5).

  • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.

Protocol 2: Synthesis of [³H]this compound

This protocol outlines the chemical synthesis of [³H]this compound.

1. Synthesis of [³H]Methyl Iodide:

  • Tritiated methyl iodide ([³H]CH₃I) of high specific activity is prepared from tritium gas (³H₂).[4][11] This is a specialized procedure typically performed in a dedicated radiochemistry facility.

2. Preparation of the Precursor:

  • L-homocysteine is prepared by the reduction of L-homocystine.

3. Radiolabeling Reaction:

  • L-homocysteine is dissolved in a suitable solvent under basic conditions.

  • [³H]Methyl iodide is introduced to the reaction mixture. The reaction proceeds via nucleophilic substitution, where the thiolate anion of homocysteine attacks the methyl carbon of [³H]methyl iodide.

4. Purification:

  • The reaction mixture is purified by HPLC on a C18 column to separate [³H]this compound from unreacted starting materials and byproducts.[12]

5. Quality Control:

  • Radiochemical Purity: Determined by radio-HPLC.

  • Specific Activity: Calculated by measuring the radioactivity and the mass of the purified product.

  • Chemical Identity: Confirmed by co-elution with an authentic, non-radiolabeled standard of this compound.

Protocol 3: Enzymatic Synthesis of [¹⁴C]this compound (conceptual)

1. Enzymatic Synthesis of [methyl-¹⁴C]S-adenosyl-L-methionine:

  • This can be achieved by reacting [¹⁴C]L-methionine with ATP in the presence of the enzyme S-adenosylmethionine synthetase (methionine adenosyltransferase).[9]

2. Enzymatic Transfer of the [¹⁴C]Methyl Group (Hypothetical):

  • A specific methyltransferase enzyme would be required to transfer the [¹⁴C]methyl group from [methyl-¹⁴C]S-adenosyl-L-methionine to a suitable acceptor, which would then be converted to [¹⁴C]this compound. This is a more complex, multi-step enzymatic synthesis.

3. Alternative Chemical Synthesis Approach:

  • A more direct chemical synthesis would involve the reaction of L-homocysteine with [¹⁴C]methyl iodide, similar to the tritium labeling protocol.

4. Purification:

  • Purification would be performed using HPLC, similar to the other radiolabeled versions.[1]

5. Quality Control:

  • Quality control measures would be analogous to those for the [³H] labeled compound, including determination of radiochemical purity and specific activity.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Preparation cluster_radiolabeling Radiolabeling cluster_reaction Methylation Reaction cluster_purification Purification cluster_final_product Final Product L-Homocysteine Thiolactone L-Homocysteine Thiolactone Reaction Methylation L-Homocysteine Thiolactone->Reaction L-Homocysteine L-Homocysteine L-Homocysteine->Reaction L-S-benzyl-homocysteine L-S-benzyl-homocysteine L-S-benzyl-homocysteine->Reaction [11C]CO2 [11C]CO2 [11C]CH3I [11C]CH3I [11C]CO2->[11C]CH3I Gas-phase synthesis [11C]CH3I->Reaction [14C]CO2 [14C]CO2 [14C]CH3I [14C]CH3I [14C]CO2->[14C]CH3I Chemical Synthesis [14C]CH3I->Reaction [3H]2 [3H]2 [3H]CH3I [3H]CH3I [3H]2->[3H]CH3I Chemical Synthesis [3H]CH3I->Reaction HPLC HPLC Reaction->HPLC SPE SPE Reaction->SPE Radiolabeled\nthis compound Radiolabeled This compound HPLC->Radiolabeled\nthis compound SPE->Radiolabeled\nthis compound

Caption: General workflow for the synthesis of radiolabeled this compound.

Methionine_Metabolism Methionine Methionine S-Adenosyl-methionine (SAM) S-Adenosyl-methionine (SAM) Methionine->S-Adenosyl-methionine (SAM) Methionine Adenosyltransferase (MAT) Protein Synthesis Protein Synthesis Methionine->Protein Synthesis S-Adenosyl-homocysteine (SAH) S-Adenosyl-homocysteine (SAH) S-Adenosyl-methionine (SAM)->S-Adenosyl-homocysteine (SAH) Methyltransferases (Donates methyl group) Methylation Reactions Methylation Reactions S-Adenosyl-methionine (SAM)->Methylation Reactions Homocysteine Homocysteine S-Adenosyl-homocysteine (SAH)->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase (Requires Vitamin B12, Folate) Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (Requires Vitamin B6) Cysteine Cysteine Cystathionine->Cysteine

Caption: Simplified overview of the methionine metabolism pathway.

References

Troubleshooting & Optimization

Stability of S-Methyl-L-methionine in aqueous solutions at different pH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of S-Methyl-L-methionine (SMM) in aqueous solutions. Find answers to frequently asked questions and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SMM) and why is its stability in aqueous solutions a concern?

This compound, also known as Vitamin U, is a derivative of the amino acid methionine. Its stability in aqueous solutions is a critical factor for researchers in various fields, including drug development and nutritional studies, as its degradation can impact experimental outcomes and the efficacy of formulations. The stability of SMM is primarily influenced by pH and temperature.

Q2: What are the primary degradation products of SMM in aqueous solutions?

The main degradation products of SMM in aqueous solutions are dimethyl sulfide (B99878) (DMS) and homoserine.[1] Under certain conditions, methionine sulfoxide (B87167) has also been identified as a major degradation product.[2]

Q3: How does pH affect the stability of SMM in aqueous solutions?

The pH of an aqueous solution significantly impacts the stability of SMM. Generally, SMM is more stable in acidic to neutral conditions and shows marked decomposition in alkaline solutions. For instance, in a solution with a pH of 9, SMM decomposes more significantly compared to a solution at pH 5.8 under elevated temperatures.[3]

Q4: How does temperature influence the degradation of SMM?

Temperature is a critical factor in the degradation of SMM, with higher temperatures accelerating its breakdown. The thermal degradation of SMM has been observed to follow first-order kinetics.[1] Studies have shown that for every 5-6°C increase in temperature, the reaction rate of degradation can double.[1]

Q5: What is the expected shelf-life of SMM in a prepared aqueous solution?

The shelf-life of an SMM solution is highly dependent on the storage conditions, specifically pH and temperature. For long-term storage, it is recommended to keep the solution at a low temperature. While specific shelf-life data across a wide range of conditions is limited, it is known that at 90°C and a pH of 5.8, the concentration of SMM can decrease by 35% in just two hours.[3]

Q6: What analytical methods are suitable for monitoring the stability of SMM?

Several analytical methods can be employed to monitor the concentration of SMM and its degradation products. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a common method for quantifying SMM and methionine sulfoxide.[2] Amino acid analyzers have also been successfully used for this purpose.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results using an SMM solution. Degradation of SMM due to improper storage or handling.- Prepare fresh SMM solutions for each experiment. - Store stock solutions at low temperatures (2-8°C for short-term, -20°C for long-term). - Buffer the solution to a slightly acidic or neutral pH if the experimental conditions allow. - Avoid prolonged exposure to high temperatures.
Noticeable "cabbage-like" or sulfurous odor from the SMM solution. This odor is likely due to the formation of dimethyl sulfide (DMS), a primary degradation product of SMM.[1]- This indicates that the SMM has started to degrade. - It is recommended to discard the solution and prepare a fresh batch. - Review storage conditions (pH and temperature) to minimize future degradation.
Difficulty in quantifying SMM concentration accurately. Interference from degradation products or inappropriate analytical method.- Use a validated stability-indicating method, such as HPLC with an appropriate detector. - Ensure the chromatographic method can separate SMM from its main degradation products (DMS, homoserine, methionine sulfoxide). - Check the pH of the mobile phase to ensure the stability of SMM during the analytical run.

Quantitative Data on SMM Stability

The following table summarizes available quantitative data on the stability of this compound in aqueous solutions. Due to limited publicly available data, this table is not exhaustive.

pHTemperature (°C)Time (hours)Remaining SMM (%)Solvent System
5.890265Citrate Buffer
9.090Not specifiedMarked decompositionBorate Buffer

Data synthesized from a study on SMM in simulated green tea extracts.[3]

Experimental Protocols

Protocol: Stability Testing of this compound in Aqueous Solution via HPLC

This protocol outlines a general procedure for assessing the stability of SMM in an aqueous solution at a specific pH and temperature.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 4.0, 6.0, 8.0) using appropriate buffer systems (e.g., citrate, phosphate).

  • Preparation of SMM Stock Solution: Dissolve a known amount of this compound in deionized water to prepare a concentrated stock solution.

  • Sample Preparation: Aliquot the SMM stock solution into separate vials containing the different buffer solutions to achieve a known final concentration of SMM.

  • Incubation: Incubate the prepared samples at the desired temperatures in a controlled environment (e.g., water bath or incubator).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Analysis:

    • Immediately analyze the withdrawn sample using a validated HPLC method.

    • The HPLC system should be equipped with a suitable column (e.g., C18) and detector (e.g., fluorescence or UV).

    • The mobile phase should be optimized to achieve good separation of SMM from its degradation products.

  • Data Analysis:

    • Calculate the concentration of SMM remaining at each time point.

    • Plot the concentration of SMM versus time to determine the degradation kinetics.

    • If the degradation follows first-order kinetics, a plot of the natural logarithm of the SMM concentration versus time will yield a straight line, the slope of which is the negative of the rate constant (-k).

Visualizations

SMM_Degradation_Pathway SMM This compound DMS Dimethyl Sulfide (DMS) SMM->DMS pH, Temp Homoserine Homoserine SMM->Homoserine pH, Temp MethionineSulfoxide Methionine Sulfoxide SMM->MethionineSulfoxide Oxidative conditions

Caption: Primary degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (Varying pH) prep_samples Prepare Test Samples prep_buffer->prep_samples prep_smm Prepare SMM Stock Solution prep_smm->prep_samples incubation Incubate at Controlled Temperatures prep_samples->incubation sampling Withdraw Samples at Time Intervals incubation->sampling hplc Analyze via HPLC sampling->hplc data_analysis Determine Degradation Kinetics hplc->data_analysis

Caption: Experimental workflow for an SMM stability study.

References

Technical Support Center: Thermal Degradation of S-Methyl-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for studying the thermal degradation of S-Methyl-L-methionine (SMM).

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation products of this compound (SMM)?

When subjected to heat, this compound primarily decomposes into dimethyl sulfide (B99878) (DMS) and homoserine.[1][2] This reaction is a key focus in food science and flavor chemistry, as DMS is a potent aroma compound.

Q2: What analytical techniques are most suitable for studying SMM thermal degradation?

A combination of chromatographic techniques is typically employed. The volatile product, dimethyl sulfide (DMS), is commonly analyzed using headspace gas chromatography-mass spectrometry (HS-GC-MS).[3][4] For the non-volatile components, such as the remaining SMM and the homoserine product, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective method.[4]

Q3: At what temperatures does SMM begin to degrade?

SMM is known to be a heat-labile compound.[1] Significant degradation can be observed at temperatures commonly used in food processing and laboratory heating experiments. Studies have shown degradation at temperatures ranging from 28°C to 100°C and higher, with the rate of degradation increasing with temperature.[2][4][5] The decomposition of SMM follows first-order kinetics, and the reaction rate can double for every 5-6°C increase in temperature.[2]

Q4: How can I quantify the extent of SMM degradation?

Quantification can be achieved by measuring the decrease in the concentration of SMM over time or by measuring the formation of its degradation products, DMS and homoserine. Stable isotope dilution assays (SIDA) using labeled internal standards for both SMM and DMS can provide accurate and reliable quantification.[3][4]

Q5: Are there any known interferences or challenges in analyzing the degradation products?

Yes, for DMS analysis, its high volatility can lead to sample loss if not handled properly. Using headspace vials and ensuring a proper seal is crucial. For homoserine, matrix effects in complex samples can interfere with LC-MS/MS analysis, necessitating careful sample preparation and the use of internal standards. Additionally, other sulfur-containing compounds in a sample matrix could potentially interfere with the analysis.

Quantitative Data on SMM Thermal Degradation

The following tables summarize quantitative data from studies on the thermal degradation of this compound in various food matrices.

Table 1: SMM Content in Raw Vegetables and DMS Formation After Heat Treatment [3]

VegetableThis compound (mg/kg)Dimethyl Sulfide after Heating (mg/kg)
Celery17626
Tomatoes (fresh)2.81.1

Table 2: Thermal Decomposition of SMM to DMS in Tea Infusion [6]

Tea TypeSMM Decomposition to DMS (%)
Various Teas44 - 80

Table 3: Thermal Decomposition of SMM during Tea Manufacturing (Drying Step) [6]

Tea Manufacturing ProcessSMM Thermal Decomposition (%)
Green Tea12
Black Tea9.0

Experimental Protocols

Protocol 1: Thermal Degradation of SMM in an Aqueous Buffer System

This protocol describes a general procedure for studying the thermal degradation of SMM in a controlled laboratory setting.

1. Materials:

  • This compound (high purity)
  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
  • High-purity water
  • Sealed reaction vials (e.g., headspace vials)
  • Heating block or water bath with precise temperature control
  • GC-MS system with headspace autosampler for DMS analysis
  • LC-MS/MS system for SMM and homoserine analysis

2. Procedure:

  • Sample Preparation: Prepare a stock solution of SMM in the phosphate buffer at a known concentration (e.g., 1 mg/mL).
  • Reaction Setup: Aliquot a precise volume of the SMM solution into several sealed reaction vials. Include control vials with only the buffer.
  • Thermal Treatment: Place the vials in the heating block or water bath set to the desired temperatures (e.g., 60°C, 80°C, 100°C).
  • Time Course: Remove vials at specific time points (e.g., 0, 15, 30, 60, 120 minutes). Immediately cool the vials in an ice bath to stop the reaction.
  • Analysis of DMS:
  • Equilibrate the headspace of the cooled vials at a set temperature (e.g., 60°C) for a specific time.
  • Inject a portion of the headspace into the GC-MS for DMS quantification.
  • Analysis of SMM and Homoserine:
  • Open the vials and dilute an aliquot of the reaction mixture with an appropriate solvent (e.g., mobile phase).
  • Inject the diluted sample into the LC-MS/MS for quantification of the remaining SMM and the formed homoserine.

Protocol 2: Analysis of Dimethyl Sulfide (DMS) by Headspace GC-MS

1. Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)
  • Headspace autosampler
  • GC column suitable for volatile sulfur compounds (e.g., DB-Sulphur or similar)

2. GC-MS Parameters (Example):

  • Injector Temperature: 200°C
  • Oven Program: 40°C (hold for 2 min), ramp to 110°C at 8°C/min, then ramp to 220°C at 10°C/min (hold for 10 min)[7]
  • Carrier Gas: Helium
  • MS Ionization: Electron Ionization (EI) at 70 eV
  • MS Scan Range: m/z 40-200[7]

Protocol 3: Analysis of SMM and Homoserine by LC-MS/MS

1. Instrumentation:

  • Liquid chromatograph with a tandem mass spectrometer detector (LC-MS/MS)
  • C18 reversed-phase column

2. LC-MS/MS Parameters (General):

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid is a common starting point.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MS/MS Transitions:
  • SMM: Monitor the transition from the parent ion to a specific product ion.
  • Homoserine: Monitor the transition from the parent ion to a specific product ion.

Troubleshooting Guides

Issue 1: Low or No Detectable Dimethyl Sulfide (DMS) Signal

  • Possible Cause: Loss of volatile DMS due to improper sample handling.

    • Solution: Ensure headspace vials are completely sealed. Avoid opening vials before analysis. Check for leaks in the GC-MS system.

  • Possible Cause: Insufficient degradation of SMM.

    • Solution: Increase the temperature or duration of the thermal treatment. Verify the temperature of your heating apparatus.

  • Possible Cause: Inappropriate GC-MS parameters.

    • Solution: Optimize the headspace incubation temperature and time. Check the GC column for compatibility with sulfur compounds. Ensure the MS is set to detect the characteristic ions of DMS.

Issue 2: Poor Reproducibility of Results

  • Possible Cause: Inconsistent heating.

    • Solution: Use a calibrated heating block or water bath with stable temperature control. Ensure all samples are heated for the exact same duration.

  • Possible Cause: Variability in sample preparation.

    • Solution: Use precise pipetting techniques. Ensure homogenous mixing of the SMM stock solution.

  • Possible Cause: Carryover in the injection system.

    • Solution: Run blank solvent injections between samples to check for and eliminate carryover.

Issue 3: Matrix Effects in LC-MS/MS Analysis

  • Possible Cause: Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of SMM or homoserine.

    • Solution: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard for both SMM and homoserine to compensate for matrix effects.

Visualizations

Thermal_Degradation_Pathway SMM This compound Heat Heat (Δ) SMM->Heat DMS Dimethyl Sulfide (DMS) (Volatile Aroma Compound) Heat->DMS Decomposition Homoserine Homoserine Heat->Homoserine

Caption: Thermal degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Thermal Degradation cluster_analysis Analysis cluster_data Data Processing prep_smm Prepare SMM Stock Solution aliquot Aliquot into Sealed Vials prep_smm->aliquot heat Heat at Defined Temperature & Time aliquot->heat gcms DMS Analysis (HS-GC-MS) heat->gcms lcms SMM & Homoserine Analysis (LC-MS/MS) heat->lcms quantify Quantify Degradation Products & Reactant gcms->quantify lcms->quantify interpret Interpret Results quantify->interpret

Caption: Experimental workflow for SMM thermal degradation analysis.

References

Technical Support Center: Optimizing S-Methyl-L-methionine (SMM) Extraction from Cruciferous Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of S-Methyl-L-methionine (SMM) from cruciferous vegetables.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of SMM.

Problem Potential Cause Recommended Solution
Low SMM Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for SMM extraction.Use polar solvents such as aqueous ethanol (B145695) or methanol (B129727) solutions (e.g., 70-80% ethanol in water). For fresh plant material, a higher ethanol concentration (e.g., 95%) may be preferable to account for the water content in the plant tissue.[1] Aqueous extraction has also been shown to be effective.[2]
High Extraction Temperature: SMM is heat-sensitive and can degrade at elevated temperatures.Employ non-heated or low-temperature extraction methods. A study on cabbage extraction noted the importance of a non-heated process to minimize the degradation of SMM.[3] If heat is used, it should be carefully controlled and minimized.
Incorrect pH of Extraction Solvent: The pH of the solvent can influence the stability and solubility of SMM.While specific studies on the optimal pH for SMM extraction are limited, maintaining a neutral to slightly acidic pH is generally recommended for amino acid extraction to prevent degradation that can occur at high pH levels.
Enzymatic Degradation: The enzyme S-methylmethionine hydrolase, present in cruciferous vegetables, can break down SMM.Rapidly process fresh plant material or use methods to denature enzymes, such as flash-freezing in liquid nitrogen before extraction or using chilled solvents.
Inconsistent or Non-Reproducible Results Variability in Plant Material: The SMM content can vary significantly between different species, cultivars, and even different parts of the same plant. Growing conditions and harvest time also impact SMM levels.[4]Ensure consistent sourcing of plant material. Whenever possible, use the same cultivar and plant part for comparative experiments. Report the specific details of the plant material used in your study.
Sample Preparation Inconsistencies: Differences in grinding, chopping, or storage of the plant material can affect extraction efficiency.Standardize your sample preparation protocol. This includes the particle size of the ground material and the duration and conditions of storage.
Degradation During Storage of Extracts: SMM in the extracted solution can degrade over time if not stored properly.Store extracts at low temperatures (e.g., -20°C or -80°C) and in the dark to minimize degradation. For long-term storage, lyophilization of the extract is a viable option.
Co-extraction of Interfering Compounds Broad-Spectrum Solvent: The use of a general polar solvent can lead to the co-extraction of other water-soluble compounds that may interfere with analysis.Employ a sample clean-up step after initial extraction. This can include solid-phase extraction (SPE) or liquid-liquid extraction to purify the SMM fraction before analytical quantification.
Lack of Selectivity in Analytical Method: The analytical method may not be specific enough to distinguish SMM from other co-eluting compounds.Utilize a highly selective analytical technique such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) for accurate quantification. HPLC with UV detection can also be used, but may require more rigorous method development to ensure specificity.[5][6]

Frequently Asked Questions (FAQs)

1. Which cruciferous vegetables are the best sources of this compound?

Cabbage and kohlrabi are reported to be among the richest plant sources of SMM.

2. What is the most effective type of solvent for extracting SMM?

Polar solvents, particularly mixtures of alcohol and water, are generally recommended for extracting SMM from cruciferous vegetables. Aqueous ethanol (e.g., 70% ethanol) is a commonly suggested solvent.[1] For fresh plant materials, using a higher concentration of ethanol (e.g., 95%) can be beneficial to counteract the water already present in the plant tissue.[1]

3. How does temperature affect SMM extraction efficiency?

Higher temperatures can increase the rate of extraction for many compounds. However, SMM is known to be heat-labile. Therefore, high temperatures can lead to significant degradation and a lower overall yield. A non-heated extraction process is often preferred to preserve the integrity of the SMM molecule.[3]

4. What is the impact of pH on the stability of SMM during extraction?

SMM can be unstable at high pH levels. Maintaining a neutral or slightly acidic environment during extraction is advisable to minimize degradation.

5. How can I prevent the enzymatic breakdown of SMM during my extraction process?

The enzyme S-methylmethionine hydrolase can degrade SMM. To mitigate this, it is recommended to either flash-freeze the plant material in liquid nitrogen immediately after harvesting and before extraction, or to conduct the extraction with chilled solvents to reduce enzyme activity.

6. What are the recommended storage conditions for my SMM extracts?

To prevent degradation, SMM extracts should be stored at low temperatures, ideally at -20°C or -80°C, and protected from light. For longer-term preservation, freeze-drying the extract to a powder is an effective method.

7. Which analytical method is best for quantifying SMM in my extracts?

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying SMM. For high selectivity and sensitivity, coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS/MS) is ideal.[6] HPLC with UV detection is also a viable option, though careful method development is required to ensure that SMM is separated from any interfering compounds.[5][7]

Experimental Protocols

Protocol 1: Cold Solvent Extraction of SMM from Cabbage

This protocol is based on the principle of using a non-heated solvent to minimize SMM degradation.

Materials:

  • Fresh cabbage

  • Liquid nitrogen

  • 70% Ethanol (pre-chilled to 4°C)

  • Blender or grinder

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filters

  • HPLC-UV system

Procedure:

  • Sample Preparation: Wash the fresh cabbage and pat it dry. Cut it into small pieces and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Grinding: Grind the frozen cabbage pieces into a fine powder using a pre-chilled blender or grinder.

  • Extraction: Transfer a known weight of the frozen cabbage powder (e.g., 10 g) into a centrifuge tube. Add a pre-chilled 70% ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

  • Incubation: Agitate the mixture on a shaker at a low speed for 2 hours at 4°C.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for analysis.

  • Analysis: Analyze the filtered extract using an HPLC-UV system.

Protocol 2: Quantification of SMM by HPLC-UV

This is a general method that can be adapted for SMM quantification.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]

  • Mobile Phase: A simple mobile phase can consist of a buffer such as 0.05% sulfuric acid in water and an organic modifier like acetonitrile.[5] A gradient elution may be necessary to achieve good separation.

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 200-225 nm[5][7]

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of SMM standard in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Quantification: The concentration of SMM in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Cruciferous Vegetable freeze Flash Freeze in Liquid Nitrogen start->freeze Immediate Processing grind Grind to Fine Powder freeze->grind extract Add Cold Polar Solvent (e.g., 70% Ethanol) grind->extract agitate Agitate at Low Temperature extract->agitate centrifuge Centrifuge to Pellet Solids agitate->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC-UV or LC-MS/MS Analysis filter->hplc quantify Quantify SMM hplc->quantify end SMM Concentration quantify->end Final Result

Caption: Experimental workflow for the extraction and quantification of this compound.

SMM_Degradation_Pathways cluster_factors Degradation Factors cluster_products Degradation Products SMM This compound (SMM) Homoserine Homoserine SMM->Homoserine DMS Dimethyl Sulfide (DMS) SMM->DMS HighTemp High Temperature HighTemp->SMM degrades HighpH High pH HighpH->SMM degrades Enzyme SMM Hydrolase Enzyme->SMM catalyzes degradation

Caption: Factors influencing the degradation of this compound during extraction.

References

Technical Support Center: Enhancing S-Methyl-L-methionine Bioavailability in Monogastric Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to support experiments aimed at enhancing the bioavailability of S-Methyl-L-methionine (SMM) in monogastric animals.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo and in vitro experiments with this compound.

Issue 1: Low or Variable SMM Bioavailability in Feeding Trials

Potential Cause Troubleshooting Steps
SMM Degradation in Feed - Verify SMM stability in the specific feed matrix. SMM can be sensitive to storage conditions.[1] - Conduct a stability study: Analyze SMM concentration in the feed at the beginning and end of the experimental period under relevant storage conditions (temperature, humidity). - Consider microencapsulation: Protecting SMM from degradation in the upper gastrointestinal tract can improve its delivery to the small intestine for absorption.
Interaction with Gut Microbiota - Analyze the gut microbial composition. The gut microbiota can metabolize methionine and its derivatives, potentially reducing the amount of SMM available for absorption.[2][3][4] - Consider co-administration with prebiotics or probiotics: Modulating the gut microbiota may create a more favorable environment for SMM absorption.
Suboptimal Dosage - Perform a dose-response study. The bioavailability of amino acids can be dose-dependent. Determine the optimal SMM supplementation level for the specific animal model and physiological state.[5]
Analytical Method Inaccuracy - Validate the analytical method for SMM quantification in plasma and tissues. Ensure the method is sensitive, specific, and reproducible. - Use appropriate internal standards to account for matrix effects and variations in sample preparation.

Issue 2: Inconsistent Results in In Vitro SMM Absorption Assays (e.g., Caco-2 cells)

Potential Cause Troubleshooting Steps
Cell Monolayer Integrity - Measure Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your cell line before and after the experiment to confirm monolayer integrity. - Visualize cell morphology: Use microscopy to check for any visible damage to the cell monolayer.
Incorrect Buffer Composition - Verify the pH and osmolarity of the transport buffer. These parameters can significantly impact transporter activity and cell viability.
Transporter Saturation - Test a range of SMM concentrations. If a saturable transport mechanism is involved, increasing the SMM concentration beyond a certain point will not result in a proportional increase in uptake.
Metabolic Instability - Analyze for SMM metabolites in the cell lysate and basolateral medium. SMM may be metabolized within the cells, affecting the measurement of its transport.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound absorption in the small intestine of monogastric animals?

A1: While direct studies on SMM absorption mechanisms in monogastric animals are limited, research on related methionine compounds suggests that absorption likely occurs via multiple amino acid transport systems in the small intestine. Studies using Caco-2 cells, a model for human intestinal absorption, indicate that SMM is well-absorbed.

Q2: How does the bioavailability of this compound compare to other methionine sources like DL-methionine or L-methionine?

A2: Direct comparative bioavailability studies between SMM and other methionine sources in monogastric animals are not extensively reported in the available literature. However, L-methionine generally shows higher bioavailability than DL-methionine in broilers, particularly in the starter phase.[6][7][8][9] The relative bioavailability can be influenced by factors such as animal age, diet composition, and gut health.[8]

Q3: What are the key analytical methods for quantifying SMM in biological samples?

A3: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying SMM in plasma, tissues, and feed.[10][11][12] Proper sample preparation, including protein precipitation and solid-phase extraction, is crucial for accurate results.

Q4: Can the gut microbiota impact the bioavailability of SMM?

A4: Yes, the gut microbiota can significantly influence methionine metabolism.[2][3][4] Some gut bacteria can utilize methionine and its derivatives, potentially reducing the amount of SMM available for absorption by the host. Studies in germ-free animals have shown altered methionine metabolism compared to animals with conventional microbiota.[2][3][4]

Q5: What are the expected metabolites of SMM in monogastric animals?

A5: SMM is a methyl donor and is involved in the methionine cycle.[13] It can donate its methyl group to homocysteine to form two molecules of methionine. Therefore, downstream metabolites would be similar to those of methionine metabolism, including S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), cysteine, and taurine.

Data Presentation

Table 1: Relative Bioavailability of L-methionine vs. DL-methionine in Broilers

Response ParameterAge (days)Relative Bioavailability of L-Met to DL-Met (%)Reference
Average Daily Gain0-10142.5[9]
Feed Conversion Ratio0-10Not significantly different[9]
Average Daily Gain0-21141.5[6]
Feed Efficiency0-21189.1[6]
Body Weight0-3789[14]
Feed Conversion Ratio0-3777[14]

Table 2: Effect of Methionine Supplementation on Nitrogen Retention in Starter Pigs

Dietary TreatmentNitrogen Intake ( g/day )Fecal Nitrogen ( g/day )Urinary Nitrogen ( g/day )Nitrogen Retention ( g/day )Reference
Basal Diet (Met-deficient)25.84.212.19.5[15]
Basal + 0.12% DL-Met26.14.19.812.2[15]
Basal + 0.12% L-Met26.34.39.712.3[15]

Experimental Protocols

Protocol 1: Determination of SMM Stability in Animal Feed

Objective: To assess the stability of this compound in a complete feed formulation under defined storage conditions.

Methodology:

  • Feed Preparation: Prepare a basal diet and a diet supplemented with a known concentration of SMM.

  • Storage Conditions: Store aliquots of the SMM-supplemented feed in sealed containers under controlled conditions (e.g., 25°C/60% relative humidity and 40°C/75% relative humidity) to simulate normal and accelerated storage.

  • Sampling: Collect samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • SMM Extraction: a. Weigh a representative sample of the feed. b. Extract SMM using a suitable solvent system (e.g., acidic aqueous solution). c. Centrifuge and filter the extract.

  • SMM Quantification: a. Analyze the extracted samples using a validated LC-MS/MS method. b. Use an appropriate internal standard for accurate quantification.

  • Data Analysis: Calculate the percentage of SMM remaining at each time point relative to the initial concentration (time 0).

Protocol 2: In Vivo Bioavailability Study in Broiler Chickens

Objective: To determine the relative bioavailability of this compound compared to a standard methionine source (e.g., L-methionine).

Methodology:

  • Animal Model: Use day-old male broiler chicks.

  • Dietary Treatments: a. Formulate a basal diet deficient in methionine but adequate in all other nutrients. b. Create a standard curve by supplementing the basal diet with at least three graded levels of the standard methionine source (e.g., L-methionine). c. Supplement the basal diet with at least three graded levels of SMM.

  • Experimental Design: a. Randomly allocate chicks to dietary treatment groups with sufficient replicates per group. b. Provide ad libitum access to feed and water for a specified period (e.g., 21 days).

  • Data Collection: a. Measure body weight gain and feed intake to calculate the feed conversion ratio (FCR). b. At the end of the trial, collect blood samples for plasma amino acid analysis.

  • Data Analysis: a. Use a slope-ratio assay to determine the relative bioavailability of SMM compared to the standard methionine source, using growth performance parameters (e.g., weight gain, FCR) as response criteria.

Mandatory Visualization

SMM_Metabolism_Pathway SMM This compound Methionine Methionine SMM->Methionine Methyl Transferase Homocysteine Homocysteine Homocysteine->Methionine Methionine Synthase SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl- transferases Methylated_Product Methylated Product SAM->Methylated_Product SAH->Homocysteine SAH Hydrolase Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) Methyl_Acceptor->Methylated_Product

Caption: Simplified metabolic pathway of this compound (SMM) and its relation to the methionine cycle.

Experimental_Workflow_Bioavailability cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Animal_Model Select Animal Model (e.g., Broiler Chicks) Diet_Formulation Formulate Basal Diet (Met-deficient) Animal_Model->Diet_Formulation Treatment_Diets Prepare Treatment Diets (Graded levels of SMM & Standard) Diet_Formulation->Treatment_Diets Randomization Randomly Allocate Animals to Treatment Groups Treatment_Diets->Randomization Feeding_Trial Conduct Feeding Trial (e.g., 21 days) Randomization->Feeding_Trial Data_Collection Collect Data (Weight Gain, Feed Intake, Blood Samples) Feeding_Trial->Data_Collection Performance_Calc Calculate FCR Data_Collection->Performance_Calc Plasma_Analysis Analyze Plasma Amino Acids Data_Collection->Plasma_Analysis Slope_Ratio Perform Slope-Ratio Assay Performance_Calc->Slope_Ratio Plasma_Analysis->Slope_Ratio Bioavailability Determine Relative Bioavailability Slope_Ratio->Bioavailability

Caption: Experimental workflow for an in vivo bioavailability study of this compound.

References

Challenges in the chemical synthesis of S-Methyl-L-methionine chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of S-Methyl-L-methionine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound chloride, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound chloride Incomplete Reaction: Insufficient methylating agent, suboptimal reaction time or temperature.- Increase the molar ratio of the methylating agent (e.g., methyl iodide) to L-methionine. - Optimize reaction time and temperature by monitoring reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Side Reactions: Formation of byproducts due to the reactivity of the starting materials or intermediates. A potential side reaction is the intramolecular displacement in this compound to form homoserine lactone.[1]- Maintain a controlled, low temperature to minimize side reactions. - Choose a solvent that favors the desired methylation reaction over side reactions.
Degradation of Product: The product may be unstable under the reaction or workup conditions. This compound chloride is known to be hygroscopic and can be sensitive to temperature.[2]- Perform the reaction and workup under an inert and anhydrous atmosphere. - Use mild workup and purification conditions, avoiding high temperatures and extreme pH.
Presence of Impurities in the Final Product Unreacted L-methionine: Incomplete reaction leading to the presence of the starting material.- Optimize reaction conditions as described for low yield. - Purify the product using techniques that effectively separate this compound chloride from L-methionine, such as ion-exchange chromatography.[3]
Formation of Methionine Sulfoxide: Oxidation of the methionine sulfur atom by air or oxidizing agents present in the reagents or solvents.- Degas all solvents prior to use to remove dissolved oxygen. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Other Methylated Byproducts: Multiple methylations or methylation at unintended sites.- Use a methylating agent with appropriate reactivity and stoichiometry. - Control the reaction temperature carefully.
Difficulty in Product Isolation and Purification Hygroscopic Nature of the Product: this compound chloride readily absorbs moisture from the atmosphere, making it difficult to handle and weigh accurately.[2]- Handle the product in a glove box or under a dry, inert atmosphere. - Store the final product in a desiccator over a suitable drying agent at 4°C.[2]
High Water Solubility: The product is soluble in water, which can lead to losses during aqueous workup and extraction.- Minimize the use of aqueous solutions during workup. - If an aqueous workup is necessary, saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the product. - Consider using lyophilization (freeze-drying) to remove water instead of traditional evaporation.
Co-precipitation with Salts: Inorganic salts from reagents or buffers may co-precipitate with the product.- Use purification methods such as recrystallization from a suitable solvent system or column chromatography to remove inorganic salts.
Product Instability During Storage Hygroscopicity and Thermal Sensitivity: The compound can degrade over time, especially when exposed to moisture and elevated temperatures.[2][4]- Store the purified product at 4°C under an inert atmosphere.[2] - For long-term storage, consider storing in a freezer at -20°C.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound chloride?

A1: The optimal temperature can vary depending on the specific methylating agent and solvent system used. However, it is generally recommended to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the exothermic nature of the methylation reaction and minimize the formation of side products.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a suitable mobile phase would be a mixture of polar organic solvents (e.g., ethanol, methanol) and a small amount of aqueous acid or base to ensure good separation of the charged product from the starting material.

Q3: What are the common impurities I should look for, and how can I characterize them?

A3: Common impurities include unreacted L-methionine, L-methionine sulfoxide, and potentially over-methylated byproducts.[6] These impurities can be identified and quantified using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Q4: What is the best method for purifying crude this compound chloride?

A4: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective method for purification. For more challenging separations, ion-exchange chromatography can be employed to separate the desired product from unreacted starting materials and other charged impurities.[3]

Q5: How should I handle and store the final product?

A5: this compound chloride is hygroscopic and should be handled in a dry, inert atmosphere (e.g., a glove box).[2] It should be stored in a tightly sealed container, preferably in a desiccator, at a refrigerated temperature (4°C) to ensure its stability.[2]

Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.

  • Dissolution of L-methionine: Dissolve L-methionine in a suitable anhydrous solvent (e.g., a mixture of acetic acid and formic acid).

  • Addition of Methylating Agent: Cool the solution in an ice bath and slowly add the methylating agent (e.g., methyl iodide) dropwise while stirring.

  • Reaction: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for several hours to days. Monitor the reaction progress by TLC or HPLC.

  • Product Precipitation: Upon completion of the reaction, add a non-polar solvent (e.g., diethyl ether) to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration and wash with the non-polar solvent to remove unreacted methylating agent and other soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent pair (e.g., ethanol/water) to obtain the pure this compound chloride.

  • Drying: Dry the purified product under vacuum over a desiccant.

Visualizations

Synthesis_Troubleshooting_Workflow start Synthesis of this compound chloride low_yield Low Yield? start->low_yield impurities Impurities Detected? low_yield->impurities No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes isolation_issues Isolation/Purification Issues? impurities->isolation_issues No analyze_impurities Analyze Impurities (HPLC, MS, NMR) impurities->analyze_impurities Yes product_ok Successful Synthesis isolation_issues->product_ok No hygroscopic Hygroscopic Product? isolation_issues->hygroscopic Yes optimize_conditions Optimize: - Molar Ratio - Time - Temperature incomplete_reaction->optimize_conditions optimize_conditions->start Retry unreacted_sm Unreacted Starting Material? analyze_impurities->unreacted_sm unreacted_sm->optimize_conditions Yes side_products Side Products Formed? unreacted_sm->side_products No side_products->isolation_issues No optimize_purification Optimize Purification: - Recrystallization - Chromatography side_products->optimize_purification Yes handle_inert Handle Under Inert Atmosphere hygroscopic->handle_inert Yes solubility_problem High Water Solubility? hygroscopic->solubility_problem No handle_inert->solubility_problem solubility_problem->product_ok No adjust_workup Adjust Workup: - Minimize Water - Lyophilize solubility_problem->adjust_workup Yes adjust_workup->product_ok

Caption: A logical workflow for troubleshooting common issues in the chemical synthesis of this compound chloride.

Potential_Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions l_methionine L-Methionine methylating_agent + Methylating Agent smmc This compound chloride methylating_agent->smmc Desired Product oxidation Oxidation methionine_sulfoxide L-Methionine Sulfoxide oxidation->methionine_sulfoxide intramolecular_displacement Intramolecular Displacement homoserine_lactone Homoserine Lactone intramolecular_displacement->homoserine_lactone l_methionine_side->oxidation smmc_side->intramolecular_displacement

Caption: Potential side reaction pathways during the synthesis of this compound chloride.

References

Proper storage and handling conditions for S-Methyl-L-methionine standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting for S-Methyl-L-methionine (SMM) standards to ensure experimental success for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound standard upon receipt?

A1: Upon receipt, the solid this compound standard should be stored in a tightly sealed container at 4°C.[1] It is important to note that this compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and weighing accuracy.[1] Therefore, minimizing exposure to the atmosphere is crucial. While it is stable for shipment at ambient temperatures, long-term storage should be at the recommended refrigerated temperature.[1]

Q2: What is the recommended procedure for preparing stock solutions of this compound?

Q3: How should I store this compound stock solutions?

A3: For optimal stability, it is recommended to store this compound stock solutions at -80°C, especially for long-term use.[2] This is based on best practices for the related and less stable compound, S-Adenosyl-L-methionine (SAM), which is known to degrade in aqueous solutions at higher temperatures.[2][4][5] To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to prepare small aliquots of the stock solution.[2] For short-term storage (up to one day), refrigeration at 2-8°C may be acceptable, but validation in your specific experimental context is recommended.

Q4: How stable is this compound in solution?

A4: The stability of this compound in solution is dependent on factors such as pH, temperature, and the presence of contaminants.[2][3] Similar to other sulfonium (B1226848) compounds, SMM is likely more stable in acidic conditions and at low temperatures.[2][3] At neutral or alkaline pH, degradation may be accelerated.[2] It is recommended to prepare fresh working solutions from a frozen stock solution immediately before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the this compound standard or solution.- Ensure the solid standard is stored at 4°C in a desiccated environment.[1]- Prepare fresh stock solutions and aliquot for storage at -80°C to minimize freeze-thaw cycles.[2]- Consider preparing solutions in a slightly acidic buffer (pH 3.0-5.0) to enhance stability.[2][3]- Always prepare working solutions fresh from the stock solution immediately before your experiment.
Low or no signal from the this compound standard in analytical assays. - Complete degradation of the standard.- Incorrect solution preparation or dilution.- Instrument malfunction.- Verify the expiration date of the standard.- Prepare a fresh stock solution from the solid standard, carefully verifying all weighing and dilution steps.- Confirm the proper functioning of your analytical instrument with a known positive control.
Unexpected peaks or artifacts in chromatograms. - Contamination of the standard or solvent.- Degradation products of this compound.- Use high-purity solvents and reagents for all preparations.- Ensure all glassware and equipment are scrupulously clean.- Minimize the time the SMM solution is kept at room temperature or in neutral/alkaline buffers before analysis.[2]

Quantitative Data Summary

ParameterStorage ConditionStability/Notes
Solid this compound Standard 4°C, tightly sealed, protected from moisture.Hygroscopic.[1] Stable for shipping at room temperature.[1]
This compound Stock Solutions (Aqueous) -80°C (long-term).Recommended to prepare in small aliquots to avoid freeze-thaw cycles.[2] Stability is enhanced in acidic conditions (pH 3.0-5.0).[2][3]
2-8°C (short-term).Recommended for use within one day.

Experimental Workflow

Below is a logical workflow for handling and troubleshooting this compound standards.

SMM_Troubleshooting_Workflow This compound Standard Handling and Troubleshooting Workflow start Start: Experiment with SMM Standard check_results Are experimental results consistent and as expected? start->check_results success Success: Continue with experiments check_results->success Yes troubleshoot Initiate Troubleshooting check_results->troubleshoot No check_solid Verify solid standard storage: - Stored at 4°C? - Tightly sealed? - Within expiration date? troubleshoot->check_solid check_solution_prep Review solution preparation: - Correct solvent and pH? - Accurate weighing and dilution? check_solid->check_solution_prep Storage OK prepare_fresh Prepare fresh stock and working solutions check_solid->prepare_fresh Storage Issue check_solution_storage Examine solution storage: - Stored at -80°C in aliquots? - Minimized freeze-thaw cycles? check_solution_prep->check_solution_storage Prep OK check_solution_prep->prepare_fresh Prep Issue check_solution_storage->prepare_fresh Storage Issue check_instrument Check instrument performance with a positive control check_solution_storage->check_instrument Storage OK rerun_experiment Re-run experiment with fresh solutions prepare_fresh->rerun_experiment rerun_experiment->check_results instrument_ok Instrument OK? check_instrument->instrument_ok instrument_ok->rerun_experiment Yes contact_support Contact instrument/reagent technical support instrument_ok->contact_support No

SMM Standard Handling and Troubleshooting Workflow.

References

Troubleshooting low recovery of S-Methyl-L-methionine during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methyl-L-methionine (SMM) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges during your experimental workflow, particularly concerning low recovery of SMM during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Q1: I am experiencing significantly low or no recovery of SMM in my samples. What are the primary causes?

A1: Low recovery of this compound (SMM) is a frequent issue, primarily due to its chemical instability. The main factors contributing to SMM degradation during sample preparation are:

  • Suboptimal pH: SMM is highly unstable under neutral or alkaline conditions. Failure to maintain an acidic environment (ideally pH 3.0-5.0) can lead to rapid degradation.[1]

  • Elevated Temperatures: Exposure to room temperature, even for short periods, can cause significant loss of SMM.[1] All sample preparation steps should be conducted on ice or at 2-8°C.

  • Enzymatic Activity: Endogenous enzymes present in biological samples can metabolize SMM.[1] It is crucial to rapidly inhibit enzymatic activity, often by using acidic conditions or flash-freezing the samples.

  • Delayed Processing: Any delay between sample collection and stabilization can lead to substantial degradation of SMM.[1] Samples should be processed immediately after collection.

  • Improper Storage: Long-term storage at inappropriate temperatures (e.g., -20°C instead of -80°C) can result in the degradation of SMM over time.[1]

Q2: My SMM standard shows multiple peaks in the chromatogram, but I expect only one. Why is this happening?

A2: The appearance of multiple peaks from a pure standard is a strong indicator of degradation. SMM, like its precursor S-adenosyl-L-methionine (SAM), can break down into several products, each producing a distinct peak in the analysis.[2] Common degradation products include 5'-methylthioadenosine (MTA), adenine, and homoserine lactone.[1][2]

To confirm if the extra peaks are degradation products, you can:

  • Compare their mass-to-charge ratios (m/z) with those of known SMM degradation products if using mass spectrometry.[2]

  • Ensure your SMM standard is fresh and has been stored correctly at -80°C.[1]

  • Prepare the standard in an acidic solution (e.g., dilute formic acid or hydrochloric acid) immediately before use.[3][4]

Q3: What are the optimal storage conditions for my samples to ensure SMM stability?

A3: To maintain the integrity of SMM in your samples, adhere to the following storage guidelines:

  • Short-term storage (during processing): Always keep samples on ice or at 2-8°C.[1]

  • Long-term storage: For long-term preservation, samples should be stored at -80°C.[1]

  • pH: Ensure the sample matrix is acidic (pH 3.0-5.0) before freezing.[1]

Q4: Can the type of collection tube used for blood samples affect SMM recovery?

A4: Yes, while standard anticoagulant tubes like EDTA or heparin can be used for plasma collection, immediate processing is critical.[1] Blood samples should be centrifuged at 2-8°C within 30 minutes of collection to separate the plasma. The plasma should then be immediately acidified and frozen at -80°C to prevent enzymatic and chemical degradation of SMM.[1]

Quantitative Data Summary

The stability of SMM is significantly affected by storage conditions. The following table summarizes the observed decrease in SMM content in various plant tissues under different storage conditions.

PlantStorage DurationStorage ConditionAverage Decrease in SMM
Cabbage6 monthsUncontrolled temperature62%
Cabbage6 months0-1°C Storehouse34%
Celery6 monthsIn soil (Autumn/Winter)38%
Kohlrabi6 monthsIn soil (Autumn/Winter)39%
Turnip6 monthsIn soil (Autumn/Winter)43%
Leeks6 monthsIn soil (Autumn/Winter)32%

Data sourced from Kovatscheva & Popova (1977).[5]

Experimental Protocols

Protocol 1: Extraction of SMM from Plant Tissues

This protocol is a general guideline for extracting SMM from plant material. Optimization may be required depending on the specific plant matrix.

  • Homogenization: Immediately after harvesting, wash the plant tissue with ice-cold phosphate-buffered saline (PBS) to remove any contaminants.[1] Flash-freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer the powdered tissue to a pre-chilled tube. Add 3 volumes of an ice-cold extraction buffer (e.g., 0.1 M formic acid or 0.01 M hydrochloric acid).[3]

  • Sonication: Sonicate the sample on ice for 3 cycles of 30 seconds on and 30 seconds off to enhance cell lysis and extraction.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the clear supernatant, which contains the SMM.

  • Storage: For immediate analysis, place the supernatant in an autosampler vial at 4°C. For long-term storage, aliquot the supernatant into cryovials and store at -80°C.[1]

Protocol 2: Preparation of Plasma Samples for SMM Analysis

This protocol outlines the steps for preparing plasma samples to ensure the stability of SMM.

  • Blood Collection: Collect whole blood in EDTA or heparin-containing tubes.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Collection: Carefully transfer the plasma to a new pre-chilled microcentrifuge tube.

  • Acidification and Protein Precipitation: Add 1/10th volume of 2 M perchloric acid or an equal volume of ice-cold acetone (B3395972) to the plasma to precipitate proteins and acidify the sample.[1][4] Vortex for 30 seconds.

  • Incubation: Incubate the sample on ice for 10 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant containing SMM to a new tube.

  • Storage: Store the supernatant at -80°C until analysis.[1]

Visualizations

Troubleshooting_Low_SMM_Recovery start Start: Low SMM Recovery Observed check_pH Check Sample pH Is it acidic (pH 3-5)? start->check_pH adjust_pH Action: Acidify sample immediately (e.g., with formic or perchloric acid) check_pH->adjust_pH No check_temp Check Temperature Control Were samples kept on ice/refrigerated? check_pH->check_temp Yes re_extract Re-extract Sample Following Best Practices adjust_pH->re_extract improve_temp Action: Implement strict cold chain (ice baths, pre-chilled tubes/reagents) check_temp->improve_temp No check_time Check Processing Time Was there a delay between collection and stabilization? check_temp->check_time Yes improve_temp->re_extract reduce_time Action: Minimize processing time Process samples immediately check_time->reduce_time Yes check_storage Check Storage Conditions Are samples stored at -80°C? check_time->check_storage No reduce_time->re_extract correct_storage Action: Transfer samples to -80°C for long-term storage check_storage->correct_storage No end End: Improved SMM Recovery check_storage->end Yes correct_storage->re_extract re_extract->end

Caption: Troubleshooting workflow for low this compound recovery.

SMM_Degradation_Pathway cluster_SAM Analogous Degradation of S-Adenosyl-L-methionine (SAM) SMM This compound (SMM) Homoserine_Lactone Homoserine Lactone SMM->Homoserine_Lactone Cleavage Dimethyl_Sulfide Dimethyl Sulfide SMM->Dimethyl_Sulfide Cleavage Degradation_Conditions Degradation Conditions (Neutral/Alkaline pH, High Temperature) Degradation_Conditions->SMM MTA 5'-Methylthioadenosine (MTA) Adenine Adenine MTA->Adenine SRM S-Ribosylmethionine SAM S-Adenosyl-L-methionine (SAM) SAM->MTA SAM->SRM

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Purification of S-Methyl-L-methionine (SMM) from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of S-Methyl-L-methionine (SMM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SMM) and in which biological matrices is it commonly found?

A1: this compound (SMM), sometimes referred to as Vitamin U, is a derivative of the amino acid methionine. It is naturally present in various plant-based sources. Notably high concentrations can be found in vegetables from the Brassicaceae family, such as cabbage and kohlrabi. Other sources include tomatoes, celery, and green malt (B15192052).[1][2]

Q2: What are the primary challenges when purifying SMM from complex biological matrices?

A2: The main challenges include:

  • Low initial concentration: SMM may be present in small quantities, necessitating an efficient extraction and concentration method.

  • Matrix complexity: Biological samples contain a vast array of compounds (e.g., other amino acids, organic acids, sugars, and pigments) that can interfere with purification and analysis.

  • SMM instability: SMM is susceptible to degradation, particularly at neutral or alkaline pH and elevated temperatures. It is most stable in acidic conditions (pH 3.0-5.0).[3]

  • Co-elution of similar compounds: Structurally similar amino acids and other polar compounds can co-elute with SMM during chromatographic separation, leading to impure fractions.

  • Matrix effects in LC-MS/MS analysis: Co-eluting matrix components can cause ion suppression or enhancement, affecting the accuracy and sensitivity of quantification.

Q3: Which purification techniques are most effective for SMM?

A3: Ion-exchange chromatography, specifically strong cation exchange, is a highly effective method for purifying SMM due to its positively charged sulfonium (B1226848) group. Solid-phase extraction (SPE) with a suitable sorbent can also be employed for sample cleanup and concentration, often as a preliminary step before chromatography.

Q4: How can I monitor the stability of my SMM sample during purification and storage?

A4: To ensure the stability of SMM, it is crucial to maintain acidic conditions (pH 3.0-5.0) and low temperatures (2-8°C for short-term and -20°C or -80°C for long-term storage).[3][4] Stability can be monitored by analyzing aliquots of the sample at different time points using a validated analytical method, such as HPLC-UV or LC-MS/MS, and checking for a decrease in the SMM peak area or the appearance of degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of SMM.

Low Recovery of SMM
Potential Cause Troubleshooting Steps
Inefficient Extraction Ensure the extraction solvent is appropriate for the polar nature of SMM (e.g., aqueous buffers, dilute acids). Consider using techniques like sonication or homogenization to improve extraction efficiency from solid matrices.
SMM Degradation Maintain a low temperature (0-4°C) throughout the extraction and purification process. Use acidic buffers (pH 3.0-5.0) to minimize degradation.[3]
Poor Binding to Ion-Exchange Resin Verify that the pH of your sample is at least two units below the pKa of SMM's carboxyl group (around 2.2) and below the pI of potentially co-eluting amino acids to ensure a net positive charge for efficient binding to a cation exchange resin.[5][6] Ensure the ionic strength of the sample is low, as high salt concentrations can interfere with binding.[6]
Analyte Breakthrough During SPE Loading The flow rate during sample loading may be too high. Reduce the flow rate to allow for sufficient interaction between SMM and the sorbent.[7][8] The sorbent mass may be insufficient for the amount of analyte; consider using a larger SPE cartridge.[9]
Incomplete Elution The elution solvent may be too weak. For ion-exchange chromatography, increase the salt concentration or adjust the pH of the elution buffer to disrupt the ionic interactions. For SPE, use a stronger (more polar) elution solvent.[10] Increase the volume of the elution solvent and collect multiple fractions.[7]
Poor Purity of SMM Isolate
Potential Cause Troubleshooting Steps
Co-elution of Contaminants Optimize the elution gradient in ion-exchange chromatography. A shallower gradient can improve the resolution between SMM and other compounds.[11] Consider a two-step purification process, such as SPE for initial cleanup followed by ion-exchange chromatography for high-resolution separation.
Presence of Particulates in the Sample Centrifuge and filter your sample through a 0.22 or 0.45 µm filter before loading it onto the column to prevent clogging and improve separation.
Matrix Overload If the sample is too concentrated, it can lead to poor separation. Dilute the sample before loading or use a column with a higher capacity.
Inconsistent Analytical Results (HPLC/LC-MS)
Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression/Enhancement) Dilute the sample to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to ensure SMM elutes in a region with minimal co-eluting compounds. Use a stable isotope-labeled internal standard for SMM to compensate for matrix effects.
SMM Oxidation L-methionine and its derivatives can be prone to oxidation.[12] To minimize this, consider de-gassing solvents and adding antioxidants like DTT to your buffers, if compatible with your downstream analysis.
Column Contamination Implement a robust column washing protocol between injections to remove strongly retained matrix components.

Experimental Protocols

Protocol 1: Purification of SMM from Cabbage Extract using Cation-Exchange Chromatography

This protocol provides a general framework. Optimization may be required based on your specific sample and equipment.

1. Sample Preparation:

  • Homogenize fresh cabbage tissue in a cold extraction buffer (e.g., 20 mM HCl) at a 1:3 (w/v) ratio.
  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
  • Collect the supernatant and filter it through a 0.45 µm filter.
  • Adjust the pH of the filtered extract to ~2.0 with HCl.

2. Ion-Exchange Chromatography:

  • Column: Strong cation exchange resin (e.g., SP Sephadex).[13]
  • Equilibration: Equilibrate the column with 5 column volumes of equilibration buffer (e.g., 20 mM HCl, pH 2.0).
  • Sample Loading: Load the prepared sample extract onto the column at a low flow rate (e.g., 1 mL/min).
  • Washing: Wash the column with 5-10 column volumes of the equilibration buffer to remove unbound and weakly bound impurities.
  • Elution: Elute the bound SMM using a stepwise or linear gradient of increasing salt concentration (e.g., 0.1 M to 1.0 M NaCl in the equilibration buffer). Collect fractions.

3. Analysis:

  • Analyze the collected fractions for the presence of SMM using HPLC-UV (at ~210 nm) or LC-MS/MS.
  • Pool the fractions containing pure SMM.
  • Desalt the pooled fractions if necessary using a suitable method like solid-phase extraction or dialysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up plant extracts prior to SMM analysis.

1. Sorbent Selection:

  • Choose a cation-exchange SPE cartridge for targeted SMM retention.

2. SPE Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol (B129727) followed by 1-2 volumes of deionized water.
  • Equilibration: Equilibrate the cartridge with 1-2 volumes of the sample loading buffer (e.g., 20 mM HCl, pH 2.0). Do not let the sorbent dry.
  • Sample Loading: Load the pre-treated sample extract at a slow and consistent flow rate (e.g., 1-2 mL/min).[14]
  • Washing: Wash the cartridge with a weak solvent to remove interferences without eluting the SMM. For a cation-exchange cartridge, this could be a low ionic strength acidic buffer.
  • Elution: Elute the SMM with a small volume of a buffer with a high salt concentration or a higher pH to neutralize the charge on SMM.

Quantitative Data

The concentration of SMM can vary significantly depending on the biological source and processing methods.

Biological Matrix Reported SMM Concentration Reference
Cabbage89.08 ± 1.68 µg/g to 535.98 ± 4.85 µg/g (dry weight)[1]
Celery176 mg/kg[2]
Fresh Tomatoes2.8 mg/kg[2]

Note: These values are for reference and can vary based on cultivar, growing conditions, and analytical methodology.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_purification Purification cluster_analysis Analysis & Final Product start Biological Matrix (e.g., Cabbage) homogenize Homogenize in Cold Acidic Buffer start->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge filter Filter Supernatant centrifuge->filter spe Optional: Solid-Phase Extraction (Cleanup) filter->spe pH Adjustment iec Cation-Exchange Chromatography filter->iec Direct Loading spe->iec wash Wash with Low Salt Buffer iec->wash elute Elute with High Salt/pH Buffer wash->elute analyze Analyze Fractions (HPLC/LC-MS) elute->analyze pool Pool Pure Fractions analyze->pool desalt Desalt and Lyophilize pool->desalt final_product Purified this compound desalt->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low SMM Recovery degradation SMM Degradation start->degradation poor_binding Poor Binding to Resin start->poor_binding incomplete_elution Incomplete Elution start->incomplete_elution breakthrough Analyte Breakthrough start->breakthrough sol_degradation Work at low temperature Use acidic buffers (pH 3-5) degradation->sol_degradation sol_binding Adjust sample pH to ~2 Lower sample ionic strength poor_binding->sol_binding sol_elution Increase eluent strength (salt concentration or pH) Increase elution volume incomplete_elution->sol_elution sol_breakthrough Decrease loading flow rate Use larger SPE cartridge breakthrough->sol_breakthrough

Caption: Troubleshooting logic for low SMM recovery during purification.

References

Preventing oxidation of S-Methyl-L-methionine during long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of S-Methyl-L-methionine (SMM) during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound (SMM) during long-term storage is oxidation of the sulfur atom. This oxidation results in the formation of this compound sulfoxide (B87167).[1] This process can be accelerated by elevated temperatures, exposure to oxygen, and high pH.[2][3] Additionally, SMM can undergo enzymatic or non-enzymatic cleavage into homoserine and dimethylsulfide, with the non-enzymatic route being favored by heat and alkaline conditions.[3]

Q2: What are the optimal temperature and pH conditions for long-term storage of SMM?

A2: For optimal stability, this compound should be stored at low temperatures. For solid SMM, storage at -20°C can preserve the compound for up to three years.[4] If stored in solution, freezing at -80°C is recommended to minimize degradation.[2] SMM is more stable in slightly acidic conditions (around pH 5.8) compared to alkaline environments (pH 9), where decomposition is more pronounced.[2]

Q3: How can I minimize oxidation of SMM in solution?

A3: To minimize oxidation of SMM in solution, it is recommended to:

  • Use deoxygenated solvents: Preparing solutions with solvents that have been sparged with an inert gas like nitrogen or argon can significantly reduce the amount of dissolved oxygen available for oxidation.[3]

  • Work in an inert atmosphere: Whenever possible, handle SMM solutions under an inert atmosphere (e.g., in a glove box) to prevent exposure to atmospheric oxygen.

  • Add antioxidants: The addition of antioxidants can help protect SMM from oxidation. L-methionine itself can act as a sacrificial antioxidant.[2] Other potential antioxidants to consider, based on studies with similar compounds, include ascorbic acid or N-acetyl-cysteine.

  • Store at low temperatures: As with the solid form, storing SMM solutions at -80°C is crucial for long-term stability.[2][4]

Q4: Are there any visual indicators of SMM degradation?

A4: While SMM and its primary oxidation product, this compound sulfoxide, are typically white crystalline powders, visual changes such as discoloration or clumping of the solid material may indicate degradation or moisture absorption. For solutions, the appearance of a yellow tint could suggest degradation, although this is not a definitive indicator and should be confirmed by analytical methods.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent analytical results for SMM concentration over time. Degradation of SMM due to improper storage.1. Review storage conditions. Ensure the solid is stored at -20°C or below and solutions at -80°C. 2. Prepare fresh solutions for each experiment from a solid stock that has been properly stored. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Loss of biological activity in an SMM-containing formulation. Oxidation of SMM to its sulfoxide form, which may have reduced or no biological activity.1. Quantify the concentration of SMM and its sulfoxide using a suitable analytical method like HPLC to confirm degradation. 2. Implement preventative measures such as using deoxygenated solvents and adding antioxidants during formulation.
Solid SMM appears clumped or discolored. Moisture absorption or degradation.1. Store solid SMM in a desiccator to minimize moisture exposure. 2. If clumping is observed, gently break up the clumps before weighing, ensuring a homogeneous sample. 3. If discoloration is present, it is advisable to use a fresh, uncompromised batch of SMM for critical experiments.

Data on SMM Stability

Table 1: Stability of this compound in Plant Tissues During Storage

PlantStorage ConditionDurationAverage Decrease in SMM Content (%)
CeleryIn soil (autumn, winter)6 months38%[5]
KohlrabiIn soil (autumn, winter)6 months39%[5]
TurnipIn soil (autumn, winter)6 months43%[5]
LeeksIn soil (autumn, winter)6 months32%[5]
CabbageUncontrolled temperature-62%[5]
CabbageStorehouse (0-1°C)-34%[5]

Table 2: Effect of Temperature and pH on this compound Stability in Solution

TemperaturepHDurationRemaining SMM (%)
90°C5.8 (citrate buffer)2 hours65%[2]
90°C9.0 (borate buffer)2 hoursMarkedly decomposed[2]
60°C5.8 (citrate buffer)-No marked decomposition[2]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of SMM under accelerated conditions.

  • Sample Preparation:

    • Accurately weigh SMM into several vials.

    • Prepare solutions of SMM in the desired buffer system. A slightly acidic buffer (e.g., pH 5.8 citrate (B86180) buffer) is recommended.[2]

  • Storage Conditions:

    • Place the vials in stability chambers at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity levels (e.g., 75% RH).

  • Time Points:

    • Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, analyze the samples for the concentration of SMM and the formation of this compound sulfoxide using a validated HPLC method.

  • Data Evaluation:

    • Plot the concentration of SMM and its sulfoxide over time for each storage condition.

    • Use the data to determine the degradation kinetics and estimate the shelf-life of SMM under normal storage conditions.

Protocol 2: Quantification of this compound and its Sulfoxide by HPLC

This protocol provides a general framework for the analytical determination of SMM and its primary oxidation product.

  • Chromatographic System:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column:

    • A C18 reversed-phase column is suitable for separating SMM and its sulfoxide.

  • Mobile Phase:

    • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile) is typically used.[6]

  • Detection:

    • UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting SMM and its sulfoxide.

  • Sample Preparation:

    • Dissolve the SMM sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter before injection.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure SMM and this compound sulfoxide.

    • Quantify the amounts of SMM and its sulfoxide in the samples by comparing their peak areas to the standard curve.

Visualizations

SMM_Oxidation_Pathway SMM This compound SMM_Sulfoxide This compound Sulfoxide (Diastereomers: R and S) SMM->SMM_Sulfoxide Oxidation Oxidant Reactive Oxygen Species (ROS) (e.g., H2O2) Oxidant->SMM_Sulfoxide

Caption: Oxidation pathway of this compound to its sulfoxide.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis cluster_data Data Evaluation start Weigh SMM Samples dissolve Dissolve in Buffer (pH 5.8) start->dissolve storage_conditions Store at various T/RH conditions (e.g., 40°C/75%RH, 50°C/75%RH) dissolve->storage_conditions sampling Sample at Time Points (0, 1, 2, 4, 8 weeks) storage_conditions->sampling hplc HPLC Analysis (Quantify SMM and Sulfoxide) sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics shelf_life Estimate Shelf-Life kinetics->shelf_life

Caption: Workflow for accelerated stability testing of this compound.

References

Validation & Comparative

A Comparative Guide to S-Methyl-L-methionine and S-adenosylmethionine as Methyl Donors in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzymatic methylation, the choice of a methyl donor is a critical determinant of reaction efficiency and biological outcome. While S-adenosylmethionine (SAMe) is widely recognized as the universal methyl donor, S-Methyl-L-methionine (SMM), also known as "vitamin U," presents a noteworthy alternative in specific biological contexts. This guide provides an objective comparison of SMM and SAMe, supported by experimental data, to inform the selection and application of these molecules in research and drug development.

At a Glance: SMM vs. SAMe

FeatureThis compound (SMM)S-adenosylmethionine (SAMe)
Primary Role Methyl donor for specific enzymes, particularly in plant and microbial metabolism; involved in sulfur metabolism and transport.Universal methyl donor in a vast array of methylation reactions across all domains of life.[1][2]
Enzymatic Specificity Utilized by a limited number of enzymes, such as homocysteine S-methyltransferase and betaine-homocysteine S-methyltransferase-2 (BHMT-2).[3][4]Utilized by a vast number of methyltransferases that methylate DNA, RNA, proteins, lipids, and other small molecules.[1][2]
Metabolic Precursor Synthesized from L-methionine and S-adenosylmethionine.[5]Synthesized from L-methionine and ATP.[6]
Methylation Byproduct L-methionine.[4]S-adenosylhomocysteine (SAH).[1]
Regulatory Impact Can influence methionine and SAMe levels.[7]Methylation potential is often regulated by the SAMe/SAH ratio; SAH is a potent inhibitor of most methyltransferases.[1]

Performance in Enzymatic Reactions: A Quantitative Comparison

Direct comparative kinetic data for SMM and SAMe across a broad range of methyltransferases is limited. However, studies on specific enzymes provide valuable insights into their relative efficiencies. A key example is the human betaine-homocysteine S-methyltransferase (BHMT) and its isoform, BHMT-2.

Table 1: Kinetic Parameters of Human BHMT and BHMT-2 with Various Methyl Donors [3]

EnzymeMethyl DonorKm (mM)kcat (s-1)kcat/Km (s-1M-1)
BHMT Betaine0.03415.5455,882
This compound (SMM)1.11.0909
BHMT-2 This compound (SMM)0.9412.012,766
S-adenosylmethionine (SAMe)--Some activity observed
Betaine--No activity observed

Data adapted from the study "Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase."[3] The study reported some activity for BHMT-2 with SAMe but did not provide specific kinetic constants.

From this data, it is evident that while BHMT can utilize SMM, it is significantly less efficient compared to its primary substrate, betaine. In contrast, BHMT-2 demonstrates a clear preference for SMM as its methyl donor and cannot use betaine.[3] BHMT-2 also exhibits some activity with SAMe, though it appears to be a less favorable substrate than SMM.[3] This highlights the enzymatic specificity that dictates the utility of SMM as a methyl donor.

Signaling Pathways and Metabolic Cycles

Both SMM and SAMe are integral to cellular metabolism, participating in distinct but interconnected cycles.

The S-adenosylmethionine (SAMe) Cycle

The SAMe cycle is a fundamental pathway in all organisms. It begins with the synthesis of SAMe from methionine and ATP. SAMe then donates its methyl group in a multitude of transmethylation reactions, producing S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can then be remethylated to methionine, completing the cycle. This cycle is crucial for maintaining cellular methylation potential.[1][8]

SAMe_Cycle Met Methionine SAMe S-adenosylmethionine (SAMe) Met->SAMe Methionine Adenosyltransferase ATP ATP ATP->SAMe Acceptor Acceptor (DNA, RNA, Protein, etc.) SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methyltransferase Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Met_Synthase Methionine Synthase THF 5-Methyl-THF THF->Hcy

The S-adenosylmethionine (SAMe) Cycle.
The this compound (SMM) Cycle

The SMM cycle is particularly prominent in plants, where SMM serves as a long-distance transport form of sulfur and a precursor for various metabolites. In this cycle, SMM donates a methyl group to homocysteine to form two molecules of methionine, a reaction catalyzed by homocysteine S-methyltransferase.[4] One of these methionine molecules can then be converted back to SMM via SAMe-dependent methionine S-methyltransferase, thus regenerating SMM.

SMM_Cycle SMM This compound (SMM) Met1 Methionine SMM->Met1 Homocysteine S-methyltransferase Met2 Methionine Hcy Homocysteine Hcy->Met1 SAMe S-adenosylmethionine (SAMe) Met1->SAMe To SAMe Cycle Met2->SMM Methionine S-methyltransferase SAMe->Met2 SAH S-adenosylhomocysteine (SAH) SAMe->SAH

The this compound (SMM) Cycle.

Experimental Protocols

General Protocol for Comparing Methyl Donor Activity in a Methyltransferase Assay

This protocol outlines a general workflow for comparing the efficiency of SMM and SAMe as methyl donors for a specific methyltransferase of interest. This is a generalized protocol and may require optimization based on the specific enzyme and substrate.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_detection 3. Detection & Analysis P1 Prepare purified methyltransferase enzyme A1 Set up reaction mixtures containing: - Buffer - Enzyme - Methyl acceptor substrate P1->A1 P2 Prepare methyl acceptor substrate P2->A1 P3 Prepare stock solutions of SMM and SAMe A2 Add varying concentrations of SMM or SAMe to respective reactions P3->A2 A1->A2 A3 Initiate reaction (e.g., by adding enzyme or substrate) A2->A3 D1 Monitor reaction progress over time (e.g., spectrophotometry, fluorometry, radioactivity) A3->D1 D2 Calculate initial reaction velocities D1->D2 D3 Plot velocity vs. substrate concentration D2->D3 D4 Determine kinetic parameters (Km, Vmax, kcat) using Michaelis-Menten kinetics D3->D4

General workflow for comparing methyl donor activity.

Detailed Methodologies:

A common method to assess methyltransferase activity involves a coupled enzymatic assay. For instance, the production of SAH (from SAMe) or methionine (from SMM and homocysteine) can be coupled to a detectable signal.

For SAMe-dependent reactions: The production of SAH can be monitored by coupling its hydrolysis to homocysteine with a subsequent reaction that produces a fluorescent or colorimetric signal. Alternatively, radiolabeled SAMe ([³H]-SAMe or [¹⁴C]-SAMe) can be used, and the incorporation of the radiolabel into the acceptor substrate is measured.[9]

For SMM-dependent reactions: The production of methionine can be measured using various chromatographic techniques such as HPLC or by using a coupled enzymatic assay where methionine is a substrate for a subsequent reaction that generates a detectable product.

Example Experimental Setup (adapted from[3]):

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), a reducing agent (e.g., 1 mM DTT), the methyl acceptor substrate (e.g., 1 mM L-homocysteine), and the purified methyltransferase enzyme (e.g., BHMT-2).

  • Methyl Donor Addition: To parallel reaction sets, add varying concentrations of either SMM or SAMe (e.g., from 0.1 mM to 5 mM).

  • Incubation: Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Product Quantification: Analyze the formation of the methylated product (e.g., methionine) using a suitable analytical method like HPLC with pre-column derivatization for fluorescence detection.

  • Data Analysis: Calculate the initial reaction rates and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each methyl donor.

Conclusion

S-adenosylmethionine is unequivocally the primary and most versatile methyl donor in biological systems, participating in a vast number of essential enzymatic reactions.[1][2] Its central role is underscored by the intricate regulatory mechanisms that govern the SAMe cycle.

This compound, while not a universal methyl donor, plays a significant and specific role in certain metabolic pathways, particularly in plants and microorganisms.[4] The discovery of enzymes like BHMT-2 that preferentially utilize SMM highlights the importance of considering this molecule in specific research contexts.[3] For researchers studying these specific enzymes or metabolic pathways, SMM is a critical substrate to consider.

For drug development professionals, the high specificity of enzymes like BHMT-2 for SMM could present opportunities for targeted therapeutic interventions. Inhibitors designed to specifically target SMM-dependent enzymes may offer a more focused approach with potentially fewer off-target effects compared to targeting the ubiquitous SAMe-dependent methyltransferases.

Future research should aim to explore the full extent of SMM's role as a methyl donor across different organisms and enzyme families to fully elucidate its biological significance and therapeutic potential.

References

Comparative efficacy of L-methionine vs S-Methyl-L-methionine in broiler diets.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of L-methionine and S-Methyl-L-methionine (SMM) as dietary supplements for broilers. While L-methionine is an essential amino acid crucial for protein synthesis and overall growth, research indicates that this compound primarily functions as a methyl donor with choline-sparing activity, rather than a direct substitute for methionine in protein accretion.

Core Functions and Efficacy

L-methionine is the biologically active form of the essential amino acid methionine. It is directly incorporated into body proteins, making it a fundamental component for muscle development, feathering, and numerous metabolic processes. Its supplementation in broiler diets is a standard practice to meet the birds' requirements for optimal growth, feed efficiency, and carcass yield.

This compound (SMM) , sometimes referred to as Vitamin U, is a derivative of methionine. Experimental evidence suggests that its primary role in poultry nutrition is not to serve as a direct source of methionine for protein synthesis but to act as a source of labile methyl groups. This function gives it a "choline-sparing" effect, meaning it can provide the methyl groups necessary for various metabolic reactions, thus reducing the dietary requirement for other methyl donors like choline (B1196258). However, in a diet that is adequate in choline but deficient in methionine, SMM has not been shown to spare methionine or improve growth performance.[1][2]

Experimental Data on this compound Bioactivity

A key study by Augspurger et al. (2005) investigated the methionine- and choline-sparing effects of crystalline L-SMM in young chicks. The findings are summarized below.

Table 1: Growth Responses of Chicks to SMM Supplementation in Diets Deficient in Choline, Methionine, or Both (Assay 1) [1][2]

Dietary TreatmentWeight Gain (g)
Basal (Deficient in Met and Choline)68
+ 0.8 g/kg L-Methionine88
+ 1.3 g/kg L-SMM80
+ 0.8 g/kg Choline Chloride78

Table 2: Effect of SMM in a Methionine-Deficient, Choline-Adequate Diet (Assay 2) [1][2]

Dietary TreatmentWeight Gain (g)
Basal (Deficient in Met, Adequate in Choline)129
+ 0.5 g/kg L-Methionine159
+ 1.1 g/kg L-SMM131

The data indicates a significant growth response when SMM was added to a diet deficient in both choline and methionine, suggesting its utility as a methyl donor.[1] However, when the diet was adequate in choline but deficient in methionine, SMM did not improve weight gain, unlike L-methionine which produced a significant growth response.[1][2]

Experimental Protocols

The following is a summary of the methodology employed in the key experiments by Augspurger et al. (2005) that evaluated the bioactivity of this compound.

Animals and Housing: Young male chicks of a commercial strain were used in the assays. They were housed in thermostatically controlled starter batteries with raised wire floors and provided with ad libitum access to feed and water.

Basal Diet: A soy isolate-based basal diet was formulated to be deficient in both methionine and choline. This allowed for the targeted evaluation of the sparing effects of the supplemented compounds.

Experimental Design:

  • Assay 1: A 2x2 factorial design was used to assess the effects of supplemental L-methionine (0.8 g/kg) and choline chloride (0.8 g/kg) in the dual-deficient basal diet. A separate treatment with L-SMM (1.3 g/kg) was included for comparison.

  • Assay 2: This assay utilized a methionine-deficient but choline-adequate basal diet. Chicks were fed this basal diet or the basal diet supplemented with either L-methionine (0.5 g/kg) or L-SMM (1.1 g/kg).

  • Data Collection: Weight gain and feed intake were measured over the experimental period to calculate growth performance.

Statistical Analysis: Data were analyzed using analysis of variance (ANOVA), and treatment means were compared to determine statistical significance.

Metabolic Pathways

The differing efficacy of L-methionine and this compound can be understood by examining their respective roles in the metabolic pathways of the broiler.

L-Methionine Metabolism

L-methionine is central to two primary metabolic pathways: protein synthesis and the transmethylation/transsulfuration pathways.

L_Methionine_Metabolism L_Met L-Methionine Protein Protein Synthesis L_Met->Protein Incorporation SAM S-Adenosylmethionine (SAM) L_Met->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH (releases methyl group) Methylated_Product Methylated Product SAM->Methylated_Product Methyltransferase Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->L_Met Remethylation (requires methyl donor) Cysteine Cysteine -> Glutathione Hcy->Cysteine Transsulfuration Pathway Methyl_Acceptor Methyl Acceptor (e.g., DNA, RNA, etc.) Methyl_Acceptor->Methylated_Product

Caption: Metabolic fate of L-Methionine in broilers.

This compound's Choline-Sparing Pathway

This compound's primary contribution is through the donation of its labile methyl group, which can be used in the remethylation of homocysteine to form L-methionine. This process spares other methyl donors like choline and betaine.

SMM_Metabolism SMM This compound L_Met L-Methionine SMM->L_Met Methyl Group Donation Hcy Homocysteine Hcy->L_Met Remethylation Choline Choline Betaine Betaine Choline->Betaine Oxidation Betaine->Hcy Provides methyl group (spared by SMM)

Caption: Choline-sparing action of this compound.

Experimental Workflow for Bioactivity Assay

The logical flow of an experiment to determine the methionine- or choline-sparing activity of a test compound is outlined below.

Experimental_Workflow Start Start: Day-old Chicks Diet_Prep Diet Preparation Start->Diet_Prep Basal Basal Diet (Deficient in Met and/or Choline) Diet_Prep->Basal T1 Basal + L-Methionine Diet_Prep->T1 T2 Basal + Choline Diet_Prep->T2 T3 Basal + this compound Diet_Prep->T3 Feeding Ad Libitum Feeding Period Basal->Feeding T1->Feeding T2->Feeding T3->Feeding Data_Collection Data Collection (Weight Gain, Feed Intake) Feeding->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Sparing Effect Analysis->Conclusion

Caption: Workflow for assessing nutrient-sparing effects.

Conclusion

Based on the available scientific evidence, L-methionine and this compound have distinct roles in broiler nutrition.

  • L-methionine is an indispensable amino acid, directly utilized for protein synthesis and essential for optimal growth, feed efficiency, and meat yield. Its efficacy as a direct source of methionine is well-established.

  • This compound functions primarily as a methyl donor, exhibiting a choline-sparing effect. It does not appear to be an effective replacement for L-methionine in diets that are specifically deficient in methionine but adequate in other methyl donors like choline.

For diet formulation, L-methionine remains the standard for meeting the bird's requirement for the essential amino acid methionine. This compound could be considered as part of a strategy to manage the dietary supply of methyl groups, potentially reducing the required levels of other methyl donors. However, it should not be viewed as a direct substitute for L-methionine in fulfilling the primary amino acid requirement for protein accretion. Further research is warranted to explore the potential synergistic effects of co-supplementation and to conduct direct comparative trials on broiler performance under commercial conditions.

References

A Comparative Analysis of L-Methionine and DL-Methionine Bioavailability in Swine

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of experimental data on the comparative performance and metabolic fate of L-methionine (B1676389) and DL-methionine (B7763240) as supplemental methionine sources in swine diets.

Methionine, an essential sulfur-containing amino acid, is a critical component in swine nutrition, playing a pivotal role in protein synthesis and various metabolic functions.[1][2][3] It is typically the second or third limiting amino acid in corn-soybean meal-based diets for pigs.[2][4] To meet the dietary requirements of swine for optimal growth and health, synthetic methionine sources are commonly added to feeds. The two predominant forms are L-methionine and DL-methionine, a racemic mixture containing equal parts of D- and L-isomers.[4][5] While only the L-isomer is directly incorporated into proteins, the D-isomer can be metabolically converted to L-methionine.[5] This guide provides a comprehensive comparison of the bioavailability of L-methionine and DL-methionine in swine, supported by experimental data and detailed methodologies.

Metabolic Pathways of Methionine in Swine

The metabolism of methionine in swine involves several key pathways, including transmethylation, remethylation, and transsulfuration.[1][3] A crucial aspect of utilizing DL-methionine is the enzymatic conversion of D-methionine to L-methionine. This conversion is a key determinant of the bioavailability of the D-isomer.

DL_Met DL-Methionine (in diet) D_Met D-Methionine DL_Met->D_Met 50% L_Met L-Methionine DL_Met->L_Met 50% Keto_Met α-keto-γ- methylthiobutyric acid (KMB) D_Met->Keto_Met D-amino acid oxidase Protein Protein Synthesis L_Met->Protein SAM S-adenosylmethionine (SAM) L_Met->SAM Transmethylation Keto_Met->L_Met Transaminase

Figure 1. Metabolic conversion of D-methionine to L-methionine in swine.

Experimental Protocols for Bioavailability Assessment

The relative bioavailability of different methionine sources in swine is often determined through nitrogen balance studies using a slope-ratio assay.[5][6]

A typical experimental workflow for such a study is outlined below:

start Selection of Pigs (e.g., nursery barrows) adaptation Adaptation Period (e.g., 5 days in metabolism cages) start->adaptation diet Allocation to Dietary Treatments (Randomized complete block design) adaptation->diet collection Total Feces and Urine Collection (e.g., 5 days) diet->collection analysis Nitrogen Analysis of Diets, Feces, and Urine collection->analysis calculation Calculation of Nitrogen Balance (N intake, N output, N retention) analysis->calculation bioavailability Slope-Ratio Assay to Determine Relative Bioavailability calculation->bioavailability

Figure 2. Experimental workflow for a nitrogen balance study in swine.

A common experimental design involves feeding a basal diet deficient in methionine, which is then supplemented with graded levels of the methionine sources being tested.[5][6] For instance, a study might include a basal diet, and then the basal diet supplemented with 0.048%, 0.096%, and 0.144% of either L-methionine or DL-methionine.[7] The response criteria, such as nitrogen retention or average daily gain, are then measured.

Comparative Performance Data

Numerous studies have been conducted to evaluate the bioefficacy of DL-methionine relative to L-methionine in swine. The general consensus is that DL-methionine is a highly effective source of methionine for pigs, with a bioavailability close to that of L-methionine.

Table 1: Growth Performance of Nursery Pigs Fed Diets Supplemented with L-Methionine vs. DL-Methionine

ParameterL-MethionineDL-MethionineP-value
Average Daily Gain (g)Tended to be greater-0.087[7]
Gain to Feed Ratio---
Plasma Urea (B33335) NitrogenReduced-<0.01[7]

Data from a 20-day trial with nursery pigs.[7]

In a study with nursery pigs, those fed diets supplemented with L-methionine tended to have a greater average daily gain and had reduced plasma urea nitrogen compared to pigs fed DL-methionine.[7] The relative bioavailability of L-methionine to DL-methionine for average daily gain and gain-to-feed ratio was reported as 143.8% and 122.7%, respectively, in this particular study.[7]

Table 2: Nitrogen Balance in Nursery Pigs Fed Diets with DL-Methionine or L-Methionine

ParameterDL-MethionineL-Methionine
Urinary Nitrogen Output Linear DecreaseLinear Decrease
Retained Nitrogen Linear IncreaseLinear Increase
Nitrogen Retention (% of intake) Linear IncreaseLinear Increase
Relative Bioavailability of DL-Met to L-Met (based on Retained N) 87.9%100%
Relative Bioavailability of DL-Met to L-Met (based on N Retention %) 89.3%100%

Data from a nitrogen balance study with nursery pigs using a slope-ratio assay. The differences in bioavailability were not statistically significant.[5]

Another study using the slope-ratio assay with nitrogen balance as the response criterion found the relative bioavailability of DL-methionine to be 87.9% based on retained nitrogen and 89.3% based on nitrogen retention as a percentage of intake, when compared to L-methionine.[5] However, these differences were not statistically significant.[5] A similar study reported the mean relative bioequivalence of D- to L-methionine to be 87.6% based on urinary nitrogen output and 89.6% based on nitrogen retention, with the 95% fiducial limits for the relative bioavailability estimates including 100%.[6]

Table 3: Plasma Metabolites in Growing Pigs Fed L-Methionine or DL-Methionine Supplemented Diets

Plasma MetaboliteL-Methionine DietDL-Methionine DietP-value
Urea NitrogenNo DifferenceNo Difference0.38 to 0.93
Total ProteinTended to be higher-0.10
AlbuminNo DifferenceNo Difference0.38 to 0.93
GlucoseNo DifferenceNo Difference0.38 to 0.93
Total CholesterolNo DifferenceNo Difference0.38 to 0.93
TriglyceridesNo DifferenceNo Difference0.38 to 0.93

Data from a 4-week feeding trial with growing pigs.[4]

Furthermore, research on plasma metabolites in growing pigs fed diets supplemented with either L-methionine or DL-methionine for four weeks showed no significant differences in plasma concentrations of urea nitrogen, albumin, glucose, total cholesterol, and triglycerides.[4] There was a tendency for higher plasma total protein concentration in pigs fed the L-methionine supplemented diet.[4]

Conclusion

The available experimental data indicates that both L-methionine and DL-methionine are effective supplemental methionine sources for swine. While some studies suggest a slight advantage for L-methionine in terms of growth performance and nitrogen utilization, the differences are often not statistically significant.[5] The efficient conversion of D-methionine to L-methionine in pigs supports the high bioavailability of DL-methionine.[4] For researchers and professionals in drug development and animal nutrition, the choice between L-methionine and DL-methionine may be influenced by factors such as cost-effectiveness and specific production goals, with the understanding that both forms are highly bioavailable to swine.

References

Validation of a new HPLC method for S-Methyl-L-methionine using a reference standard.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of S-Methyl-L-methionine (SMM) is crucial for ensuring product quality and safety. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for SMM analysis, validated against a reference standard. The validation process adheres to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.

This compound, a derivative of the essential amino acid methionine, plays a significant role in various biological processes. Its accurate quantification is paramount in pharmaceutical and research applications. This document outlines a detailed experimental protocol for a new HPLC method and compares its performance parameters to established standards for analytical method validation.

Experimental Protocol: A Proposed HPLC Method for this compound

This section details the proposed methodology for the quantitative analysis of this compound. This method is based on principles applied to the analysis of the structurally similar compound S-Adenosyl-L-methionine (SAMe).[1][2][3][4][5][6]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is proposed.[2] The gradient program should be optimized to achieve adequate separation of SMM from any potential impurities or degradation products.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.[2]

  • Detection Wavelength: Based on the UV absorbance of similar compounds, a detection wavelength in the range of 200-260 nm should be evaluated for optimal sensitivity.[2][7]

  • Injection Volume: A 10-20 µL injection volume is recommended.[2]

  • Column Temperature: Maintaining the column at a constant ambient or slightly elevated temperature (e.g., 25-30°C) is advised for reproducible results.

Reference Standard:

For the validation of this method, a certified reference standard of this compound is required. In the absence of a commercially available SMM standard, a well-characterized in-house standard or a certified reference standard of a closely related compound like L-Methionine may be used for initial method development and partial validation.[8] However, for full validation and accurate quantification, a certified SMM reference standard is essential.

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation procedure will depend on the matrix of the sample (e.g., pharmaceutical formulation, biological fluid). A simple dissolution in the mobile phase followed by filtration through a 0.45 µm filter is often sufficient for drug products.

Method Validation: Ensuring Reliable Results

The proposed HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended application. The key validation parameters are outlined below.

Validation_Workflow cluster_0 Method Development cluster_2 Method Implementation MD_Start Define Analytical Requirements MD_Opt Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Opt Specificity Specificity MD_Opt->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Method Approved

Caption: Workflow for HPLC Method Validation.

Data Presentation: A Comparison of Performance

The performance of the newly validated HPLC method for this compound can be compared with established analytical methods for similar compounds or against the acceptance criteria defined by the ICH guidelines. The following tables summarize the key validation parameters and their typical acceptance criteria.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 2
Theoretical Plates (N)N > 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0% for 6 replicate injections

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for SMM should be pure and well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.To be established based on the intended application.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery within 98.0% to 102.0%
Precision
   Repeatability (Intra-day)The precision under the same operating conditions over a short interval of time.RSD ≤ 2.0%
   Intermediate Precision (Inter-day)The precision within-laboratory variations: different days, different analysts, different equipment, etc.RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should pass after minor changes in parameters like flow rate, pH, and mobile phase composition.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively ensure the reliability of the analytical method.

Validation_Interrelation Method Analytical Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Linearity Linearity Specificity->Linearity Reliable_Results Reliable Results Specificity->Reliable_Results Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Range Accuracy->Reliable_Results LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->Reliable_Results Range->Reliable_Results LOD_LOQ->Reliable_Results Robustness->Reliable_Results

Caption: Interrelation of HPLC Validation Parameters.

By following this comprehensive guide, researchers and drug development professionals can confidently validate a new HPLC method for the analysis of this compound, ensuring the generation of accurate, reliable, and reproducible data that meets regulatory expectations.

References

Comparative Analysis of S-Methyl-L-methionine Levels in Arabidopsis Ecotypes: A Metabolomic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of S-Methyl-L-methionine (SMM) Abundance in Different Arabidopsis thaliana Ecotypes, Supported by Experimental Data and Detailed Methodologies.

This compound (SMM), a derivative of the essential amino acid methionine, plays a crucial role in sulfur metabolism and the transport of methyl groups in plants. Its levels can vary significantly between different genetic backgrounds, potentially impacting plant development and stress response. This guide provides a comparative overview of SMM levels in various Arabidopsis thaliana ecotypes, supported by quantitative data from scientific literature. Detailed experimental protocols for SMM quantification and visualizations of the relevant metabolic pathway and experimental workflow are also presented to aid in the design and execution of related research.

Quantitative Comparison of this compound Levels

Metabolomic studies have begun to shed light on the natural variation of SMM levels among different Arabidopsis thaliana ecotypes. While comprehensive comparative data across a wide range of ecotypes remains an active area of research, existing studies provide valuable insights into the inherent differences in SMM accumulation.

EcotypeTissueAge of PlantThis compound (nmol/g Fresh Weight)Reference
C24Rosette Leaves40 days~18[1]
Col-0Rosette LeavesNot specifiedData not available
LerRosette LeavesNot specifiedData not available
WsRosette LeavesNot specifiedData not available

Note: The lack of directly comparable data for Col-0, Ler, and Ws highlights a gap in the current literature and underscores the need for further comparative metabolomic studies on SMM across different Arabidopsis accessions.

Experimental Protocols

The quantification of this compound in Arabidopsis thaliana tissues requires precise and validated methodologies. The following protocol is a synthesis of established methods for metabolite extraction and analysis using liquid chromatography-mass spectrometry (LC-MS), tailored for SMM quantification.

Plant Growth and Sample Collection
  • Plant Growth: Arabidopsis thaliana plants should be grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C, 60% relative humidity) to ensure reproducibility.

  • Sample Collection: For comparative analysis, it is crucial to harvest tissues from plants at the same developmental stage. Rosette leaves from mature plants (e.g., 4-6 weeks old) are commonly used.

  • Harvesting: Excise the desired tissue (e.g., rosette leaves) and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Storage: Store the frozen samples at -80°C until extraction.

Metabolite Extraction
  • Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle or using a bead mill.

  • Extraction Solvent: Prepare a pre-chilled extraction solvent of 80% methanol (B129727) in water.

  • Extraction: Add the extraction solvent to the powdered tissue at a ratio of 1:10 (w/v) (e.g., 100 mg of tissue in 1 mL of solvent).

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and then incubate on ice for 20 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 0.1% formic acid in water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before LC-MS injection.

LC-MS/MS Analysis for this compound Quantification
  • Chromatography: Use a reverse-phase C18 column for chromatographic separation.

  • Mobile Phase: A gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) is typically used.

  • Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of SMM. The specific precursor-to-product ion transitions for SMM should be optimized on the instrument. A common transition is m/z 164 -> 118.

  • Quantification: Generate a standard curve using a certified this compound standard of known concentrations. The concentration of SMM in the plant extracts is then determined by comparing the peak areas to the standard curve.

Visualizations

To facilitate a deeper understanding of the experimental process and the biochemical context of this compound, the following diagrams have been generated using the Graphviz (DOT language).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis start Plant Growth (Controlled Conditions) harvest Harvest Rosette Leaves (Liquid N2 Flash Freeze) start->harvest store Store at -80°C harvest->store grind Grind Frozen Tissue store->grind extract Add 80% Methanol grind->extract centrifuge Centrifuge (14,000 x g, 4°C) extract->centrifuge dry Dry Supernatant centrifuge->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification (Standard Curve) detect->quantify SMM_Metabolic_Pathway Met L-Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM + ATP SMM This compound (SMM) SAM->SMM + L-Methionine Met2 L-Methionine SMM->Met2 + L-Homocysteine Hcy L-Homocysteine SAMS SAM Synthetase MMT Methionine S-methyl transferase (MMT) HMT Homocysteine S-methyl transferase (HMT)

References

S-Methyl-L-methionine vs. Betaine: A Comparative Guide for Methyl Donor Efficacy in Heat-Stressed Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of S-Methyl-L-methionine (SMLM) and betaine (B1666868) as methyl donors in poultry, with a specific focus on their potential roles in mitigating the adverse effects of heat stress. While extensive research has been conducted on betaine's efficacy in this context, data on SMLM is less direct. This guide synthesizes available information to provide a comprehensive comparative analysis based on their respective metabolic functions and available experimental data.

Introduction to Methyl Donors and Heat Stress in Poultry

Heat stress is a significant environmental challenge in the poultry industry, leading to reduced feed intake, impaired growth performance, compromised immune function, and increased mortality. At the cellular level, heat stress induces oxidative stress, disrupts protein and cell membrane integrity, and alters metabolic processes. Methyl donors are crucial nutrients that participate in the synthesis of numerous essential molecules, including carnitine, creatine, and phosphatidylcholine, and are involved in the remethylation of homocysteine to methionine.[1] Methionine itself is a critical amino acid for protein synthesis and plays a role in antioxidant defense systems.[2] Both SMLM and betaine are recognized for their methyl-donating capabilities, but they operate through distinct and overlapping metabolic pathways.

Comparative Efficacy and Mechanisms of Action

Betaine: The Osmolyte and Methyl Donor

Betaine (trimethylglycine) is a well-established feed additive in poultry nutrition, known for its dual functions as an osmolyte and a methyl donor.[3][4]

  • Osmoregulatory Function: Under heat stress, poultry experience dehydration due to increased respiration and water loss.[5] Betaine, as an organic osmolyte, helps maintain cellular water balance and protects cells, proteins, and enzymes from environmental stress.[3][6] This osmoregulatory role is crucial for preserving gut integrity and function, which can be compromised during heat stress.[3][7]

  • Methyl Donation: Betaine donates a methyl group to homocysteine to regenerate methionine via the betaine-homocysteine methyltransferase (BHMT) pathway, which is primarily active in the liver and kidneys.[8][9][10] This action spares methionine from being used as a methyl donor, making it more available for protein synthesis and other essential functions.[1]

This compound: A Direct Methionine Precursor

This compound (SMLM), sometimes referred to as Vitamin U, is a derivative of methionine. Its role as a methyl donor is intrinsically linked to the methionine cycle.

  • Methyl Donation: SMLM can donate its methyl group to homocysteine to form two molecules of methionine. This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase-2 (BHMT-2), which specifically uses SMLM as a methyl donor and not betaine.[11] This direct conversion to methionine makes SMLM a potentially efficient source of this essential amino acid.

  • Choline-Sparing Activity: Research in chicks has shown that SMLM exhibits choline-sparing activity, indicating its role in methylation processes.[12] However, the same study did not observe a significant methionine-sparing effect when added to a methionine-deficient, choline-adequate diet.[12]

Signaling Pathways and Metabolic Roles

The distinct yet interconnected pathways of betaine and SMLM in methyl group metabolism are crucial to understanding their potential effects under heat stress.

Methyl Donor Metabolic Pathways in Poultry cluster_MethionineCycle Methionine Cycle Betaine Betaine BHMT BHMT Betaine->BHMT donates methyl group DMG Dimethylglycine BHMT->DMG Homocysteine Homocysteine BHMT->Homocysteine SMLM This compound (SMLM) BHMT2 BHMT-2 SMLM->BHMT2 donates methyl group BHMT2->Homocysteine Methionine Methionine Homocysteine->Methionine remethylation SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP Methionine_out Protein Synthesis, Antioxidant Defense Methionine->Methionine_out SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine hydrolysis

Caption: Metabolic pathways of Betaine and this compound as methyl donors in poultry.

Experimental Data and Performance Comparison

Direct comparative studies on the performance of SMLM versus betaine in heat-stressed poultry are currently lacking in published literature. The following tables summarize findings from separate studies on betaine supplementation.

Effects of Betaine on Growth Performance of Broilers under Heat Stress
ParameterControl (Heat Stress)Betaine Supplemented (Heat Stress)Percentage ImprovementReference
Body Weight Gain (g)VariesIncreased~5-10%[3]
Feed Conversion RatioVariesImprovedVaries[3]
Mortality Rate (%)VariesReducedVaries[3]
Breast Meat Yield (%)VariesIncreasedVaries[3]
Abdominal Fat (%)VariesReducedVaries[3]
Effects of Betaine on Physiological Parameters of Broilers under Heat Stress
ParameterControl (Heat Stress)Betaine Supplemented (Heat Stress)EffectReference
Rectal Temperature (°C)IncreasedDecreasedMitigation of hyperthermia[5]
Respiration Rate (breaths/min)IncreasedDecreasedReduced panting[5]
Plasma Corticosterone (B1669441)IncreasedModulatedStress reduction[3]
Antioxidant Status (SOD, GPx)DecreasedEnhancedImproved oxidative defense[3]

Experimental Protocols

To aid in the design of future comparative studies, this section outlines a typical experimental protocol for evaluating the efficacy of methyl donors in heat-stressed poultry.

Animal Model and Housing
  • Species: Broiler chickens (e.g., Ross 308, Cobb 500).

  • Age: Typically from day 1 to 42 of age.

  • Housing: Environmentally controlled pens with controlled temperature, humidity, and ventilation.

Heat Stress Induction
  • Chronic Heat Stress: Cyclic exposure to high temperatures, for example, 32-35°C for 6-8 hours daily, with a thermoneutral period (e.g., 24-26°C) for the remainder of the day.[13][14]

  • Acute Heat Stress: A shorter, more intense heat exposure, for instance, 36°C for 6 hours on a specific day.[13]

Dietary Treatments
  • Control Group: Basal diet meeting all nutritional requirements.

  • Heat Stress Control Group: Basal diet, with birds subjected to heat stress.

  • Betaine Group: Basal diet supplemented with a specified level of betaine (e.g., 1-2 g/kg of feed), with birds subjected to heat stress.

  • SMLM Group: Basal diet supplemented with a specified level of SMLM, with birds subjected to heat stress.

Data Collection and Analysis
  • Growth Performance: Body weight gain, feed intake, and feed conversion ratio measured weekly.

  • Physiological Stress Markers: Blood samples collected to measure plasma corticosterone levels using methods like LC-MS.[15][16]

  • Antioxidant Status: Liver and blood samples analyzed for the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) using commercially available kits.[17][18]

  • Meat Quality: At the end of the trial, breast muscle samples collected to assess pH, drip loss, and color.[19][20][21]

Experimental Workflow for Comparing Methyl Donors in Heat-Stressed Poultry Start Day 1: Chick Placement & Acclimatization Dietary_Treatments Dietary Treatments Initiated: - Control - Betaine - SMLM Start->Dietary_Treatments Heat_Stress Day 21-42: Heat Stress Protocol (e.g., 34°C for 8h/day) Dietary_Treatments->Heat_Stress Data_Collection Weekly Data Collection: - Body Weight - Feed Intake Heat_Stress->Data_Collection Final_Sampling Day 42: Final Sampling Heat_Stress->Final_Sampling Data_Collection->Heat_Stress Analysis Analysis of: - Blood (Corticosterone) - Liver (Antioxidant Enzymes) - Meat (Quality) Final_Sampling->Analysis Conclusion Comparative Efficacy Determination Analysis->Conclusion

Caption: A generalized experimental workflow for comparative studies.

Conclusion and Future Research Directions

Betaine is a well-documented and effective supplement for mitigating the negative impacts of heat stress in poultry, owing to its dual role as an osmolyte and a methyl donor. Its benefits on performance, physiological stress, and antioxidant status are supported by a substantial body of research.

This compound, as a direct precursor to methionine, holds theoretical potential as a valuable methyl donor. Its ability to directly form two molecules of methionine suggests it could be highly effective in supporting protein synthesis and antioxidant defenses, which are critical under heat stress. However, the lack of direct experimental evidence in heat-stressed poultry necessitates further research.

Future research should focus on:

  • Direct comparative studies: Head-to-head trials comparing the efficacy of SMLM and betaine under controlled heat stress conditions are essential.

  • Dose-response studies: Determining the optimal inclusion levels of SMLM for heat-stressed poultry.

  • Mechanistic studies: Investigating the specific effects of SMLM on osmoregulation, antioxidant enzyme expression, and immune function in poultry under heat stress.

By filling these knowledge gaps, the poultry industry can better understand the potential of this compound as a tool to combat the challenges of heat stress and optimize poultry health and productivity.

References

A Comparative Guide to S-Methyl-L-methionine Analysis: Cross-validation of LC-MS/MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of S-Methyl-L-methionine (SMM) is crucial in various fields, from agriculture to pharmacology. The choice of analytical methodology significantly impacts the reliability and sensitivity of these measurements. This guide provides an objective comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of SMM and its related compounds. The information presented is a compilation of data from various scientific studies to aid in method selection and cross-validation.

This guide presents a summary of quantitative performance data, detailed experimental protocols, and a visual representation of the analytical workflow to assist in making informed decisions for your specific research needs. While a direct, single-study cross-validation for SMM was not found in the public literature, this compilation of data from multiple sources provides a valuable comparative overview.

Data Presentation: A Comparative Analysis

The selection of an analytical method hinges on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the key performance characteristics for LC-MS/MS and HPLC-UV methods based on available literature for SMM and structurally similar compounds like S-adenosylmethionine (SAM).

Performance ParameterLC-MS/MSHPLC-UV
Principle Separation by chromatography followed by mass-based detection of precursor and product ions, offering high selectivity.Separation by chromatography followed by detection based on the analyte's absorption of UV light.
Specificity Very HighModerate to High (can be affected by co-eluting compounds with similar UV spectra)
Linearity Range Wide dynamic range, typically in the ng/mL to µg/mL range.[1]Generally in the µg/mL to mg/mL range.[2][3]
Limit of Detection (LOD) Low (can reach pg/mL or low ng/mL levels). For the related compound SAM, LODs as low as 1 nmol/l have been reported.[1]Higher than LC-MS/MS, typically in the high ng/mL to µg/mL range. For methionine, an LOD of 40 ppb has been reported.[4]
Limit of Quantification (LOQ) Low (typically in the low ng/mL range). For the related compound SAM, LOQs of 8 nmol/l have been reported.[1]Higher than LC-MS/MS.
Accuracy (% Recovery) Typically high, often within 95-105%. For the related compound SAM, inter-day accuracies were reported between 96.7–103.9%.[1]Generally good, often within 90-110%.
Precision (%RSD) High, with %RSD values typically below 15%. For the related compound SAM, inter-day imprecisions were between 8.1–9.1%.[1]Good, with %RSD values often below 10%.
Sample Preparation May require less stringent cleanup due to the selectivity of MS detection.Often requires more extensive sample cleanup to remove interfering substances.
Run Time Can be very fast, with run times as short as 5 minutes.[1]Typically longer, with run times often exceeding 10 minutes.
Cost & Complexity Higher initial instrument cost and requires more specialized expertise.Lower initial instrument cost and more widely available.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are representative experimental protocols for the analysis of SMM and related compounds using LC-MS/MS and HPLC-UV, compiled from various sources.

LC-MS/MS Method for S-adenosylmethionine (SAM) Analysis

This method is indicative of the approach for analyzing SMM due to their structural similarities.

  • Chromatographic Separation:

    • Column: RP-Amide column (3.0 × 150 mm, 3.5 μm)[1]

    • Mobile Phase A: 10 mmol/l ammonium (B1175870) formate (B1220265) buffer (pH 3.4)[1]

    • Mobile Phase B: Acetonitrile[1]

    • Gradient: A gradient from 5% to 95% acetonitrile.[1]

    • Flow Rate: 0.6 mL/min, increasing to 0.8 mL/min.[1]

    • Injection Volume: 20 µL[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

    • MRM Transitions: For SAM, m/z 399.0 → 250.1.[1] Specific transitions for SMM would need to be optimized.

HPLC-UV Method for Methionine Analysis

This protocol for methionine provides a foundational method that can be adapted for SMM analysis.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm)[3]

    • Mobile Phase: A gradient of phosphate (B84403) buffer (pH 7.4, 10 mM) and acetonitrile.[3]

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 10 µL[3]

  • UV Detection:

    • Wavelength: 200 nm or 225 nm[3][4]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of LC-MS/MS and HPLC-UV methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison cluster_result Outcome Sample Biological or Formulation Sample Extraction Extraction of This compound Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS HPLCUV HPLC-UV Analysis Extraction->HPLCUV DataLCMS Quantitative Data (LC-MS/MS) LCMS->DataLCMS DataHPLC Quantitative Data (HPLC-UV) HPLCUV->DataHPLC Comparison Comparative Analysis of Validation Parameters DataLCMS->Comparison DataHPLC->Comparison Report Cross-Validation Report Comparison->Report

Cross-validation workflow for SMM analysis.

References

A Comparative Analysis of S-Methyl-L-methionine and Ranitidine in Gastric Ulcer Healing: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of S-Methyl-L-methionine (SMLM), often referred to as "Vitamin U," and ranitidine (B14927), a well-established histamine (B1213489) H2-receptor antagonist, in the treatment of gastric ulcers. The comparison is based on available scientific literature, highlighting both the therapeutic potential and the disparities in the quality and volume of evidence for each compound.

Executive Summary

Ranitidine has been a cornerstone in gastric ulcer treatment for decades, with its efficacy supported by numerous robust clinical trials.[1][2][3][4][5] It functions by competitively inhibiting histamine at the H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion.[6][7] In contrast, this compound, a derivative of the amino acid methionine found in sources like cabbage juice, has a history of use in ulcer treatment dating back to the mid-20th century.[8][9][10] Early, and often methodologically limited, human studies suggested remarkably rapid ulcer healing with cabbage juice.[9][10][11] More recent research, primarily in animal models, points towards a cytoprotective mechanism, including the stimulation of mucus production and antioxidant effects, rather than acid suppression.[8][12]

Crucially, there is a significant lack of modern, high-quality, placebo-controlled human trials for SMLM, and no direct head-to-head clinical trials comparing its efficacy with ranitidine have been identified in the current body of scientific literature. Therefore, this guide presents the data for each compound independently to inform future research and development.

Comparative Data on Efficacy

The following tables summarize the available quantitative data on the healing efficacy of ranitidine and historical data for SMLM (from cabbage juice). The disparity in study design and reporting standards should be noted.

Table 1: Ranitidine Clinical Trial Data for Gastric Ulcer Healing

Study Time PointDosageHealing RateReference
4 Weeks150 mg twice daily58%[13][14]
8 Weeks150 mg twice daily77% - 92%[13][14][15]
12 Weeks150 mg twice daily96%[13][14]
2 Months150 mg twice daily78%[3]
3 Months150 mg twice daily88%[3]

Table 2: Historical Human Study Data for this compound (from Fresh Cabbage Juice)

Study Time PointTreatmentAverage Healing TimeReference
Not specifiedFresh Cabbage Juice7.3 days (Gastric Ulcer)[9][10]
Not specifiedFresh Cabbage Juice10.4 days (Duodenal Ulcer)[10]

Note: The historical SMLM studies lacked control groups and modern endoscopic evaluation, making direct comparison with ranitidine data unreliable.

Mechanisms of Action

The therapeutic approaches of ranitidine and SMLM are fundamentally different. Ranitidine reduces a key aggressive factor (gastric acid), while SMLM is believed to enhance mucosal defense mechanisms.

Ranitidine: H2-Receptor Antagonism

Ranitidine is a competitive antagonist of histamine at the H2-receptors on the basolateral membrane of gastric parietal cells. This action blocks the histamine-stimulated pathway for gastric acid secretion.[6][7]

Ranitidine_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Promotes Ranitidine Ranitidine Ranitidine->H2R Blocks

Caption: Ranitidine blocks histamine binding to H2 receptors, inhibiting acid secretion.

This compound: Proposed Cytoprotective Pathways

The exact mechanism of SMLM is not fully elucidated. Research suggests it may enhance mucosal defense by stimulating mucus production, reducing oxidative stress, and potentially promoting cell proliferation through pathways like ERK1/2 activation, which has been observed in dermal fibroblast wound healing.[8][16]

SMLM_Pathway cluster_legend Observed in dermal fibroblasts SMLM This compound (SMLM) GastricMucosa Gastric Mucosal Cells SMLM->GastricMucosa Acts on Mucus Mucus Production GastricMucosa->Mucus Stimulates Antioxidant Antioxidant Activity GastricMucosa->Antioxidant Increases ERK ERK1/2 Pathway* GastricMucosa->ERK Activates UlcerHealing Ulcer Healing Mucus->UlcerHealing Antioxidant->UlcerHealing Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes Proliferation->UlcerHealing

Caption: Proposed cytoprotective mechanisms of this compound (SMLM).

Experimental Protocols

To facilitate future comparative research, a detailed experimental protocol for an animal study is provided below. This protocol is synthesized from established models of gastric ulcer induction and evaluation.[17][18][19][20]

Protocol: Comparative Efficacy of SMLM vs. Ranitidine in an Ethanol-Induced Gastric Ulcer Rat Model
  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: 1 week under standard laboratory conditions (12h light/dark cycle, 22±2°C, standard chow and water ad libitum).

  • Experimental Groups (n=8 per group):

    • Group 1: Normal Control (Vehicle only, no ulcer induction).

    • Group 2: Ulcer Control (Vehicle + Ethanol (B145695) induction).

    • Group 3: Ranitidine (e.g., 50 mg/kg, p.o.) + Ethanol induction.

    • Group 4: SMLM (e.g., 100 mg/kg, p.o.) + Ethanol induction.

    • Group 5: SMLM (e.g., 200 mg/kg, p.o.) + Ethanol induction.

  • Procedure:

    • Fasting: All groups are fasted for 24 hours prior to induction (water ad libitum).

    • Drug Administration: Respective treatments (or vehicle, e.g., 0.5% carboxymethyl cellulose) are administered orally 60 minutes before ulcer induction.

    • Ulcer Induction: 1 mL of absolute ethanol is administered orally to all groups except the Normal Control.

    • Sacrifice: Animals are euthanized 1 hour after ethanol administration.

  • Evaluation:

    • Macroscopic Evaluation: Stomachs are removed, opened along the greater curvature, and photographed. The ulcer index is calculated by measuring the area of hemorrhagic lesions.

    • Histopathological Evaluation: Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). Sections are examined for epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration.

    • Biochemical Analysis: Gastric tissue homogenates are analyzed for markers of oxidative stress (e.g., Malondialdehyde - MDA) and antioxidant enzymes (e.g., Superoxide Dismutase - SOD, Catalase - CAT).

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Induction Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 Week) Grouping Randomization into 5 Groups (n=8) Acclimatization->Grouping Fasting 24-hour Fasting Grouping->Fasting Dosing Oral Administration (Vehicle, Ranitidine, SMLM) Fasting->Dosing Induction Ethanol-Induced Ulcer Induction (1h) Dosing->Induction Sacrifice Euthanasia & Stomach Collection Induction->Sacrifice Macro Macroscopic Analysis (Ulcer Index) Sacrifice->Macro Histo Histopathology (H&E) Sacrifice->Histo Biochem Biochemical Assays (MDA, SOD, CAT) Sacrifice->Biochem

References

A Comparative Analysis of S-Methyl-L-methionine and Glutathione as Primary Sulfur Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate web of cellular metabolism, the provision of sulfur is paramount for a multitude of biological processes, from protein synthesis to redox homeostasis. Two key molecules, S-Methyl-L-methionine (SMM) and glutathione (B108866) (GSH), play significant, yet distinct, roles as sources and carriers of this essential element. This guide provides a comprehensive comparison of their functions, supported by experimental data and detailed methodologies, to aid researchers in understanding their relative contributions to sulfur metabolism.

Introduction to this compound and Glutathione

This compound (SMM) , a derivative of the essential amino acid methionine, is recognized as a significant long-distance transport form of reduced sulfur, particularly in plants.[1] It participates in the SMM cycle, which is crucial for regulating the levels of methionine and S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[2] SMM can directly donate its methyl group and can be converted back to methionine, thus serving as a recyclable pool of this vital amino acid.[2]

Glutathione (GSH) is a tripeptide composed of glutamate, cysteine, and glycine, and stands as the most abundant non-protein thiol in most living organisms.[3][4][5] It is a central hub for sulfur metabolism, acting as a major reservoir of reduced sulfur.[3][6][7] The roles of GSH are multifaceted, including antioxidant defense, detoxification of xenobiotics, and the regulation of cellular redox status.[3][4][5] The synthesis of GSH is intrinsically linked to the availability of cysteine, which can be derived from the transsulfuration pathway originating from methionine.[8][9][10]

Comparative Roles as Sulfur Sources

While both SMM and GSH are integral to sulfur metabolism, their primary roles as sulfur donors differ significantly. SMM acts as a more direct precursor for methionine regeneration and as a mobile form of sulfur for inter-organ transport. In contrast, GSH functions as a major intracellular sulfur reservoir and a critical component of the cellular antioxidant and detoxification systems. The sulfur from methionine (and by extension, SMM) can be incorporated into GSH via the transsulfuration pathway, highlighting an important metabolic link.[5]

Metabolic Fate of Sulfur from SMM and GSH

The metabolic pathways of SMM and GSH illustrate their distinct yet interconnected functions in providing sulfur for cellular needs.

cluster_SMM This compound (SMM) Pathway cluster_GSH Glutathione (GSH) Pathway SMM This compound Met Methionine SMM->Met HMT SAM S-Adenosylmethionine Met->SAM MAT SAM->SMM MMT Hcy Homocysteine SAM->Hcy Methyltransferases Hcy->Met MS Cys Cysteine Hcy->Cys Transsulfuration Pathway GSH Glutathione Detox Detoxification GSH->Detox Cys->GSH GCL, GS Protein Protein Synthesis Cys->Protein SO4 Sulfate SO4->Cys Sulfate Assimilation start Start: Cell Culture wash1 Wash and Starve (Met/Cys-free medium) start->wash1 labeling Incubate with [35S]Methionine wash1->labeling wash2 Wash with ice-cold PBS labeling->wash2 lysis Cell Lysis wash2->lysis derivatize Derivatize with MCB lysis->derivatize separate Separate by TLC derivatize->separate quantify Quantify Radioactivity (Phosphorimager/Scintillation) separate->quantify end End: Determine S-flux into GSH quantify->end Stress Oxidative Stress GSSG Increased GSSG Stress->GSSG GSH_Synth GSH Synthesis Stress->GSH_Synth Increased Demand CGS Cystathionine γ-synthase (CGS) GSSG->CGS Inhibits/ Destabilizes Met_Synth Methionine Synthesis CGS->Met_Synth Decreased Flux Cys_Pool Cysteine Pool Cys_Pool->Met_Synth Reduced utilization Cys_Pool->GSH_Synth Increased Flux

References

Comparative Bioequivalence of S-Methyl-L-methionine Salt Forms: A Review of Animal Model Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methyl-L-methionine (SMM), often referred to as Vitamin U, is a derivative of the amino acid methionine. It is found naturally in various plants and has been investigated for its potential therapeutic effects, including cytoprotective and anti-inflammatory properties. SMM is commercially available in different salt forms, with this compound sulfonium (B1226848) chloride (MMSC) being the most studied. This guide provides a comparative overview of the bioequivalence of different SMM salt forms based on available data from animal models.

Disclaimer: Direct comparative studies on the bioequivalence of different this compound salt forms (e.g., chloride vs. iodide) in animal models are limited in the current scientific literature. This guide summarizes the available data for this compound sulfonium chloride and highlights the need for further research into other salt forms.

This compound Sulfonium Chloride (MMSC): Summary of Preclinical Data

This compound sulfonium chloride is the most extensively studied salt form of SMM in animal models. Research in rats and broiler chickens has demonstrated its biological activity and effects on various physiological parameters.

Data from Animal Models

A study in growing rats compared the biological utilization of DL-S-methyl-methionine-sulphonium-chloride (SMM) with DL-methionine (MET) and DL-methionine-hydroxy-analog (MHA). The results indicated that SMM showed the highest activity in improving weight gain, feed conversion, and protein utilization when added to a soybean meal-based diet[1].

ParameterAnimal ModelSMM Supplementation Level (g/kg diet)ObservationReference
Weight GainGrowing Rats1.5 and 3.0Significantly positive influence, highest activity among tested substances.[1]
Feed ConversionGrowing Rats1.5 and 3.0Significantly positive influence, highest activity among tested substances.[1]
Protein Utilization (PER, NPR, NPU)Growing Rats1.5 and 3.0Significantly positive influence, highest activity among tested substances.[1]

PER: Protein Efficiency Ratio; NPR: Net Protein Ratio; NPU: Net Protein Utilization.

Another study investigated the antitumor and antioxidant activity of S-Methyl Methionine Sulfonium Chloride in Wistar albino rats with induced liver cancer. The administration of MMSC demonstrated a significant improvement in liver function biomarkers and a reduction in the expression of inflammatory cytokines[2].

ParameterAnimal ModelMMSC TreatmentObservationReference
Liver Function Biomarkers (AST, GGT, albumin, etc.)Wistar Albino RatsPost-HCC inductionSignificant improvement compared to the HCC group.[2]
Inflammatory Cytokines (TNF-α, iNOS, TGF-1β)Wistar Albino RatsPost-HCC inductionDownregulated expression compared to the HCC group.[2]
GP3 Gene ExpressionWistar Albino RatsPost-HCC inductionDownregulated expression compared to the HCC group.[2]

AST: Aspartate Aminotransferase; GGT: Gamma-Glutamyl Transferase; HCC: Hepatocellular Carcinoma; TNF-α: Tumor Necrosis Factor-alpha; iNOS: Inducible Nitric Oxide Synthase; TGF-1β: Transforming Growth Factor-beta; GP3: Glypican-3.

Other this compound Salt Forms

Currently, there is a lack of published in vivo bioequivalence or pharmacokinetic data for other salt forms of this compound, such as the iodide or bromide salts, in animal models. While S-(5'-Adenosyl)-L-methionine iodide is commercially available as a research chemical, its in vivo absorption, distribution, metabolism, and excretion have not been reported in the literature reviewed. The choice of a salt form for a drug substance can significantly impact its physicochemical properties, including solubility and stability, which in turn can affect its bioavailability[3]. Therefore, the absence of data for other SMM salts makes a direct comparison of their bioequivalence impossible at this time.

Experimental Protocols

Rat Growth Assay for Bioavailability of MMSC

A study by Hegedüs et al. (1992) evaluated the biological utilization of DL-S-methyl-methionine-sulphonium-chloride (SMM) in a rat growth assay[1].

  • Animal Model: Growing Wistar rats.

  • Diet: A basal diet containing soybean meal as the sole protein source. This diet was formulated to be deficient in methionine.

  • Treatment Groups:

    • Control group: Basal diet.

    • Test groups: Basal diet fortified with DL-methionine (MET), DL-methionine-hydroxy-analog (MHA), or DL-S-methyl-methionine-sulphonium-chloride (SMM) at levels of 1.5 and 3.0 g/kg.

  • Parameters Measured:

    • Weight gain

    • Feed efficiency

    • Protein Efficiency Ratio (PER)

    • Net Protein Ratio (NPR)

    • Net Protein Utilization (NPU)

  • Duration: The specific duration of the feeding trial was not detailed in the abstract.

experimental_workflow_rat_growth_assay cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_measurement Parameters Measured Animal_Model Growing Wistar Rats Control Basal Diet Basal_Diet Soybean Meal-Based Diet (Methionine Deficient) Weight_Gain Weight Gain Control->Weight_Gain MET_Group Basal Diet + DL-Methionine (1.5 & 3.0 g/kg) MET_Group->Weight_Gain MHA_Group Basal Diet + DL-MHA (1.5 & 3.0 g/kg) MHA_Group->Weight_Gain SMM_Group Basal Diet + SMM Chloride (1.5 & 3.0 g/kg) SMM_Group->Weight_Gain Feed_Efficiency Feed Efficiency Protein_Utilization Protein Utilization (PER, NPR, NPU)

Rat Growth Assay Experimental Workflow

Metabolic Pathway of this compound

This compound is closely related to the methionine and S-adenosyl-L-methionine (SAMe) metabolic pathways. SMM can serve as a methyl donor. The metabolism of methionine and its derivatives is crucial for numerous cellular processes, including protein synthesis and methylation reactions.

metabolic_pathway Methionine Methionine SAMe S-Adenosyl-L-methionine (SAMe) Methionine->SAMe Methionine Adenosyltransferase ATP ATP ATP->SAMe SAH S-Adenosyl-L-homocysteine (SAH) SAMe->SAH Methyltransferase Methylated_Product Methylated_Product SAMe->Methylated_Product Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Cysteine Cysteine Cystathionine->Cysteine Methyl_Acceptor Methyl_Acceptor Methyl_Acceptor->Methylated_Product SMM This compound (SMM) SMM->Methionine Potential Conversion

Simplified Methionine and SAMe Metabolic Pathway

Conclusion and Future Directions

The available evidence from animal models, primarily in rats, suggests that this compound sulfonium chloride is biologically active and can positively influence growth performance and protein utilization. However, a significant knowledge gap exists regarding the comparative bioequivalence of different SMM salt forms. To provide a comprehensive understanding for researchers and drug development professionals, future studies should focus on:

  • Direct Comparative Pharmacokinetic Studies: Head-to-head studies comparing the absorption, distribution, metabolism, and excretion of different SMM salts (e.g., chloride, iodide, bromide) in relevant animal models.

  • Bioavailability and Efficacy Studies: Evaluating the relative bioavailability of different SMM salt forms in promoting specific physiological effects.

  • Stability and Formulation Studies: Investigating the impact of the salt form on the stability and formulation characteristics of SMM.

Such data are crucial for the rational selection of an SMM salt form for further research and potential therapeutic development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Methyl-L-methionine
Reactant of Route 2
S-Methyl-L-methionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.